Product packaging for Elzovantinib(Cat. No.:CAS No. 2271119-26-5)

Elzovantinib

Cat. No.: B2457233
CAS No.: 2271119-26-5
M. Wt: 409.4 g/mol
InChI Key: UUDPUQDMSHQSKH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Elzovantinib is under investigation in clinical trial NCT03993873 (Study of TPX-0022 in Patients With Advanced NSCLC, Gastric Cancer or Solid Tumors Harboring Genetic Alterations in MET).
This compound is an orally bioavailable, multi-targeted kinase inhibitor with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits three tyrosine kinases that are often overexpressed in a variety of cancer cell types, including MET (c-Met;  hepatocyte growth factor receptor;  HGFR) , Src, and colony stimulating factor 1 receptor (CSF1R;  CSF-1R;  C-FMS;  CD115;  macrophage colony-stimulating factor receptor;  M-CSFR) thereby disrupting their respective signaling pathways. MET, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and in tumor angiogenesis. Src, a non-receptor tyrosine kinase upregulated in many tumor cell types, plays an important role in tumor cell proliferation, motility, invasiveness and survival. CSF1R is a cell-surface receptor for colony stimulating factor 1 (CSF1);  this receptor tyrosine kinase is overexpressed by tumor-associated macrophages (TAMs) in the tumor microenvironment (TME), and plays a major role in both immune suppression and the induction of tumor cell proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20FN7O2 B2457233 Elzovantinib CAS No. 2271119-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O2/c1-3-27-10-13-12(8-22)14(21)4-5-15(13)30-11(2)9-24-20(29)17-18(23)26-28-7-6-16(27)25-19(17)28/h4-7,11H,3,9-10H2,1-2H3,(H2,23,26)(H,24,29)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDPUQDMSHQSKH-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C=CC(=C2C#N)F)OC(CNC(=O)C3=C4N=C1C=CN4N=C3N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC2=C(C=CC(=C2C#N)F)O[C@H](CNC(=O)C3=C4N=C1C=CN4N=C3N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2271119-26-5
Record name Elzovantinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2271119265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elzovantinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY12Q00LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Elzovantinib (TPX-0022): A Technical Guide to a Novel MET/CSF1R/SRC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and preclinical development of elzovantinib (TPX-0022), a potent, orally bioavailable, multi-targeted kinase inhibitor targeting MET, CSF1R, and SRC. This compound was developed by Turning Point Therapeutics and has shown promise in clinical trials for the treatment of advanced solid tumors harboring genetic alterations in the MET proto-oncogene.[1][2][3][4] This document provides a comprehensive overview of the quantitative data, key experimental methodologies, and the underlying signaling pathways involved in the therapeutic action of this compound.

Quantitative Data Summary

The preclinical and clinical development of this compound has been guided by its potent and selective inhibitory profile, as demonstrated in a range of in vitro and in vivo studies. The following tables summarize the key quantitative data that underscore the therapeutic potential of this inhibitor.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound (TPX-0022)
Target/AssayIC50 (nM)Cell LineNotes
Enzymatic Activity
MET (cell-free)0.14[5]N/ADemonstrates potent direct inhibition of the MET kinase.
CSF1R (cell-free)0.71[5]N/AIndicates strong inhibition of the CSF1R kinase.
SRC (cell-free)0.12[5]N/AShows potent inhibition of the SRC kinase, a key downstream effector of MET.
Cellular Activity
MET Autophosphorylation< 3Ba/F3 ETV6-CSF1RInhibition of target engagement within a cellular context.[5]
Cell Growth14Ba/F3 ETV6-CSF1RDemonstrates anti-proliferative effects in a CSF1R-driven cell model.[5]
Table 2: In Vivo Efficacy of this compound (TPX-0022) in Xenograft Models
Tumor ModelMouse StrainDosingOutcome
Ba/F3 ETV6-CSF1R XenograftNot SpecifiedNot SpecifiedEffective inhibition of tumor growth.[5]

Further details on the in vivo experimental conditions were not available in the reviewed literature.

Table 3: Preliminary Clinical Efficacy of this compound (TPX-0022) in the SHIELD-1 Phase 1 Trial
Cancer TypePatient PopulationConfirmed Objective Response Rate (cORR)
Non-Small Cell Lung Cancer (NSCLC)MET TKI-naïveNot Specified
Gastric/Gastroesophageal Junction (GEJ) CancerMET TKI-naïveNot Specified
Colorectal Cancer (CRC)MET TKI-naïvePartial Response (1 patient)[2]
Gastric or GEJ TumorsAll evaluable patientsAll 3 patients achieved a response[2]

The SHIELD-1 trial is an ongoing study, and further data will be reported as the trial progresses.[2][3]

Signaling Pathways and Discovery Logic

The rational design of this compound as a multi-targeted inhibitor is based on the critical roles of MET, CSF1R, and SRC in cancer progression.

MET/CSF1R/SRC Signaling Axis

The MET receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling pathways, including RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion. SRC kinase acts as a key downstream mediator of MET signaling. Concurrently, CSF1R signaling in tumor-associated macrophages (TAMs) contributes to an immunosuppressive tumor microenvironment. This compound's triple inhibition of these targets is designed to both directly inhibit tumor cell growth and modulate the tumor microenvironment to enhance anti-tumor immunity.

MET_CSF1R_SRC_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MET MET SRC SRC MET->SRC RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT CSF1R CSF1R Immune_Suppression Immune Suppression CSF1R->Immune_Suppression HGF HGF HGF->MET CSF1 CSF1 CSF1->CSF1R STAT3 STAT3 SRC->STAT3 Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation TPX0022 This compound (TPX-0022) TPX0022->MET inhibits TPX0022->CSF1R inhibits TPX0022->SRC inhibits

Caption: this compound (TPX-0022) inhibits MET, CSF1R, and SRC signaling pathways.

This compound Discovery and Development Workflow

The discovery of this compound followed a structured drug development pipeline, beginning with target identification and culminating in clinical evaluation.

Drug_Discovery_Workflow Target_ID Target Identification (MET, CSF1R, SRC) Lead_Gen Lead Generation and Optimization Target_ID->Lead_Gen In_Vitro In Vitro Profiling (Enzymatic & Cellular Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Preclinical Studies (Xenograft Models) In_Vitro->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND Clinical_Trials Clinical Trials (Phase 1 SHIELD-1) IND->Clinical_Trials

Caption: The logical progression of this compound's discovery and development.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline representative methodologies for the key assays used in the preclinical characterization of this compound. While specific parameters for TPX-0022 studies are not fully available in the public domain, these protocols are based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (MET, CSF1R, or SRC) - Substrate (e.g., Poly(Glu,Tyr) 4:1) - ATP - Assay Buffer - this compound (TPX-0022) dilutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with This compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Detect Signal Incubate_Reaction->Stop_Reaction Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End

References

Elzovantinib macrocyclic kinase inhibitor structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Elzovantinib: A Macrocyclic Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TPX-0022) is a novel, orally bioavailable, multi-targeted macrocyclic kinase inhibitor with potent activity against c-Met, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] Its unique three-dimensional structure confers desirable pharmacological properties, including high potency and the potential to overcome acquired resistance to other kinase inhibitors.[5][6] Developed by Turning Point Therapeutics, this compound is currently under investigation in clinical trials for the treatment of advanced solid tumors harboring MET genetic alterations.[6][7][8] This technical guide provides a comprehensive overview of this compound's structure, mechanism of action, preclinical data, and clinical development, intended for professionals in the field of oncology and drug discovery.

Core Structure and Chemical Properties

This compound is distinguished by its novel three-dimensional macrocyclic structure, which contributes to its high binding affinity and selectivity.[6][9] This compact, rigid scaffold is designed to provide improved metabolic stability and cell permeability compared to more traditional linear inhibitors.[6]

The chemical properties of this compound are summarized below:

PropertyValue
IUPAC Name (11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile[10]
Molecular Formula C₂₀H₂₀FN₇O₂[10]
Molecular Weight 409.42 g/mol [1]
SMILES CCN1CC2=C(C=CC(=C2C#N)F)O--INVALID-LINK--C[10]
Synonyms TPX-0022, CSF1R-IN-2[1][10]

Mechanism of Action

This compound is a potent, ATP-competitive, type I kinase inhibitor that targets three key proto-oncogenic kinases: c-Met, SRC, and CSF1R.[2][4]

  • c-Met (Hepatocyte Growth Factor Receptor, HGFR): A receptor tyrosine kinase whose aberrant activation through mutation, amplification, or overexpression drives tumor cell proliferation, survival, invasion, and angiogenesis.[2][6]

  • SRC: A non-receptor tyrosine kinase that acts as a key downstream effector of c-Met and other signaling pathways.[2][4] Its upregulation is associated with increased tumor cell motility, invasiveness, and survival.[2][10]

  • CSF1R: A receptor tyrosine kinase crucial for the survival and differentiation of macrophages.[2] In the tumor microenvironment (TME), CSF1R is often overexpressed on tumor-associated macrophages (TAMs), which play a significant role in suppressing the immune response and promoting tumor growth.[2][10]

By simultaneously inhibiting these three targets, this compound not only directly halts tumor cell growth driven by c-Met but also modulates the tumor microenvironment by targeting TAMs and disrupting key downstream signaling through SRC.[1][4] Co-crystal structure analysis reveals that this compound binds to the ATP pocket of both c-Met and c-Src in a distinct "U-shaped" conformation, where it is stabilized by a network of hydrophobic interactions and hydrogen bonds.[6]

Elzovantinib_MoA cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell CSF1R CSF1R TAM Tumor-Associated Macrophage (TAM) CSF1R->TAM Differentiation & Survival Immuno Immune Suppression TAM->Immuno Immune Suppression cMet c-Met SRC SRC cMet->SRC Downstream Downstream Signaling (STAT3, ERK, AKT) SRC->Downstream Proliferation Proliferation, Survival, Invasion, Angiogenesis Downstream->Proliferation This compound This compound (TPX-0022) This compound->CSF1R This compound->cMet This compound->SRC

Caption: this compound's multi-targeted mechanism of action.

Preclinical Data

In Vitro Potency

This compound demonstrates nanomolar to sub-nanomolar potency against its target kinases in both enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

Assay Type Target / Cell Line IC₅₀ Value Reference
Enzymatic (Cell-free) c-Met 0.14 nM [1]
Enzymatic (Cell-free) SRC 0.12 nM [1]
Enzymatic (Cell-free) CSF1R (c-FMS) 0.71 - 0.76 nM [1][3]
Cell-Based Autophosphorylation SNU-5, MKN-45 (c-Met) ~1-3 nM [3]
Cell-Based Autophosphorylation Ba/F3 ETV6-CSF1R < 3 nM [1]

| Cell-Based Proliferation | Ba/F3 ETV6-CSF1R | 14 nM |[1] |

In Vivo Efficacy

In mouse xenograft models, orally administered this compound led to significant tumor growth inhibition and regression.

Table 2: In Vivo Efficacy of this compound in Mouse Models

Animal Model Treatment Result Reference
Patient-Derived Xenograft (PDX) NSCLC (LU2503) 15 mg/kg, PO, BID for 13 days 85% tumor regression [3]
SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors 5 mg/kg, PO, BID for 10 days 44% tumor growth inhibition [3]

| SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors | 15 mg/kg, PO, BID for 10 days | 67% tumor growth inhibition |[3] |

Experimental Protocols
  • Reagents: Recombinant human kinase (c-Met, SRC, or CSF1R), appropriate peptide substrate, ATP, and this compound at various concentrations.

  • Procedure: The kinase, substrate, and inhibitor are incubated in a reaction buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

  • Cell Culture: Cancer cell lines with MET alterations (e.g., MKN-45, SNU-5) are cultured to ~80% confluency.

  • Treatment: Cells are serum-starved and then treated with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

  • Detection: Protein concentration is determined, and equal amounts of protein lysate are analyzed by Western blot or ELISA to detect the levels of phosphorylated c-Met (p-Met) and total c-Met.

  • Data Analysis: The p-Met signal is normalized to the total c-Met signal. The IC₅₀ is calculated based on the dose-dependent reduction in p-Met levels.

Preclinical_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation enzymatic Cell-Free Enzymatic Assays cell_based Cell-Based Assays (Phosphorylation, Proliferation) enzymatic->cell_based selectivity Kinome Selectivity Screening cell_based->selectivity pk Pharmacokinetics (PK) in Mice selectivity->pk Lead Candidate Selection xenograft Tumor Xenograft Efficacy Models pk->xenograft tox Toxicology Studies xenograft->tox

Caption: Generalized workflow for preclinical evaluation.

Clinical Development

This compound is being evaluated in the multi-center Phase 1/2 SHIELD-1 trial (NCT03993873) for patients with advanced solid tumors harboring MET genetic alterations.[7][11] A second study, SHIELD-2, is planned to evaluate this compound in combination with the EGFR inhibitor aumolertinib.[12][13]

SHIELD-1 Trial (NCT03993873)
  • Design: A Phase 1 dose-escalation ("3+3" design) to determine safety, tolerability, and the recommended Phase 2 dose (RP2D), followed by a Phase 2 dose-expansion portion to evaluate preliminary efficacy in specific patient cohorts.[4][7][11]

  • Population: Adult patients with advanced/metastatic solid tumors with MET alterations (e.g., MET exon 14 skipping, MET amplification, fusions, or mutations), including non-small cell lung cancer (NSCLC) and gastric/gastroesophageal junction (GEJ) cancer.[7][14]

  • Preliminary Efficacy: Early data has shown promising anti-tumor activity, particularly in MET TKI-naïve patients.

Table 3: Preliminary Efficacy from SHIELD-1 (AACR-NCI-EORTC 2021)

Patient Cohort (MET TKI-Naïve) Confirmed Objective Response Rate (cORR) Reference
NSCLC with MET alterations 36% [15]

| Gastric/GEJ Cancer with MET alterations | 33% |[15] |

Safety and Tolerability

This compound has been generally well-tolerated in the Phase 1 study.

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in SHIELD-1

Adverse Event Overall Incidence Grade 1-2 Incidence Reference

| Dizziness | 65% | 94% of reported cases |[15] |

No high-grade edema was reported, and dose-limiting toxicities included Grade 3 vertigo and Grade 2 dizziness at the 120 mg once-daily dose.[15]

SHIELD_1_Trial cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Dose Expansion at RP2D p1_start Enroll Patients (Advanced MET-altered tumors) cohort1 Cohort 1 (Dose Level 1) n=3-6 p1_start->cohort1 cohort2 Cohort 2 (Dose Level 2) n=3-6 cohort1->cohort2 cohortN Cohort N... cohort2->cohortN rp2d Determine MTD / RP2D cohortN->rp2d exp1 Cohort A: NSCLC METΔex14 (TKI-Naïve) rp2d->exp1 efficacy Assess ORR, DOR, PFS exp1->efficacy exp2 Cohort B: NSCLC METΔex14 (TKI-Pretreated) exp2->efficacy exp3 Cohort C: NSCLC MET Amplified exp3->efficacy exp4 Cohort D: Gastric/GEJ MET Amplified exp4->efficacy

Caption: Logical design of the SHIELD-1 (NCT03993873) clinical trial.

Conclusion

This compound is a promising, next-generation precision oncology agent characterized by its unique macrocyclic structure and its multi-targeted inhibition of c-Met, SRC, and CSF1R. Preclinical data have established its high potency and significant anti-tumor activity in vivo. Early clinical data from the SHIELD-1 trial suggest a manageable safety profile and encouraging efficacy in patients with MET-driven solid tumors. The dual action of inhibiting tumor cell growth and modulating the immune microenvironment positions this compound as a compelling candidate for further development, both as a monotherapy and in combination regimens.

References

Preclinical pharmacology of Elzovantinib

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preclinical Pharmacology of Elzovantinib (TPX-0022)

Introduction

This compound, also known as TPX-0022, is an orally bioavailable, multi-targeted kinase inhibitor with a novel three-dimensional macrocyclic structure.[1][2] Developed by Turning Point Therapeutics, it is designed to potently inhibit key oncogenic drivers, positioning it as a promising therapeutic agent in precision oncology.[2][3] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, and summarizing key in vitro and in vivo findings.

Mechanism of Action

This compound is a potent, type I tyrosine kinase inhibitor that simultaneously targets MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5] This multi-targeted approach is designed to overcome resistance mechanisms and modulate the tumor microenvironment. The dysregulation of these kinases is implicated in the proliferation, survival, invasion, and metastasis of various cancers.[2][4]

  • MET (c-Met or Hepatocyte Growth Factor Receptor - HGFR): A receptor tyrosine kinase that, when overexpressed or mutated, plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.[2][4]

  • SRC: A non-receptor tyrosine kinase that is often upregulated in cancer and is involved in promoting tumor cell proliferation, motility, invasiveness, and survival.[4]

  • CSF1R (c-FMS or M-CSFR): A cell-surface receptor tyrosine kinase predominantly expressed on tumor-associated macrophages (TAMs).[4] Its activation is critical for the recruitment and polarization of immunosuppressive M2-phenotype TAMs within the tumor microenvironment.[6]

By inhibiting these three targets, this compound not only directly targets tumor cells but also modulates the immune landscape of the tumor.[6][7]

cluster_this compound This compound (TPX-0022) cluster_targets Kinase Targets cluster_pathways Downstream Pathways & Cellular Effects This compound This compound MET MET This compound->MET SRC SRC This compound->SRC CSF1R CSF1R This compound->CSF1R TumorCell Tumor Cell Proliferation, Survival, Invasion MET->TumorCell SRC->TumorCell TME_Modulation Modulation of Tumor Microenvironment (TME) CSF1R->TME_Modulation ImmuneSuppression Decreased M2 TAM-mediated Immune Suppression TME_Modulation->ImmuneSuppression

Caption: this compound's multi-targeted inhibition of MET, SRC, and CSF1R.

In Vitro Studies

Enzymatic and Cellular Activity

This compound demonstrates potent inhibitory activity against its targets in cell-free enzymatic assays.[7][8] In cellular models, it effectively suppresses MET autophosphorylation and downstream signaling pathways, including STAT3, ERK, and AKT, with IC50 values in the low nanomolar range in cell lines such as SNU-5 and MKN-45.[8] Furthermore, in a Ba/F3 cell model expressing an ETV6-CSF1R fusion, this compound inhibited CSF1R autophosphorylation at concentrations below 3 nM and suppressed cell growth with an IC50 of 14 nM.[7] The compound also showed potent activity against the MET L1195F resistance mutation.[9]

Table 1: In Vitro Inhibitory Activity of this compound

Target/Process Assay Type IC50 (nM) Reference
MET Cell-free Enzymatic 0.14 [7][8]
SRC Cell-free Enzymatic 0.12 [7][8]
CSF1R (c-FMS) Cell-free Enzymatic 0.71 - 0.76 [7][8]
MET Autophosphorylation Cellular (SNU-5, MKN-45) ~1-3 [8]
STAT3, ERK, AKT Phosphorylation Cellular (SNU-5, MKN-45) ~1-3 [8]
CSF1R Autophosphorylation Cellular (Ba/F3 ETV6-CSF1R) < 3 [7]

| Cell Growth | Cellular (Ba/F3 ETV6-CSF1R) | 14 |[7] |

Experimental Protocols

Kinase Inhibition Assay (Cell-Free): The inhibitory activity of this compound against MET, SRC, and CSF1R was determined using cell-free enzymatic assays. Recombinant kinase domains were incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays. The IC50 values were then calculated from the dose-response curves.

Cellular Autophosphorylation Assay: Cancer cell lines with MET or CSF1R alterations (e.g., SNU-5, MKN-45, or engineered Ba/F3 cells) were treated with various concentrations of this compound for a specified period. Following treatment, cells were lysed, and protein extracts were subjected to Western blotting. Phospho-specific antibodies against MET (e.g., p-MET Tyr1234/1235) or CSF1R were used to detect the level of autophosphorylation. Downstream signaling proteins like p-AKT and p-ERK were also assessed similarly. Densitometry was used to quantify band intensity and determine IC50 values.

cluster_workflow In Vitro Experimental Workflow A Cancer Cell Lines (e.g., MKN-45, SNU-5) B Treatment with varying concentrations of This compound A->B C Cell Lysis and Protein Extraction B->C D Western Blot Analysis C->D E Quantification of Protein Phosphorylation (p-MET, p-AKT, etc.) D->E F Calculation of IC50 Values E->F

Caption: Workflow for determining cellular kinase inhibition.

In Vivo Studies

Tumor Growth Inhibition

This compound has demonstrated significant anti-tumor activity in various preclinical mouse models. In SCID/Beige mice bearing Ba/F3 ETV6-CSF1R xenograft tumors, oral administration of this compound at 5 and 15 mg/kg twice daily (BID) for 10 days resulted in tumor growth inhibition of 44% and 67%, respectively.[8] In a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) (LU2503), treatment with 15 mg/kg BID for 13 days led to an 85% tumor regression without significant body weight loss.[8]

Table 2: In Vivo Efficacy of this compound

Animal Model Tumor Type Dosage Duration Outcome Reference
SCID/Beige Mice Ba/F3 ETV6-CSF1R Xenograft 5 mg/kg PO, BID 10 days 44% Tumor Growth Inhibition [8]
SCID/Beige Mice Ba/F3 ETV6-CSF1R Xenograft 15 mg/kg PO, BID 10 days 67% Tumor Growth Inhibition [8]

| Mice | LU2503 PDX NSCLC | 15 mg/kg PO, BID | 13 days | 85% Tumor Regression |[8] |

Modulation of the Tumor Immune Microenvironment

Preclinical studies in immunocompetent syngeneic mouse models (e.g., MC-38, CT-26) have shown that this compound can reprogram the tumor microenvironment (TME).[6] Treatment with this compound led to a repolarization of TAMs towards an anti-tumorigenic M1 phenotype, a significant reduction in total TAMs, and an increase in cytotoxic CD8+ T cells within the tumor.[6] This modulation of the TME provides a strong rationale for combining this compound with immune checkpoint inhibitors. Indeed, in the MC-38 model, the combination of this compound with a PD-1 antibody showed a trend towards enhanced efficacy compared to either agent alone.[6]

Experimental Protocols

Xenograft Tumor Model Studies: Human cancer cell lines (e.g., Ba/F3 ETV6-CSF1R) or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice (e.g., SCID/Beige or nude mice). Once tumors reached a specified volume (e.g., ~180 mm³), mice were randomized into vehicle control and treatment groups.[8] this compound was administered orally at specified doses and schedules. Tumor volumes were measured regularly (e.g., twice weekly) using calipers, and animal body weight was monitored as a measure of toxicity. At the end of the study, tumors were often excised for further analysis.

cluster_workflow In Vivo Xenograft Workflow A Tumor Implantation (Cell line or PDX) in Immunocompromised Mice B Tumor Growth to ~150-200 mm³ A->B C Randomization into Vehicle and Treatment Groups B->C D Oral Administration of this compound (e.g., PO, BID) C->D E Monitor Tumor Volume and Body Weight D->E F Efficacy Assessment (TGI, Regression) E->F

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Pharmacokinetics

This compound is an orally bioavailable compound.[1][4] While detailed preclinical pharmacokinetic parameters are not extensively published in the provided search results, clinical data from the Phase 1 SHIELD-1 trial indicates that the drug has a favorable pharmacokinetic profile in humans.[10] Systemic exposure increased in a dose-dependent manner, and steady-state trough concentrations were consistently above the IC95 for MET phosphorylation inhibition across all tested dose cohorts, with a terminal half-life of 13-17 hours.[10]

Conclusion

The preclinical data for this compound (TPX-0022) characterize it as a potent, orally bioavailable inhibitor of MET, SRC, and CSF1R. Its mechanism of action translates to significant anti-tumor activity in both in vitro and in vivo models driven by MET or CSF1R alterations.[7][8] A key distinguishing feature is its ability to modulate the tumor immune microenvironment by targeting CSF1R on macrophages, thereby reducing immune suppression and providing a strong rationale for combination therapies with checkpoint inhibitors.[6] These robust preclinical findings have supported its advancement into clinical trials for patients with advanced solid tumors harboring MET genetic alterations.[2][5]

References

An In-depth Technical Guide on the Target Engagement of TPX-0022 (Elzovantinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPX-0022, also known as elzovantinib, is a potent, orally bioavailable, macrocyclic inhibitor of the MET, CSF1R (c-FMS), and SRC receptor tyrosine kinases.[1][2][3] Its unique structure and polypharmacology are designed to not only directly inhibit oncogenic signaling driven by MET alterations but also to modulate the tumor microenvironment through the inhibition of CSF1R and SRC.[2][3] This guide provides a detailed overview of the target engagement of TPX-0022, summarizing key quantitative data, outlining experimental protocols for relevant assays, and visualizing the associated signaling pathways.

Data Presentation: Quantitative Analysis of TPX-0022 Inhibition

The following tables summarize the in vitro inhibitory activity of TPX-0022 against its primary targets and its effect on downstream signaling pathways.

Table 1: Enzymatic Inhibition of TPX-0022

Target KinaseIC50 (nM)Assay Type
MET0.14Cell-free enzymatic assay
CSF1R0.71 - 0.76Cell-free enzymatic assay
SRC0.12Cell-free enzymatic assay

IC50 values represent the concentration of TPX-0022 required to inhibit 50% of the kinase activity in a cell-free system.[1][4]

Table 2: Cellular Inhibitory Activity of TPX-0022

Cell LineTarget PathwayIC50 (nM)Assay Type
SNU-5, MKN-45MET autophosphorylation~1-3Cell-based phosphorylation assay
SNU-5, MKN-45Downstream STAT3, ERK, AKT phosphorylation~1-3Cell-based phosphorylation assay
Ba/F3 ETV6-CSF1RCSF1R autophosphorylation< 3Cell-based phosphorylation assay
Ba/F3 ETV6-CSF1RCell Proliferation14Cell proliferation assay
M-NFS-60Cell Proliferation (baseline)0.3Cell proliferation assay
M-NFS-60Cell Proliferation (+ 1 ng/mL CSF1)11.6Cell proliferation assay
NCI-H1993 (c-Met alteration)Cell Proliferation0.92Cell proliferation assay

Cellular IC50 values demonstrate the concentration of TPX-0022 required to inhibit the target or process by 50% within a cellular context.[2][3][4]

Table 3: In Vivo Antitumor Activity of TPX-0022

Xenograft ModelTreatmentTumor Growth Inhibition
Ba/F3 ETV6-CSF1R5 mg/kg, BID44%
Ba/F3 ETV6-CSF1R15 mg/kg, BID67%
LU2503 PDX NSCLC15 mg/kg, BID85% tumor regression

In vivo studies in mouse xenograft models demonstrate the potent anti-tumor activity of orally administered TPX-0022.[4]

Signaling Pathways and Mechanism of Action

TPX-0022 exerts its therapeutic effects by inhibiting the signaling cascades initiated by MET, CSF1R, and SRC. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by TPX-0022.

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and migration. TPX-0022 inhibits the initial autophosphorylation of MET, thereby blocking these downstream signals.

MET_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HGF HGF MET MET HGF->MET Binds RAS RAS MET->RAS Activates PI3K PI3K MET->PI3K Activates STAT3 STAT3 MET->STAT3 Activates TPX-0022 TPX-0022 TPX-0022->MET Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation

Caption: MET Signaling Pathway Inhibition by TPX-0022.

CSF1R Signaling Pathway

The binding of CSF1 to its receptor, CSF1R, on macrophages leads to the activation of pathways like PI3K/AKT and MAPK, which are crucial for macrophage survival, proliferation, and differentiation. By inhibiting CSF1R, TPX-0022 can modulate the tumor immune microenvironment.

CSF1R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS Activates TPX-0022 TPX-0022 TPX-0022->CSF1R Inhibits Autophosphorylation AKT AKT PI3K->AKT Macrophage Survival Macrophage Survival AKT->Macrophage Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Macrophage Proliferation Macrophage Proliferation ERK->Macrophage Proliferation Macrophage Differentiation Macrophage Differentiation ERK->Macrophage Differentiation

Caption: CSF1R Signaling Pathway Inhibition by TPX-0022.

SRC Signaling Pathway

SRC is a non-receptor tyrosine kinase that plays a role in various cellular processes, including proliferation, survival, and migration. It can be activated by various receptor tyrosine kinases and, in turn, activates downstream pathways like RAS/MAPK and PI3K/AKT. TPX-0022's inhibition of SRC provides an additional layer of anti-cancer activity.

SRC_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular RTKs Receptor Tyrosine Kinases (e.g., MET) SRC SRC RTKs->SRC Activates TPX-0022 TPX-0022 TPX-0022->SRC Inhibits RAS RAS SRC->RAS Activates PI3K PI3K SRC->PI3K Activates STAT3 STAT3 SRC->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation

Caption: SRC Signaling Pathway Inhibition by TPX-0022.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of TPX-0022 are provided below. While specific data for Cellular Thermal Shift Assays (CETSA) and NanoBRET assays with TPX-0022 are not publicly available, the general protocols for these state-of-the-art target engagement assays are described.

Biochemical Kinase Assay (for IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase - Substrate (e.g., peptide) - ATP - TPX-0022 dilutions Start->Prepare_Reagents Incubate Incubate Kinase and TPX-0022 Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (add ATP/Substrate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., radioactivity, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (calculate % inhibition, IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Biochemical Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Dilute purified recombinant kinase (e.g., MET, CSF1R, SRC) to the desired concentration in kinase assay buffer.

    • Prepare a stock solution of the kinase substrate (e.g., a specific peptide or protein).

    • Prepare a stock solution of ATP, often radiolabeled ([γ-³²P]ATP) for sensitive detection.

    • Perform serial dilutions of TPX-0022 in DMSO to create a range of concentrations for testing.

  • Assay Plate Setup:

    • Add the kinase solution to the wells of a microplate.

    • Add the diluted TPX-0022 or DMSO (vehicle control) to the wells and pre-incubate to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Reaction Termination and Detection:

    • Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane.

    • Wash the membranes to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager. The signal is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each TPX-0022 concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the TPX-0022 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within intact cells.

Workflow:

Phospho_Assay_Workflow Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Treat_Cells Treat Cells with TPX-0022 Seed_Cells->Treat_Cells Stimulate_Cells Stimulate Cells (e.g., with HGF) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells Detect_Phosphorylation Detect Phosphorylation (e.g., ELISA, Western Blot) Lyse_Cells->Detect_Phosphorylation Analyze_Data Analyze Data (quantify signal, IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Cell-Based Phosphorylation Assay.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cell lines with known MET, CSF1R, or SRC pathway activation (e.g., SNU-5, MKN-45) in a multi-well plate and allow them to adhere.

    • Starve the cells in serum-free media to reduce basal kinase activity.

    • Treat the cells with various concentrations of TPX-0022 or DMSO for a defined period.

  • Kinase Activation:

    • For receptor tyrosine kinases like MET, stimulate the cells with the corresponding ligand (e.g., HGF) to induce receptor autophosphorylation and downstream signaling.

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them in a buffer containing detergents and phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Detection of Phosphorylation:

    • ELISA-based: Use a sandwich ELISA with a capture antibody for the total target protein and a detection antibody specific for the phosphorylated form of the target or a downstream effector (e.g., p-MET, p-AKT).

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest.

  • Data Analysis:

    • Quantify the signal from the phosphorylated protein and normalize it to the total protein signal.

    • Determine the percent inhibition of phosphorylation at each TPX-0022 concentration and calculate the cellular IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

Workflow:

CETSA_Workflow Start Start Treat_Cells Treat Intact Cells with TPX-0022 Start->Treat_Cells Heat_Shock Apply Heat Shock (temperature gradient) Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells and Separate Fractions Heat_Shock->Lyse_Cells Detect_Soluble_Target Detect Soluble Target (e.g., Western Blot) Lyse_Cells->Detect_Soluble_Target Generate_Melt_Curve Generate Melt Curve and Determine Thermal Shift Detect_Soluble_Target->Generate_Melt_Curve End End Generate_Melt_Curve->End

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Treat cultured cells with either TPX-0022 or a vehicle control.

  • Thermal Denaturation:

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles) to release the cellular proteins.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection of Soluble Target Protein:

    • Analyze the amount of the soluble target protein (MET, CSF1R, or SRC) remaining in the supernatant at each temperature using Western blotting or another sensitive protein detection method.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve."

    • A shift in the melting curve to higher temperatures in the presence of TPX-0022 indicates stabilization of the target protein and confirms direct binding.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

Workflow:

NanoBRET_Workflow Start Start Transfect_Cells Transfect Cells with NanoLuc-Target Fusion Vector Start->Transfect_Cells Add_Tracer Add Fluorescent Tracer Transfect_Cells->Add_Tracer Add_TPX-0022 Add TPX-0022 (competitive displacement) Add_Tracer->Add_TPX-0022 Measure_BRET Measure BRET Signal Add_TPX-0022->Measure_BRET Analyze_Data Analyze Data (calculate IC50) Measure_BRET->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Preparation:

    • Genetically engineer cells to express the target protein (e.g., MET) as a fusion with NanoLuc® luciferase.

  • Assay Setup:

    • Seed the engineered cells in a multi-well plate.

    • Add a cell-permeable, fluorescently labeled tracer that specifically binds to the target kinase.

    • Add varying concentrations of the unlabeled competitor compound, TPX-0022.

  • BRET Measurement:

    • Add the NanoLuc® substrate to initiate the bioluminescent reaction.

    • If the tracer is bound to the NanoLuc®-target fusion, energy transfer occurs, and a BRET signal is detected at the tracer's emission wavelength.

    • TPX-0022 will compete with the tracer for binding to the target. This displacement leads to a decrease in the BRET signal.

  • Data Analysis:

    • Measure the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the concentration of TPX-0022 to generate a dose-response curve and determine the cellular IC50 for target engagement.

Conclusion

TPX-0022 (this compound) demonstrates potent and specific inhibition of MET, CSF1R, and SRC kinases in both biochemical and cellular assays. Its mechanism of action involves the direct inhibition of kinase autophosphorylation, leading to the blockade of key downstream signaling pathways that drive cancer cell proliferation, survival, and migration, as well as modulating the tumor immune microenvironment. The experimental protocols outlined in this guide provide a framework for the continued investigation of TPX-0022 and other kinase inhibitors, with advanced techniques like CETSA and NanoBRET offering the potential for a more detailed understanding of their target engagement in a physiologically relevant context. Further studies employing these target engagement assays will be valuable in fully elucidating the clinical potential of TPX-0022.

References

Elzovantinib: A Multi-Targeted Kinase Inhibitor for MET-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of Preclinical and Clinical Evidence

Introduction

The MET proto-oncogene, encoding the receptor tyrosine kinase c-MET, and its ligand, hepatocyte growth factor (HGF), are critical regulators of cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway through gene amplification, exon 14 skipping mutations (METex14), fusions, or protein overexpression is a known oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[2][3][4] The aberrant activation of this pathway contributes to tumor growth, angiogenesis, and metastasis, making it a compelling target for therapeutic intervention.[5][6]

Elzovantinib (formerly TPX-0022) is an orally bioavailable, macrocyclic, multi-targeted tyrosine kinase inhibitor (TKI) designed to potently inhibit MET, as well as SRC and Colony Stimulating Factor 1 Receptor (CSF1R).[7][8] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on its role in treating patients with MET-driven cancers.

Mechanism of Action

This compound is a Type I TKI that binds to the ATP pocket of its target kinases.[9][10] Its multi-targeted profile is designed to provide a more durable response compared to inhibiting MET alone.[9]

  • MET Inhibition: Directly targets the oncogenic driver, inhibiting downstream signaling pathways responsible for cell proliferation and survival.[7]

  • SRC Inhibition: Targets a key downstream effector of MET signaling, potentially overcoming resistance mechanisms.[9]

  • CSF1R Inhibition: Modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a role in immune suppression and tumor progression.[7][9]

The co-crystal structure of this compound with c-MET and c-Src has been determined, revealing that it binds in a low-energy conformation stabilized by both hydrophobic interactions and hydrogen bonds.[10]

Biochemical Potency

This compound demonstrates potent enzymatic inhibition of its target kinases in cell-free assays.

Target KinaseIC50 (nM)
MET0.14
SRC0.12
CSF1R (c-FMS)0.71 - 0.76
Data sourced from MedChemExpress and Selleck Chemicals.[11][12]

Preclinical Evaluation

Preclinical studies have demonstrated this compound's ability to inhibit MET signaling and suppress tumor growth in both in vitro and in vivo models.

In Vitro Studies

In cancer cell lines with MET alterations, this compound effectively suppressed MET autophosphorylation and the phosphorylation of downstream signaling proteins, including STAT3, ERK, and AKT, with IC50 values in the low nanomolar range (approximately 1-3 nM).[12] Furthermore, in a Ba/F3 cell model engineered to express an ETV6-CSF1R fusion, this compound inhibited CSF1R autophosphorylation (IC50 <3 nM) and cell growth (IC50 = 14 nM).[11]

In Vivo Studies

This compound has shown significant anti-tumor activity in mouse xenograft models.

  • NSCLC Patient-Derived Xenograft (PDX): In a PDX model of NSCLC (LU2503), oral administration of this compound at 15 mg/kg twice daily resulted in 85% tumor regression.[12]

  • Ba/F3 ETV6-CSF1R Xenograft: In mice bearing tumors from Ba/F3 cells with the ETV6-CSF1R fusion, this compound inhibited tumor growth by 44% at 5 mg/kg twice daily and 67% at 15 mg/kg twice daily.[12]

G cluster_0 Preclinical Evaluation Workflow assay Biochemical Assay (Cell-Free) cell_culture Cell Line Studies (e.g., SNU-5, MKN-45) assay->cell_culture Test Cellular Potency xenograft In Vivo Xenograft Models (e.g., PDX, Cell-derived) cell_culture->xenograft Validate In Vivo pd_analysis Pharmacodynamic Analysis (e.g., Target Phosphorylation) xenograft->pd_analysis Confirm Target Engagement efficacy Efficacy Assessment (Tumor Growth Inhibition) xenograft->efficacy Measure Anti-Tumor Activity

A typical preclinical evaluation workflow for a targeted therapy.

Clinical Development: The SHIELD-1 Trial

This compound is being evaluated in the Phase 1/2 SHIELD-1 clinical trial (NCT03993873) for patients with advanced solid tumors harboring genetic alterations in MET.[9][13] The Phase 1 portion utilized a 3+3 dose-escalation design to determine safety, tolerability, and the recommended Phase 2 dose (RP2D).[14]

G cluster_1 SHIELD-1 Trial Design (Phase 1) enrollment Enroll Patients: Advanced Solid Tumors with MET Alterations dose_escalation Dose Escalation (3+3 Design) 7 Dose Levels Tested enrollment->dose_escalation evaluation Evaluate: - Safety & Tolerability - Pharmacokinetics - Preliminary Activity dose_escalation->evaluation rp2d Determine RP2D (Recommended Phase 2 Dose) evaluation->rp2d expansion Phase 2 Expansion Cohorts (e.g., NSCLC, Gastric) rp2d->expansion

Simplified workflow of the SHIELD-1 Phase 1 trial.
Clinical Efficacy (Interim Data)

Preliminary data from the SHIELD-1 trial, presented as of May 13, 2021, showed promising anti-tumor activity, particularly in MET TKI-naïve patients.[15]

Patient Cohort (MET TKI-Naïve)NConfirmed Objective Response Rate (cORR)95% Confidence Interval (CI)
NSCLC with MET alterations1136%11-69%
Gastric/GEJ Cancer with MET alterations933%7-70%
Data sourced from the 2021 AACR-NCI-EORTC Conference presentation.[15]
  • Duration of Response (DOR): In the MET TKI-naïve NSCLC cohort, the DOR ranged from 1.8+ to 15+ months. One patient with a METex14 skipping mutation remained in response for over 15 months.[15]

  • TKI-Pretreated Patients: In a heavily pretreated cohort of 13 NSCLC patients who had prior MET TKI therapy, 7 achieved stable disease, for a clinical benefit rate of 54%.[15]

  • Other Solid Tumors: A confirmed response was observed in a patient with MET-amplified colorectal cancer.[15]

Safety and Tolerability

This compound was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) reported in the Phase 1 study are summarized below.

Adverse EventAll Grades (%)Grade 1-2 (%)
Dizziness65%94% of cases
Lipase Increase33%N/A
Anemia29%N/A
Constipation29%N/A
Fatigue29%N/A
Data based on 52 enrolled patients as of May 13, 2021.[14][15]

Two dose-limiting toxicities (Grade 3 vertigo and Grade 2 dizziness) were reported at the highest tested dose of 120 mg once daily (QD).[14][15] Notably, no high-grade edema, a common side effect of other MET inhibitors, was reported.[9]

Pharmacokinetics

Pharmacokinetic analysis showed that this compound's systemic exposure increased in a dose-dependent manner. It has a terminal half-life of 13-17 hours, and steady-state trough concentrations were consistently above the IC95 for MET phosphorylation inhibition across all dose cohorts.[14]

MET Signaling and this compound's Therapeutic Rationale

The HGF/c-MET pathway activates several downstream cascades critical for cancer cell function. This compound's multi-targeted approach aims to block these signals at multiple nodes.

G HGF HGF (Ligand) MET c-MET Receptor HGF->MET Binds & Activates GRB2 GRB2/SOS MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SRC SRC MET->SRC RAS RAS GRB2->RAS MAPK RAF-MEK-ERK (MAPK Pathway) RAS->MAPK Outcome Proliferation, Survival, Invasion, Angiogenesis, Immune Suppression MAPK->Outcome AKT AKT/mTOR PI3K->AKT AKT->Outcome STAT3->Outcome SRC->Outcome Downstream Effector CSF1R CSF1R (on TAMs) CSF1R->Outcome Promotes M2 TAM phenotype This compound This compound This compound->MET This compound->SRC This compound->CSF1R

This compound's inhibition of MET, SRC, and CSF1R signaling.

Experimental Protocols

The following sections describe generalized methodologies representative of those used in the preclinical evaluation of this compound.

Enzymatic Kinase Inhibition Assay (Cell-Free)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified target kinases.

  • Procedure:

    • Recombinant human MET, SRC, and CSF1R kinase domains are incubated in a kinase buffer system.

    • A specific peptide substrate and ATP (often radiolabeled ³³P-ATP) are added to the reaction mixture.

    • The reaction is initiated in the presence of serial dilutions of this compound or a DMSO vehicle control.

    • After incubation at a controlled temperature (e.g., 30°C), the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically via scintillation counting or fluorescence-based methods.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cell-Based Phosphorylation Assay
  • Objective: To measure the inhibition of target kinase autophosphorylation and downstream signaling in whole cells.

  • Procedure:

    • MET-dependent cancer cell lines (e.g., SNU-5, MKN-45) are cultured to sub-confluency.

    • Cells are serum-starved for several hours to reduce basal signaling.

    • Cells are pre-treated with various concentrations of this compound or DMSO vehicle for a defined period (e.g., 2 hours).

    • Signaling is stimulated by adding HGF to the media for a short duration (e.g., 15 minutes).

    • Cells are immediately lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentrations are determined using a BCA or Bradford assay.

    • Equal amounts of protein lysate are resolved by SDS-PAGE, transferred to a PVDF membrane, and analyzed by Western blot using antibodies specific for phosphorylated and total MET, AKT, ERK, and STAT3.

    • Band intensities are quantified using densitometry to determine the IC50 for inhibition of phosphorylation.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Procedure:

    • Female immunodeficient mice (e.g., SCID/Beige or Athymic Nude) are inoculated subcutaneously with a suspension of cancer cells (e.g., 5-10 million cells) or implanted with fragments from a patient-derived tumor.

    • Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

    • Mice are randomized into treatment and vehicle control groups.

    • This compound is formulated for oral gavage and administered at specified doses and schedules (e.g., 15 mg/kg, twice daily). The control group receives the vehicle solution.

    • Tumor volume (calculated using the formula: (Length x Width²)/2) and body weight are measured 2-3 times per week.

    • At the end of the study, tumor growth inhibition is calculated. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot) to confirm target inhibition in vivo.

Conclusion and Future Directions

This compound is a potent, multi-targeted inhibitor of MET, SRC, and CSF1R with a promising safety and efficacy profile in patients with MET-driven solid tumors. Preliminary clinical data demonstrate meaningful and durable responses in MET TKI-naïve patients and disease control in those who have been pre-treated with other MET inhibitors. The inhibition of SRC and CSF1R in addition to MET provides a strong rationale for potentially improved durability and the ability to overcome resistance.

Future research will focus on the results from the Phase 2 expansion cohorts of the SHIELD-1 trial to confirm the efficacy in specific MET-altered populations. Additionally, combination strategies are being explored. The SHIELD-2 trial will investigate this compound in combination with the EGFR inhibitor aumolertinib for patients with EGFR-mutant, MET-amplified NSCLC who have progressed on osimertinib.[16] These studies will further clarify the role of this compound in the evolving landscape of targeted therapies for MET-driven cancers.

References

TPX-0022: A Multi-Kinase Inhibitor Reprogramming the Tumor Microenvironment Through Macrophage Polarization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TPX-0022, also known as elzovantinib, is a potent, orally bioavailable, macrocyclic inhibitor of MET, CSF1R (colony-stimulating factor 1 receptor), and SRC kinases.[1][2] Its multi-targeted mechanism of action not only directly inhibits tumor cell growth driven by MET alterations but also strategically remodels the tumor microenvironment (TME) by modulating the polarization of tumor-associated macrophages (TAMs). Preclinical evidence strongly indicates that TPX-0022 shifts the balance from immunosuppressive, pro-tumoral M2-like macrophages towards an anti-tumoral, pro-inflammatory M1-like phenotype.[2][3][4] This reprogramming enhances anti-tumor immune responses, including the activation and proliferation of cytotoxic T cells, positioning TPX-0022 as a promising agent in oncology, both as a monotherapy and in combination with immunotherapy.[3][5] This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with TPX-0022's modulation of macrophage polarization.

Core Mechanism of Action and Rationale

TPX-0022 was designed to simultaneously target key drivers of tumor progression and immune evasion.[6]

  • MET: A receptor tyrosine kinase whose aberrant activation (through mutation, amplification, or rearrangement) drives proliferation, survival, and invasion in various cancers.[7]

  • SRC: A non-receptor tyrosine kinase that acts as a crucial downstream signaling node for numerous growth factor receptors, including MET, and is involved in cell proliferation, migration, and survival.[7]

  • CSF1R: A receptor tyrosine kinase essential for the survival, differentiation, and proliferation of macrophages.[2] In the TME, signaling through the CSF1/CSF1R axis is a primary mechanism for the recruitment and polarization of immunosuppressive M2-like TAMs, which promote tumor growth, angiogenesis, and metastasis while suppressing cytotoxic T cell activity.[2][4]

By inhibiting CSF1R, TPX-0022 directly targets the TAM population, reducing their numbers and, critically, re-educating the remaining macrophages to adopt an anti-tumor M1 phenotype. This dual approach of direct tumor cell inhibition and immune microenvironment modulation forms the basis of its therapeutic potential.

Quantitative Data on Kinase Inhibition and Cellular Activity

The potency of TPX-0022 has been characterized through various enzymatic and cell-based assays.

Target Assay Type IC50 (nM) Reference
MET Enzymatic (Cell-free)0.14[1][2]
CSF1R (c-FMS) Enzymatic (Cell-free)0.71 - 0.76[1][2][8]
SRC Enzymatic (Cell-free)0.12[1][2]
MET (cellular) NCI-H1993 NSCLC Cell Proliferation0.92[7]
CSF1R (cellular) Ba/F3 ETV6-CSF1R Cell Growth14[2]
CSF1R (cellular) M-NFS-60 Cell Growth (baseline CSF1)0.3[2]
CSF1R (cellular) M-NFS-60 Cell Growth (+1 ng/mL CSF1)11.6[2]

Preclinical Evidence of Macrophage Polarization

Studies in syngeneic mouse tumor models have demonstrated the immunomodulatory effects of TPX-0022.

Model Key Findings Reference
MC38 (Colon Adenocarcinoma) - Effectively reduced TAMs. - Altered TAM polarity towards a more M1 phenotype. - Increased cytotoxic T cells. - Inhibited tumor growth.[2][3][4]
CT-26 (Colon Carcinoma) - Significant reduction in TAMs. - Rebalancing of M2 macrophages towards M1 macrophages. - Increased anti-tumorigenic CTLs (CD8+ CD69+ GnzB+). - Combination with anti-PD-1 antibody resulted in significant downregulation of pro-tumorigenic cytokines (IL-10, IP-10, IL-1β, HGF) without impacting IFN-γ.[3][5]

Signaling Pathways and Experimental Workflows

TPX-0022 Mechanism of Action on TAMs

The primary mechanism involves the inhibition of the CSF1/CSF1R signaling axis, which is crucial for the M2 phenotype. By blocking this pathway, TPX-0022 prevents the differentiation and survival of M2 TAMs and promotes a shift towards the M1, pro-inflammatory state.

TPX_0022_TAM_Modulation cluster_TME Tumor Microenvironment Tumor Cells Tumor Cells CSF1 CSF1 Tumor Cells->CSF1 secretes M2 TAM M2 TAM M2 TAM->Tumor Cells promotes growth & immunosuppression CD8 T-Cell CD8 T-Cell M2 TAM->CD8 T-Cell M1 TAM M1 TAM M1 TAM->Tumor Cells anti-tumor activity M1 TAM->CD8 T-Cell TPX0022 TPX-0022 CSF1R CSF1R TPX0022->CSF1R inhibits CSF1R->M2 TAM promotes survival & differentiation CSF1->CSF1R binds

Caption: TPX-0022 inhibits the CSF1/CSF1R axis, blocking M2 TAM differentiation and promoting a shift to M1 TAMs.

Experimental Workflow for Assessing TAM Polarization

A typical workflow to evaluate the effect of TPX-0022 on TAMs in preclinical models involves tumor implantation, drug treatment, and subsequent analysis of the tumor immune infiltrate.

Experimental_Workflow cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Analysis A Syngeneic Tumor Implantation (e.g., MC38, CT-26) B Tumor Growth Establishment A->B C Treatment Initiation (Vehicle vs. TPX-0022) B->C D Tumor Harvesting at Endpoint C->D E Tumor Dissociation to Single-Cell Suspension D->E Process Tumors F Immune Cell Staining (CD45, F4/80, CD80, CD206, etc.) E->F G Flow Cytometry Analysis F->G H Quantification of M1 vs. M2 TAMs and T-Cells G->H

Caption: Workflow for evaluating TPX-0022's effect on the tumor immune microenvironment in syngeneic mouse models.

Detailed Experimental Protocols

While specific, proprietary protocols from the developing company are not publicly available, the methodologies can be reconstructed based on standard immunological and oncological research practices described in the publication abstracts.

Syngeneic Mouse Models
  • Cell Lines: MC38 (murine colon adenocarcinoma) or CT26 (murine colon carcinoma) cells are commonly used.

  • Animals: C57BL/6 mice (for MC38) or BALB/c mice (for CT26) are used as they are immunocompetent and syngeneic to the respective cell lines.

  • Procedure:

    • Cells (typically 0.5-1.0 x 10^6) are suspended in a sterile solution like PBS or Matrigel.

    • The cell suspension is injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Mice are randomized into treatment groups (e.g., vehicle control, TPX-0022).

    • TPX-0022 is administered orally (p.o.), often twice daily (BID), at specified doses (e.g., 5 mg/kg, 15 mg/kg).[8]

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • At the end of the study, tumors are harvested for ex vivo analysis.

Flow Cytometry for Immune Cell Profiling
  • Objective: To quantify the populations of different immune cells, particularly M1 and M2 macrophages, within the tumor.

  • Procedure:

    • Single-Cell Suspension: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase, dispase, and DNase) to create a single-cell suspension.

    • Cell Staining:

      • Cells are first stained with a viability dye (e.g., Zombie Aqua™, LIVE/DEAD™) to exclude dead cells.

      • Fc receptors are blocked (e.g., using anti-CD16/32) to prevent non-specific antibody binding.

      • Cells are stained with a cocktail of fluorescently-labeled antibodies. A typical panel for macrophage analysis would include:

        • General Leukocytes: CD45

        • Macrophages: F4/80, CD11b

        • M1 Markers: CD80, CD86, MHC II

        • M2 Markers: CD206 (Mannose Receptor), CD163

        • T-Cells: CD3, CD4, CD8

    • Data Acquisition: Stained cells are run on a multi-color flow cytometer (e.g., BD LSRFortessa™, Cytek™ Aurora).

    • Data Analysis: Using analysis software (e.g., FlowJo™, FCS Express™), live, single, CD45+ cells are gated. Within this population, macrophages (F4/80+, CD11b+) are identified. The macrophage gate is then further analyzed for the expression of M1 (e.g., CD80+) and M2 (e.g., CD206+) markers to determine the M1/M2 ratio.

Mixed Lymphocyte Reaction (MLR) Assay
  • Objective: To assess the ability of macrophages, pre-treated with TPX-0022, to stimulate T-cell activation and proliferation.[3][5]

  • Procedure:

    • Macrophage Preparation: Bone marrow-derived macrophages (BMDMs) are generated from mice. These macrophages are then treated with vehicle or TPX-0022 for a specified period.

    • T-Cell Preparation: Splenic T-cells are isolated from an allogeneic mouse strain.

    • Co-culture: The pre-treated macrophages (stimulators) are co-cultured with the allogeneic T-cells (responders).

    • Proliferation Measurement: T-cell proliferation is measured after several days. This can be done by:

      • [³H]-Thymidine Incorporation: Adding radiolabeled thymidine and measuring its incorporation into the DNA of proliferating cells.

      • CFSE Staining: Labeling T-cells with CFSE dye before co-culture. As cells divide, the dye is diluted, which can be quantified by flow cytometry.

    • Activation Measurement: T-cell activation can be assessed by staining for activation markers like CD69 and CD25 via flow cytometry.

Conclusion

TPX-0022 (this compound) represents a sophisticated approach to cancer therapy by simultaneously targeting oncogenic drivers and reprogramming the immunosuppressive tumor microenvironment. Its potent inhibition of CSF1R leads to a reduction of M2-like TAMs and a functional repolarization towards a pro-inflammatory, anti-tumor M1 phenotype. This activity, demonstrated in preclinical models, enhances cytotoxic T-cell responses and provides a strong rationale for its clinical development, particularly in combination with immune checkpoint inhibitors. The experimental frameworks outlined in this guide provide a basis for further research into the immunomodulatory properties of TPX-0022 and other multi-targeting kinase inhibitors.

References

Elzovantinib's Impact on CD8+ T-Cell Infiltration: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elzovantinib (TPX-0022) is an investigational, orally bioavailable, multi-targeted kinase inhibitor targeting MET, CSF1R, and SRC.[1][2] Emerging preclinical evidence suggests that this compound modulates the tumor microenvironment (TME) to enhance anti-tumor immunity, a key aspect of which is its impact on CD8+ T-cell infiltration and function. This technical guide synthesizes the available data on the mechanisms through which this compound is proposed to influence CD8+ T-cell activity, providing a foundational resource for researchers and drug development professionals in the field of immuno-oncology. While detailed quantitative data from dedicated preclinical studies remains limited in the public domain, this paper will detail the mechanistic rationale and present the available evidence.

Introduction: this compound's Triple-Inhibitor Profile

This compound is a potent small molecule inhibitor of three key tyrosine kinases often implicated in oncogenesis and immune evasion:

  • MET (Mesenchymal-Epithelial Transition factor): A receptor tyrosine kinase whose aberrant activation can drive tumor growth, proliferation, and metastasis.[3] MET signaling has also been implicated in creating an immunosuppressive TME.[3]

  • CSF1R (Colony-Stimulating Factor 1 Receptor): Crucial for the survival, differentiation, and function of macrophages.[4] Within the TME, CSF1R signaling is instrumental in polarizing tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype.

  • SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. SRC activation in tumor cells can contribute to an aggressive phenotype, and its inhibition has been linked to enhanced T-cell mediated anti-tumor responses.

This unique combination of targets positions this compound to not only exert direct anti-tumor effects but also to remodel the TME from an immunosuppressive to an immune-active state, thereby facilitating the infiltration and activity of cytotoxic CD8+ T-cells.

Mechanism of Action: Impact on the Tumor Microenvironment and CD8+ T-Cells

The proposed mechanism by which this compound enhances CD8+ T-cell infiltration is primarily through its inhibition of CSF1R and, potentially, through the modulation of MET and SRC signaling pathways.

CSF1R Inhibition and Macrophage Repolarization

The most direct link between this compound and CD8+ T-cell activity is its inhibition of CSF1R.

  • Targeting Immunosuppressive TAMs: The TME is often densely populated with TAMs, which predominantly exhibit an M2-like polarization. These M2 TAMs suppress T-cell function through various mechanisms, including the secretion of immunosuppressive cytokines (e.g., IL-10, TGF-β) and the expression of immune checkpoint ligands (e.g., PD-L1).

  • Shifting the Balance to an M1 Phenotype: By blocking the CSF1R signaling pathway, this compound is hypothesized to deplete or repolarize M2-like TAMs towards a pro-inflammatory, anti-tumorigenic M1 phenotype. M1 macrophages are characterized by their ability to produce pro-inflammatory cytokines (e.g., IL-12, TNF-α) and to present antigens to T-cells, thereby promoting the activation and recruitment of CD8+ T-cells.

Preclinical data from a study by Goel et al. presented at the 2021 American Association for Cancer Research (AACR) Annual Meeting indicated that in the MC-38 syngeneic mouse model, this compound treatment led to the repolarization of TAMs towards an M1 phenotype and was associated with an increase in intratumoral CD8+ T-cells.[5]

cluster_TME Tumor Microenvironment This compound This compound CSF1R CSF1R This compound->CSF1R Inhibits M2_TAM M2 TAM (Immunosuppressive) This compound->M2_TAM Depletes/ Repolarizes CSF1R->M2_TAM Promotes M1_TAM M1 TAM (Pro-inflammatory) M2_TAM->M1_TAM Shift to M1 CD8_T_Cell CD8+ T-Cell M2_TAM->CD8_T_Cell Suppresses Antigen_Presentation Antigen Presentation M1_TAM->Antigen_Presentation Enhances Recruitment_Activation Recruitment & Activation M1_TAM->Recruitment_Activation Promotes Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Cytotoxic Killing Antigen_Presentation->CD8_T_Cell Activates Recruitment_Activation->CD8_T_Cell Increases Infiltration

Proposed mechanism of this compound-mediated CD8+ T-cell infiltration.
Modulation of MET and SRC Signaling

While the role of MET and SRC inhibition in directly promoting CD8+ T-cell infiltration is less characterized for this compound specifically, the broader literature suggests potential contributions:

  • MET Inhibition: Aberrant MET signaling can contribute to an immunosuppressive TME by promoting the expression of PD-L1 and the recruitment of regulatory T-cells (Tregs).[3] By inhibiting MET, this compound may help to reverse these immunosuppressive signals.

  • SRC Inhibition: SRC kinases are involved in T-cell receptor (TCR) signaling. While the precise effects of SRC inhibition on T-cell function can be context-dependent, some studies suggest that inhibiting SRC in tumor cells can reduce their immunosuppressive potential.

Preclinical Data on CD8+ T-Cell Infiltration

The primary source of direct evidence for this compound's impact on CD8+ T-cells comes from the aforementioned abstract by Goel et al. (2021).[5]

In Vivo Studies in Syngeneic Mouse Models

The study utilized the MC-38 colon adenocarcinoma syngeneic mouse model, which is immunocompetent and widely used for immuno-oncology research.

Key Findings:

  • Increased CD8+ T-Cell Infiltration: Treatment with this compound was reported to increase the presence of CD8+ T-cells within the tumor.

  • Repolarization of TAMs: The treatment led to a shift in the TAM population from an M2 to an M1 phenotype.

  • Tumor Growth Inhibition: this compound demonstrated single-agent activity in inhibiting tumor growth.

Table 1: Summary of In Vivo Effects of this compound in the MC-38 Model (Qualitative)

ParameterEffect of this compound Treatment
CD8+ T-Cell Infiltration Increased
TAM Polarization Shift from M2 to M1 phenotype
Tumor Growth Inhibited

Note: Specific quantitative data (e.g., fold change, cell percentages) were not available in the public domain at the time of this writing.

In Vitro Macrophage-T-Cell Interaction

To further elucidate the mechanism, a mixed lymphocyte reaction (MLR) assay was performed.

Key Findings:

  • Enhanced Macrophage-Mediated T-Cell Activation: Macrophages pre-treated with this compound demonstrated an enhanced ability to drive the activation and proliferation of CD8+ T-cells. This suggests that this compound directly affects macrophage function to be more stimulatory for T-cells.

Table 2: Summary of In Vitro Effects of this compound in a Mixed Lymphocyte Reaction (Qualitative)

Experimental SetupOutcome
Macrophages pre-treated with this compound + CD8+ T-Cells Enhanced CD8+ T-cell activation and proliferation

Note: Specific quantitative data (e.g., concentrations, proliferation indices) were not available in the public domain at the time of this writing.

Experimental Protocols

Detailed experimental protocols for the preclinical studies with this compound are not yet publicly available. However, based on standard methodologies for the cited experiments, the following outlines the likely procedures.

MC-38 Syngeneic Mouse Model
  • Cell Culture: MC-38 colon adenocarcinoma cells are cultured under standard conditions.

  • Tumor Implantation: A specific number of MC-38 cells are subcutaneously injected into the flank of immunocompetent C57BL/6 mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into vehicle control and this compound treatment groups. This compound is likely administered orally at a specified dose and schedule.

  • Tumor Analysis: At the end of the study, tumors are excised. A portion of the tumor is processed for flow cytometry to analyze immune cell populations (e.g., CD45+, CD3+, CD8+, F4/80+, CD11b+, CD86+, CD206+). Another portion may be used for immunohistochemistry to visualize immune cell infiltration.

cluster_workflow MC-38 Syngeneic Model Workflow start Start implant Implant MC-38 cells in C57BL/6 mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize mice tumor_growth->randomize treatment Treat with this compound or Vehicle randomize->treatment analysis Tumor Excision & Analysis (Flow Cytometry, IHC) treatment->analysis end End analysis->end

General workflow for a syngeneic mouse model study.
Mixed Lymphocyte Reaction (MLR) Assay

  • Macrophage Generation: Bone marrow-derived macrophages (BMDMs) are generated from C57BL/6 mice and cultured.

  • This compound Pre-treatment: BMDMs are treated with this compound or vehicle control for a specified period.

  • T-Cell Isolation: Splenocytes are harvested from an allogeneic mouse strain (e.g., BALB/c), and CD8+ T-cells are isolated.

  • Co-culture: The pre-treated BMDMs are washed and then co-cultured with the allogeneic CD8+ T-cells.

  • Proliferation and Activation Analysis: T-cell proliferation is measured using assays such as CFSE dilution or BrdU incorporation, analyzed by flow cytometry. T-cell activation can be assessed by measuring cytokine production (e.g., IFN-γ) in the culture supernatant via ELISA or by staining for activation markers (e.g., CD69, CD25) for flow cytometric analysis.

cluster_mlr Mixed Lymphocyte Reaction Workflow bm Isolate Bone Marrow (C57BL/6) bmdm Generate BMDMs bm->bmdm treatment Pre-treat BMDMs with This compound or Vehicle bmdm->treatment coculture Co-culture pre-treated BMDMs and CD8+ T-Cells treatment->coculture spleen Isolate Splenocytes (BALB/c) tcell Isolate CD8+ T-Cells spleen->tcell tcell->coculture analysis Analyze T-Cell Proliferation & Activation coculture->analysis

General workflow for a mixed lymphocyte reaction assay.

Conclusion and Future Directions

The available preclinical data, though limited in its public detail, strongly suggests that this compound possesses immunomodulatory properties that can lead to an increase in CD8+ T-cell infiltration into the tumor microenvironment. The primary mechanism appears to be the inhibition of CSF1R, leading to the repolarization of immunosuppressive M2 TAMs to a pro-inflammatory M1 phenotype, which in turn enhances the activation and recruitment of cytotoxic T-cells.

For a more comprehensive understanding, further research is warranted to:

  • Quantify the Impact: Detailed studies are needed to quantify the changes in CD8+ T-cell numbers, as well as other immune cell populations (e.g., Tregs, NK cells), within the TME following this compound treatment.

  • Elucidate Functional Changes: Investigation into the functional status of the infiltrating CD8+ T-cells, including their expression of activation and exhaustion markers (e.g., PD-1, TIM-3), would provide valuable insights.

  • Explore Combination Therapies: Given its immunomodulatory mechanism, this compound holds promise for combination with immune checkpoint inhibitors. Further preclinical and clinical studies are needed to evaluate the synergistic potential of such combinations.

References

Elzovantinib (TPX-0022): An In-Depth Technical Guide to its Core Polypharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elzovantinib (TPX-0022) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) characterized by a novel, compact macrocyclic structure.[1][2] This design offers potential advantages in conformational rigidity, metabolic stability, and cell permeability.[1] this compound was developed to potently and simultaneously inhibit three clinically significant kinases: MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[2][3] Dysregulation of the MET receptor tyrosine kinase, through mechanisms such as amplification, mutation, or exon 14 skipping, is a known oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][4][5] The polypharmacological profile of this compound is designed to provide a multi-pronged anti-tumor effect by not only directly inhibiting the primary oncogenic driver (MET) but also blocking key downstream signaling (via SRC) and modulating the tumor immune microenvironment (via CSF1R).[4][5]

This technical guide provides a detailed overview of the polypharmacology of this compound, summarizing key quantitative data, outlining experimental methodologies used for its characterization, and visualizing the complex biological pathways and relationships it modulates.

Quantitative Data: Inhibitory Potency

This compound demonstrates potent, nanomolar-level inhibition against its primary targets in both enzymatic and cell-based assays. The following tables summarize the key quantitative data reported for this compound.

Table 1: Enzymatic Inhibition
Target KinaseIC50 (nM)Source(s)
MET0.14[6][7]
2.7[1]
SRC0.12[6][7]
3.7[1]
CSF1R (c-FMS)0.71[6]
0.76[7]

Note: Variations in IC50 values can arise from different assay conditions and methodologies.

Table 2: Cell-Based Activity
AssayCell LineIC50 (nM)Source(s)
MET Autophosphorylation InhibitionSNU-5, MKN-45~1-3[7]
Downstream Signaling Inhibition (pSTAT3, pERK, pAKT)SNU-5, MKN-45~1-3[7]
CSF1R Autophosphorylation InhibitionBa/F3 ETV6-CSF1R< 3
Cell Growth InhibitionBa/F3 ETV6-CSF1R14
Cell Proliferation InhibitionNCI-H1993 (MET-amplified)0.92[1]
Table 3: Activity Against MET Resistance Mutations
MET MutantIC50 (nM)Fold Change vs. WT (2.7 nM)Source(s)
G1163R41.8~15x[1]
D1228N1036~383x[1]

Core Signaling Pathways and Mechanism of Action

This compound acts as a Type I ATP-competitive inhibitor, binding to the active conformation of the kinase domain.[4][5] Its polypharmacology is rooted in the strategic selection of its three core targets, which are interconnected in promoting tumor growth, survival, and immune evasion.

  • MET Inhibition: As the primary target, MET (Mesenchymal-Epithelial Transition factor) is a receptor tyrosine kinase. When activated by its ligand, Hepatocyte Growth Factor (HGF), MET dimerizes and autophosphorylates, triggering downstream pathways like RAS/MAPK (ERK) and PI3K/AKT, which drive cell proliferation, survival, motility, and invasion.[4][8][9] this compound directly blocks this initial activation step.

  • SRC Inhibition: SRC is a non-receptor tyrosine kinase that acts as a crucial downstream signaling node for MET.[4][5] By inhibiting SRC, this compound provides a more comprehensive blockade of the MET pathway, potentially overcoming resistance mechanisms that might bypass direct MET inhibition alone. SRC signaling also plays a key role in cell adhesion, migration, and invasion.[10][11]

  • CSF1R Inhibition: CSF1R is a receptor tyrosine kinase predominantly expressed on macrophages.[12] Within the tumor microenvironment, its activation by ligands CSF-1 or IL-34 promotes the differentiation and survival of Tumor-Associated Macrophages (TAMs), often polarizing them towards an immunosuppressive M2 phenotype.[13] By inhibiting CSF1R, this compound aims to deplete or repolarize these TAMs, thereby reducing immune suppression and potentially enhancing anti-tumor immunity.[6]

Elzovantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_tme Tumor Microenvironment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor SRC SRC MET->SRC GRB2_SOS GRB2/SOS MET->GRB2_SOS activates PI3K PI3K MET->PI3K activates STAT3 STAT3 MET->STAT3 activates CSF1R CSF1R CSF1R->SRC activates CSF1R->PI3K activates CSF1R->STAT3 activates HGF HGF HGF->MET binds CSF1 CSF-1 / IL-34 CSF1->CSF1R binds This compound This compound This compound->MET inhibits This compound->CSF1R inhibits This compound->SRC inhibits SRC->GRB2_SOS activates SRC->PI3K activates SRC->STAT3 activates RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Transcription Gene Transcription STAT3->Transcription RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Survival Survival Invasion Invasion Angiogenesis Angiogenesis Immune Immune Suppression Suppression Immune_Suppression Immune Suppression

Caption: this compound inhibits MET, SRC, and CSF1R signaling pathways.

Experimental Protocols

The characterization of this compound's polypharmacology relies on a suite of standardized in vitro and in vivo assays. Detailed below are the generalized methodologies for key experiments.

Enzymatic Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of this compound against purified MET, SRC, and CSF1R kinases.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product (ADP) formed or the amount of remaining ATP is quantified, typically via a luminescence-based signal.

  • Generalized Protocol:

    • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of this compound in DMSO.

    • Kinase Reaction: In a multi-well plate (e.g., 384-well), add the purified kinase enzyme, an appropriate peptide substrate, and the diluted this compound or DMSO (vehicle control).

    • Initiation: Initiate the reaction by adding a solution containing a specific concentration of ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Termination & Detection: Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ assay, where a reagent is added to terminate the kinase reaction and deplete remaining ATP. A second detection reagent is then added to convert the generated ADP back to ATP, which is quantified via a luciferase-luciferin reaction. The resulting luminescence is inversely proportional to the kinase inhibition.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, Buffer, This compound dilutions) B Dispense Kinase, Substrate, and this compound into 384-well plate A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 30°C for 60 min) C->D E Stop Reaction & Deplete remaining ATP (Add ADP-Glo™ Reagent) D->E F Detect ADP (Add Kinase Detection Reagent) E->F G Measure Luminescence (Plate Reader) F->G H Calculate IC50 G->H

Caption: Workflow for a typical enzymatic kinase inhibition assay.

Cell Viability / Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.

  • Objective: To determine the IC50 value of this compound for inhibiting the growth of cancer cell lines (e.g., NCI-H1993).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14][15]

  • Generalized Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15][16][17]

    • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[18]

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine the percentage of viability. Plot the percentage of viability against the logarithm of this compound concentration to calculate the IC50 value.

Western Blot for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of kinase inhibition within a cellular context.

  • Objective: To confirm that this compound inhibits the autophosphorylation of MET and the phosphorylation of its downstream effectors (e.g., AKT, ERK, STAT3).

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) allows for chemiluminescent detection.

  • Generalized Protocol:

    • Cell Treatment and Lysis: Culture cells to ~80% confluency, serum-starve if necessary, and then treat with this compound for a short period (e.g., 2 hours). If applicable, stimulate with a ligand (e.g., HGF) to induce phosphorylation. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Denature the protein samples and separate them by size on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[19] Incubate the membrane with a primary antibody specific to the phospho-protein of interest (e.g., anti-p-MET (Tyr1234/1235)).

    • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add an ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

  • Objective: To assess the ability of this compound to inhibit tumor growth in mice bearing tumors derived from human cancer cell lines or patient tissue.

  • Principle: Immunocompromised mice (e.g., NSG or SCID mice) are implanted with human cancer cells (cell line-derived xenograft) or a patient's tumor fragment (patient-derived xenograft, PDX).[20][21] Once tumors are established, the mice are treated with the drug, and tumor volume is monitored over time.

  • Generalized Protocol:

    • Cell/Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[22]

    • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.

    • Drug Administration: Administer this compound to the treatment group via the appropriate route (e.g., oral gavage) at a specified dose and schedule (e.g., 15 mg/kg, twice daily).[7] The control group receives the vehicle solution.

    • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

    • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) or tumor regression in the treated group versus the control group.

Conclusion

The polypharmacology of this compound represents a rational and strategic approach to cancer therapy. By potently inhibiting MET, SRC, and CSF1R, it simultaneously targets a key oncogenic driver, blocks downstream signaling, and modulates the tumor immune microenvironment. The quantitative data from enzymatic and cell-based assays confirm its high potency, while preclinical in vivo models have demonstrated its anti-tumor efficacy. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other multi-targeted kinase inhibitors in the field of oncology drug development.

References

Elzovantinib's Activity in MET Exon 14 Skipping Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations that lead to the skipping of exon 14 in the Mesenchymal-Epithelial Transition (MET) proto-oncogene (METex14) are recognized as key oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other solid tumors. This alteration results in the production of a MET receptor that is resistant to normal degradation, leading to its accumulation and constitutive activation of downstream signaling pathways that promote tumor cell proliferation, survival, and invasion. Elzovantinib (TPX-0022) is a novel, orally available, multi-targeted tyrosine kinase inhibitor (TKI) designed to potently inhibit MET, as well as SRC and CSF1R. This technical guide provides an in-depth overview of the preclinical and clinical activity of this compound in the context of MET exon 14 skipping mutations.

Mechanism of Action and Preclinical Rationale

This compound is a potent inhibitor of the MET receptor tyrosine kinase. In cancers harboring MET exon 14 skipping mutations, the juxtamembrane domain of the MET protein, which is critical for its CBL-mediated ubiquitination and subsequent degradation, is lost. This leads to increased stability and prolonged activation of the MET receptor, driving oncogenesis through downstream pathways such as the RAS-MAPK and PI3K-AKT signaling cascades.[1] this compound, by targeting the ATP-binding site of the MET kinase, aims to abrogate this aberrant signaling.

Furthermore, this compound's concurrent inhibition of SRC, a key downstream effector of MET, and CSF1R, a modulator of tumor-associated macrophages, provides a multi-pronged approach to overcoming resistance and enhancing the durability of response.[2][3]

Clinical Activity: The SHIELD-1 Trial

The primary clinical evidence for this compound's activity in MET exon 14 skipping mutations comes from the Phase 1 SHIELD-1 trial (NCT03993873), a first-in-human, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring genetic alterations in MET.[2][4]

Patient Population and Efficacy

As of a data cutoff in May 2021, the SHIELD-1 trial had enrolled 52 patients, including 30 with NSCLC. Of the NSCLC patients, 20 harbored MET exon 14 skipping mutations.[2]

While specific efficacy data for the entire cohort of 20 NSCLC patients with MET exon 14 skipping mutations has not been detailed in available preliminary reports, data from a subset of MET TKI-naïve NSCLC patients provides early encouraging signals. In a group of 11 MET TKI-naïve NSCLC patients with various MET alterations, the confirmed objective response rate (cORR) was 36%.[5] Notably, one of the four responders in this group had a MET exon 14 skipping mutation and experienced a durable response lasting over 15 months.[5]

Data for MET TKI-pretreated NSCLC patients, a heavily pretreated population, showed that 7 out of 13 patients achieved stable disease as their best response, resulting in a clinical benefit rate of 54%.[6]

Table 1: Preliminary Efficacy of this compound in MET TKI-Naïve NSCLC Patients from the SHIELD-1 Trial

Patient SubgroupNumber of PatientsConfirmed Objective Response Rate (cORR)Notes
MET TKI-Naïve NSCLC (with various MET alterations)1136% (4/11)One responder had a MET exon 14 skipping mutation with a response duration of 15+ months.

Data is based on preliminary reports and is subject to change with further follow-up.

Safety and Tolerability

Preliminary safety data from the SHIELD-1 trial, encompassing all 52 enrolled patients, indicate that this compound is generally well-tolerated.

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in the SHIELD-1 Trial (All Patients)

Adverse EventFrequency
Dizziness55%
Lipase Increased32%
Fatigue32%
Amylase Increased27%
Nausea27%
Vomiting27%
Constipation23%
Anemia23%

Most TEAEs were Grade 1 or 2.[7] The maximum tolerated dose had not been determined at the time of the data cutoff, with one dose-limiting toxicity of Grade 2 dizziness reported at the 120 mg once-daily dose.[7]

Experimental Protocols

Cell Viability Assay

To assess the anti-proliferative activity of this compound on cancer cells harboring MET exon 14 skipping mutations, a colorimetric cell viability assay such as the MTT or a growth in low attachment (GILA) assay can be employed.[8]

Protocol Outline:

  • Cell Seeding: Plate cancer cell lines with known MET exon 14 skipping mutations in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot for Phospho-MET

To confirm the inhibitory effect of this compound on MET signaling, Western blotting for the phosphorylated form of MET (p-MET) is a crucial experiment.

Protocol Outline:

  • Cell Lysis: Treat MET exon 14 skipping-mutant cancer cells with this compound or a vehicle control for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-MET in treated versus untreated cells. A total MET antibody should be used as a loading control.

In Vivo Xenograft Model

To evaluate the in vivo anti-tumor efficacy of this compound, a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model with a MET exon 14 skipping mutation can be utilized.

Protocol Outline:

  • Tumor Implantation: Subcutaneously implant tumor fragments from a MET exon 14 skipping-positive PDX or a suspension of a relevant cancer cell line into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule, while the control group receives a vehicle.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume or signs of toxicity).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-MET).

Visualizations

Signaling Pathways and Experimental Workflows

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_degradation Degradation Pathway cluster_signaling Downstream Signaling HGF HGF MET_WT MET Receptor (Wild-Type) HGF->MET_WT Binds CBL CBL E3 Ligase MET_WT->CBL Recruits Ub Ubiquitination MET_WT->Ub MET_Ex14 MET Receptor (Exon 14 Skipping) RAS RAS MET_Ex14->RAS Activates PI3K PI3K MET_Ex14->PI3K Activates STAT3 STAT3 MET_Ex14->STAT3 Activates CBL->MET_WT Ubiquitinates Proteasome Proteasomal Degradation Ub->Proteasome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation This compound This compound This compound->MET_Ex14 Inhibits

Caption: MET Signaling in Wild-Type vs. Exon 14 Skipping and this compound's Mechanism.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial (SHIELD-1) Cell_Lines METex14 Mutant Cancer Cell Lines Viability_Assay Cell Viability Assay (IC50) Cell_Lines->Viability_Assay Western_Blot Western Blot (p-MET Inhibition) Cell_Lines->Western_Blot Xenograft_Model In Vivo Xenograft Model Cell_Lines->Xenograft_Model Dose_Escalation Phase 1 Dose Escalation Viability_Assay->Dose_Escalation Informs Dosing Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Patient_Selection Patients with METex14 Advanced Solid Tumors Efficacy_Study->Patient_Selection Supports Clinical Investigation Patient_Selection->Dose_Escalation Efficacy_Assessment Efficacy Assessment (ORR, DoR, PFS) Dose_Escalation->Efficacy_Assessment Safety_Monitoring Safety and Tolerability Monitoring Dose_Escalation->Safety_Monitoring

Caption: this compound's Preclinical to Clinical Development Workflow.

Conclusion

This compound has demonstrated promising preliminary anti-tumor activity in patients with advanced solid tumors harboring MET exon 14 skipping mutations, particularly in the MET TKI-naïve NSCLC population. Its mechanism of action, targeting not only the aberrantly activated MET receptor but also key downstream and microenvironment modulators, provides a strong rationale for its continued development. The safety profile observed in the SHIELD-1 trial appears manageable. Further data from this ongoing trial, especially with a specific focus on the MET exon 14 skipping cohort, are eagerly awaited to fully elucidate the clinical potential of this compound in this patient population. The preclinical and clinical data to date support this compound as a potentially valuable therapeutic option for patients with MET exon 14 skipping-driven cancers.

References

TPX-0022: A Technical Guide to the Inhibition of SRC and Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TPX-0022, also known as elzovantinib, is a potent, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) currently under investigation in clinical trials for patients with advanced solid tumors harboring MET gene alterations[1][2]. Developed by Turning Point Therapeutics, this multi-targeted agent is engineered to inhibit MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R) kinases[1][2][3]. The dual targeting of MET and one of its key downstream effectors, SRC, represents a strategic approach to potentially overcome drug resistance and more effectively suppress tumor growth and metastasis[3]. This guide provides an in-depth technical overview of TPX-0022's mechanism of action, with a specific focus on its inhibition of the SRC signaling cascade.

Mechanism of Action: A Multi-Kinase Inhibitor

TPX-0022 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of its target kinases in their active conformation[2]. Its novel macrocyclic structure provides a desirable conformational rigidity, which may contribute to its high potency and unique pharmacological profile[1][2]. By occupying the ATP pocket, TPX-0022 prevents the phosphorylation of kinase substrates, thereby blocking the downstream signaling cascades that drive oncogenic processes like cell proliferation, survival, and invasion[4]. Co-crystal structure analysis reveals that TPX-0022 binds to the ATP-binding cavity of both c-Met and c-Src, stabilized by a series of hydrophobic and hydrogen bond interactions[1][5].

cluster_SRC SRC Kinase SRC_Inactive Inactive SRC SRC_Active Active SRC (ATP Pocket Open) SRC_Inactive->SRC_Active Upstream Signal (e.g., MET) pSubstrate Phosphorylated Substrate SRC_Active->pSubstrate Phosphorylation Blocked Signaling Blocked ATP ATP ATP->SRC_Active Substrate Downstream Substrate Substrate->SRC_Active TPX0022 TPX-0022 TPX0022->SRC_Active Binds to ATP Pocket

Caption: TPX-0022 competitively binds to the SRC kinase ATP pocket, blocking substrate phosphorylation.

Quantitative Data: Potency and Selectivity

TPX-0022 demonstrates high potency against its target kinases in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

Target Kinase Assay Type IC50 (nM) Reference(s)
SRC Enzymatic (Cell-free)0.12 [2][3][6][7]
MET Enzymatic (Cell-free)0.14 [2][3][6][7]
CSF1R (c-FMS) Enzymatic (Cell-free)0.71 - 0.76 [2][3][6][7]
SRC Kinase Inhibition Assay3.7 [1]
MET Kinase Inhibition Assay2.7 [1]
MET Autophosphorylation Cell-based (MKN-45)~0.3 - 3.0 [3][7]
STAT3, ERK, AKT Phosphorylation Cell-based (SNU-5, MKN-45)~1.0 - 3.0 [7]
Cell Proliferation Cell-based (MKN-45, SNU-5)<0.2 [3]
Cell Proliferation Cell-based (NCI-H1993)0.92 [1]

Inhibition of SRC Downstream Signaling Pathways

SRC is a non-receptor tyrosine kinase that acts as a critical signaling hub, integrating signals from receptor tyrosine kinases (like MET), and G-protein coupled receptors to regulate a wide array of cellular processes.[8]. Its activation triggers multiple downstream cascades, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which are fundamental to tumor progression, angiogenesis, and metastasis.[8][9][10]. TPX-0022, by directly inhibiting SRC, effectively shuts down these oncogenic signals. Preclinical data confirms that TPX-0022 potently inhibits the phosphorylation of key downstream effectors, including AKT, ERK, and STAT3, in a dose-dependent manner[3].

G cluster_FAK Focal Adhesion & Invasion cluster_PI3K PI3K/AKT Pathway cluster_MAPK RAS/MAPK Pathway cluster_STAT STAT3 Pathway SRC SRC FAK FAK SRC->FAK PI3K PI3K SRC->PI3K RAS RAS SRC->RAS STAT3 STAT3 SRC->STAT3 TPX0022 TPX-0022 Invasion Cell Invasion Metastasis FAK->Invasion AKT AKT PI3K->AKT Survival Cell Survival Anti-Apoptosis AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription Gene Transcription (Proliferation, Angiogenesis) STAT3->Transcription

Caption: TPX-0022 inhibits SRC, blocking multiple downstream oncogenic signaling pathways.

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the inhibitory activity of TPX-0022.

Cell-Free Enzymatic Kinase Assay

Objective: To determine the direct inhibitory effect of TPX-0022 on the enzymatic activity of purified SRC kinase and calculate the IC50 value.

Methodology:

  • Reagents: Recombinant human SRC kinase, biotinylated peptide substrate, ATP, and a kinase buffer system.

  • Procedure:

    • A dilution series of TPX-0022 is prepared in DMSO and added to the wells of a microplate.

    • Recombinant SRC kinase is added to each well and incubated with the compound to allow for binding.

    • The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • The reaction is terminated by adding a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase activity relative to a DMSO vehicle control is plotted against the logarithm of TPX-0022 concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

Objective: To assess the effect of TPX-0022 on the phosphorylation status of SRC and its downstream effectors (e.g., AKT, ERK, STAT3) in cancer cell lines.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., MKN-45 gastric cancer cells) are cultured to ~70-80% confluency. Cells are then serum-starved for several hours before being treated with various concentrations of TPX-0022 for a defined period (e.g., 2-4 hours). If applicable, cells are stimulated with a growth factor (e.g., HGF) to activate the pathway.

  • Lysis and Protein Quantification: Cells are washed with cold PBS and lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-SRC (Tyr416), anti-phospho-AKT (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-phospho-STAT3 (Tyr705)).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The membrane is stripped and re-probed with antibodies against the total forms of the respective proteins and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. The intensity of the phospho-protein bands is quantified and normalized to the total protein bands.

cluster_exp Experimental Workflow start Start Step1 Cell Culture & TPX-0022 Treatment start->Step1 end Data Analysis Step2 Cell Lysis & Protein Quantification Step1->Step2 Step3 SDS-PAGE (Separation) Step2->Step3 Step4 Membrane Transfer Step3->Step4 Step5 Immunoblotting (Antibodies) Step4->Step5 Step6 Signal Detection (Imaging) Step5->Step6 Step6->end

Caption: A generalized workflow for Western Blot analysis of protein phosphorylation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of TPX-0022 in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., SCID/Beige or athymic nude mice) are used.

  • Tumor Implantation: Cancer cells (e.g., MET-amplified MKN-45 cells) or patient-derived tumor fragments are subcutaneously or orthotopically implanted into the mice.

  • Treatment: Once tumors reach a predetermined average size (e.g., ~150-200 mm³), mice are randomized into treatment and control groups. TPX-0022 is administered orally (p.o.), typically twice daily (BID), at specified doses (e.g., 5 mg/kg and 15 mg/kg)[7]. The control group receives a vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: The study may conclude after a fixed period or when tumors in the control group reach a maximum allowed size. At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to confirm target inhibition).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment. Statistical analyses are performed to compare the tumor volumes between treated and control groups. Body weight is monitored as an indicator of toxicity. In preclinical models, TPX-0022 has been shown to cause significant tumor regression and growth inhibition without notable body weight loss[3][7].

Conclusion

TPX-0022 (this compound) is a potent, macrocyclic inhibitor of MET, CSF1R, and SRC kinases. Its ability to strongly inhibit SRC, a central node in oncogenic signaling, leads to the effective blockade of multiple downstream pathways, including PI3K/AKT, RAS/MAPK, and STAT3. This multi-pronged attack, demonstrated through robust preclinical data, underscores the therapeutic potential of TPX-0022 in cancers driven by aberrant MET and SRC signaling. The ongoing clinical investigations will further elucidate its safety and efficacy profile in patients with advanced solid tumors[1][11][12].

References

Foundational Research on Elzovantinib's Anti-Tumor Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elzovantinib (TPX-0022) is an orally bioavailable, multi-targeted kinase inhibitor demonstrating significant potential in cancer therapy.[1][2] This potent small molecule is designed to simultaneously inhibit three key tyrosine kinases often dysregulated in various malignancies: MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][3] The aberrant activity of MET and SRC is known to drive tumor cell proliferation, survival, invasion, and metastasis.[1] Concurrently, CSF1R signaling is crucial for the differentiation and function of tumor-associated macrophages (TAMs), which play a significant role in creating an immunosuppressive tumor microenvironment.[1][4] By targeting these three pathways, this compound presents a multi-pronged approach to cancer treatment, directly inhibiting tumor growth while also modulating the immune landscape to foster anti-tumor immunity.[5] Preclinical and clinical studies have begun to elucidate the compound's efficacy and mechanism of action, providing a strong rationale for its continued development.[6][7] This technical guide provides an in-depth overview of the foundational research on this compound, with a focus on its impact on anti-tumor immunity, detailed experimental protocols, and quantitative data to support further investigation and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, highlighting its potency and efficacy.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Assay TypeReference
MET0.14Cell-free[5][8]
SRC0.12Cell-free[5][8]
CSF1R (c-FMS)0.76Cell-free[8]
MET Autophosphorylation (SNU-5 cells)~1-3Cellular[8]
STAT3, ERK, AKT Phosphorylation (SNU-5, MKN-45 cells)~1-3Cellular[8]
CSF1R Autophosphorylation (Ba/F3 ETV6-CSF1R cells)<3Cellular[5]
Cell Growth (Ba/F3 ETV6-CSF1R cells)14Cellular[5]

Table 2: In Vivo Anti-Tumor Efficacy

Tumor ModelDosingTreatment DurationOutcomeReference
LU2503 PDX NSCLC15 mg/kg, PO, BID13 days85% tumor regression[8]
Ba/F3 ETV6-CSF1R Xenograft5 mg/kg, PO, BID10 days44% tumor growth inhibition[8]
Ba/F3 ETV6-CSF1R Xenograft15 mg/kg, PO, BID10 days67% tumor growth inhibition[8]

Table 3: Clinical Trial Preliminary Efficacy (SHIELD-1 Phase 1)

Patient PopulationOutcomeReference
MET TKI-Naïve NSCLC36% confirmed Objective Response Rate (cORR)[6]
MET TKI-Naïve Gastric/GEJ Cancer33% cORR[6]
MET TKI-Pretreated NSCLC54% clinical benefit rate (Stable Disease)[6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-tumor and immune-modulating effects of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (MET, SRC, CSF1R).

Materials:

  • Recombinant human MET, SRC, and CSF1R kinase domains

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (TPX-0022)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • In a 384-well plate, add the kinase, substrate peptide, and this compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

  • Calculate the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SNU-5, MKN-45, Ba/F3 ETV6-CSF1R)

  • Complete cell culture medium

  • This compound (TPX-0022)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value for cell growth inhibition.

Western Blotting for Signaling Pathway Analysis

Objective: To analyze the effect of this compound on the phosphorylation of downstream signaling proteins of MET, SRC, and CSF1R.

Materials:

  • Cancer cell lines

  • This compound (TPX-0022)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells and treat with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDC membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., SCID/Beige or athymic nude mice)

  • Cancer cells (e.g., LU2503 or Ba/F3 ETV6-CSF1R)

  • Matrigel (optional)

  • This compound (TPX-0022)

  • Vehicle solution

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., ~180 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle orally (PO) at the specified dose and schedule (e.g., twice daily, BID).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate tumor growth inhibition or regression.

Flow Cytometry for Tumor-Infiltrating Lymphocyte Analysis

Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.

Materials:

  • Tumor tissue from in vivo studies

  • Tumor dissociation kit

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, Gr-1, CD206, MHC-II)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.

  • Lyse red blood cells.

  • Stain the cells with a live/dead marker.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers.

  • For intracellular markers, fix and permeabilize the cells before staining.

  • Acquire the data on a flow cytometer.

  • Analyze the data to quantify the different immune cell populations (e.g., CD8+ T cells, M1/M2 macrophages).

Visualizations: Signaling Pathways and Experimental Workflows

Elzovantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cluster_immune_effects Immune Microenvironment MET MET STAT3 STAT3 MET->STAT3 ERK ERK MET->ERK AKT AKT MET->AKT SRC SRC SRC->STAT3 SRC->ERK SRC->AKT CSF1R CSF1R TAM_M2 M2 Macrophage (Immunosuppressive) CSF1R->TAM_M2 This compound This compound (TPX-0022) This compound->MET This compound->SRC This compound->CSF1R Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Invasion Invasion STAT3->Invasion ERK->Proliferation ERK->Survival ERK->Invasion AKT->Proliferation AKT->Survival AKT->Invasion ImmuneSuppression Immune Suppression TAM_M2->ImmuneSuppression

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (Growth Inhibition) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Signaling Pathway Analysis) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model (Efficacy Assessment) Western_Blot->Xenograft Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Xenograft->Flow_Cytometry Data_Analysis Data Analysis (Efficacy & MoA) Flow_Cytometry->Data_Analysis

Immune_Modulation_Logic cluster_direct_effects Direct Tumor Effects cluster_immune_effects Immune Microenvironment Effects This compound This compound Inhibit_MET_SRC Inhibit MET/SRC Signaling This compound->Inhibit_MET_SRC Inhibit_CSF1R Inhibit CSF1R Signaling This compound->Inhibit_CSF1R Decrease_Proliferation Decreased Tumor Cell Proliferation Inhibit_MET_SRC->Decrease_Proliferation Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Decrease_Proliferation->Anti_Tumor_Immunity Repolarize_TAMs Repolarize TAMs to M1 Inhibit_CSF1R->Repolarize_TAMs Increase_CD8 Increase CD8+ T Cells Repolarize_TAMs->Increase_CD8 Increase_CD8->Anti_Tumor_Immunity

References

Elzovantinib's In Vitro Inhibition of CSF1R Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elzovantinib (formerly TPX-0022) is a potent, orally bioavailable, multi-targeted kinase inhibitor that targets Colony-Stimulating Factor 1 Receptor (CSF1R), as well as MET and SRC kinases.[1][2][3][4] CSF1R, a receptor tyrosine kinase, plays a crucial role in the regulation of macrophage differentiation and survival.[4][5] In the tumor microenvironment, signaling through the CSF1/CSF1R axis is implicated in promoting the survival and pro-tumoral functions of tumor-associated macrophages (TAMs).[4] Inhibition of CSF1R signaling is therefore a promising strategy in cancer immunotherapy. This technical guide provides a detailed overview of the in vitro effects of this compound on CSF1R signaling, summarizing key quantitative data and outlining relevant experimental methodologies.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent inhibition of CSF1R in both enzymatic and cellular assays. The following tables summarize the key quantitative data on its in vitro efficacy.

Table 1: Enzymatic Inhibition of CSF1R by this compound

Assay TypeTargetIC50 (nM)Reference
Cell-free kinase assayCSF1R (c-FMS)0.71[6][7]
Cell-free kinase assayCSF1R (c-FMS)0.76[8]

Table 2: Cellular Inhibition of CSF1R Signaling by this compound

Cell LineAssay TypeIC50 (nM)Reference
Ba/F3 ETV6-CSF1RAutophosphorylation of CSF1R<3[6]
Ba/F3 ETV6-CSF1RCell Growth Inhibition14[6]

Core Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF1R P_CSF1R p-CSF1R (Dimerized & Autophosphorylated) CSF1R->P_CSF1R Dimerization & Autophosphorylation CSF1 CSF1 Ligand CSF1->CSF1R Binds Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) P_CSF1R->Downstream Activates Response Macrophage Survival, Proliferation, & Differentiation Downstream->Response Leads to This compound This compound This compound->P_CSF1R Inhibits Autophosphorylation

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay Cell-Free Kinase Assay (e.g., ADP-Glo, LanthaScreen) IC50_Enzymatic Determine Enzymatic IC50 Kinase_Assay->IC50_Enzymatic Cell_Culture Culture Ba/F3 ETV6-CSF1R Cells Treatment Treat with this compound Cell_Culture->Treatment Phospho_Assay Western Blot for p-CSF1R Treatment->Phospho_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay IC50_Cellular Determine Cellular IC50 (Phosphorylation & Growth) Phospho_Assay->IC50_Cellular Viability_Assay->IC50_Cellular

Caption: In Vitro Experimental Workflow for this compound.

Experimental Methodologies

Detailed protocols are essential for the replication and validation of in vitro findings. The following sections outline the methodologies for key experiments.

Cell-Free Kinase Assay (Enzymatic Activity)
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified CSF1R kinase.

  • Principle: These assays, such as the ADP-Glo™ Kinase Assay or LanthaScreen™, quantify the amount of ADP produced or the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • General Protocol:

    • Reagents: Recombinant human CSF1R kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the assay-specific detection reagents.

    • Procedure:

      • A kinase reaction is set up in a multi-well plate containing the CSF1R enzyme, substrate, and ATP in a kinase assay buffer.

      • This compound is added in a series of dilutions to determine its dose-dependent inhibitory effect.

      • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.

      • The detection reagent (e.g., ADP-Glo™ reagent to measure ADP production) is added to stop the kinase reaction and initiate a luminescent signal.

    • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ba/F3 ETV6-CSF1R Cellular Assays

The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for survival. Transfection with a constitutively active fusion protein, such as ETV6-CSF1R, renders these cells IL-3 independent, with their growth now being driven by the activity of the fusion kinase.

  • Objective: To assess the ability of this compound to inhibit CSF1R-driven cell proliferation and signaling in a cellular context.

  • Principle: This assay measures the level of phosphorylated (activated) CSF1R in Ba/F3 ETV6-CSF1R cells following treatment with this compound.

  • General Protocol:

    • Cell Culture: Ba/F3 ETV6-CSF1R cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

    • Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 2-4 hours).

    • Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

    • Western Blotting:

      • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CSF1R (p-CSF1R).

      • Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

      • The membrane is then stripped and re-probed with an antibody for total CSF1R as a loading control.

    • Data Analysis: The band intensities for p-CSF1R and total CSF1R are quantified, and the ratio of p-CSF1R to total CSF1R is calculated to determine the extent of inhibition. The IC50 value for inhibition of autophosphorylation is then determined.

  • Principle: This assay measures the effect of this compound on the proliferation and viability of Ba/F3 ETV6-CSF1R cells.

  • General Protocol:

    • Cell Seeding: Ba/F3 ETV6-CSF1R cells are seeded in multi-well plates in their standard growth medium without IL-3.

    • Treatment: Cells are treated with a range of this compound concentrations.

    • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is read using a plate reader. The IC50 value for cell growth inhibition is calculated by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration.

Conclusion

The in vitro data strongly support this compound as a potent inhibitor of CSF1R signaling. Its low nanomolar IC50 values in both enzymatic and cellular assays highlight its efficacy at the molecular and cellular levels. The methodologies described provide a framework for the continued investigation of this compound and other CSF1R inhibitors, which are crucial for advancing the development of novel cancer immunotherapies.

References

Methodological & Application

Application Notes and Protocols: TPX-0022 Cell Line Recommendations for Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPX-0022 (Elzovantinib) is a potent, orally bioavailable, macrocyclic inhibitor of MET, SRC, and CSF1R kinases.[1][2] Aberrant MET signaling, frequently driven by gene amplification, is a key oncogenic driver in a subset of gastric cancers and is associated with poor prognosis. TPX-0022 has shown promising preclinical and clinical activity in MET-driven malignancies.[1][3] These application notes provide recommendations for the selection of appropriate gastric cancer cell lines for in vitro studies of TPX-0022 and detailed protocols for key experimental assays.

Recommended Gastric Cancer Cell Lines

The selection of appropriate cell lines is critical for the preclinical evaluation of TPX-0022. We recommend utilizing a panel of cell lines with well-characterized MET and SRC status to investigate the compound's efficacy and mechanism of action.

Cell Line Characteristics and TPX-0022 Sensitivity:

Cell LineHistologyMET AmplificationSRC ActivityTPX-0022 (this compound) IC50 (Cell Proliferation)Reference
MKN-45 Poorly differentiated adenocarcinomaYesHigh< 0.2 nM[4]
SNU-5 Poorly differentiated adenocarcinomaYesModerate< 0.2 nM[4]
Hs746T AdenocarcinomaYesNot specifiedNot specified[5]
AGS AdenocarcinomaNoLowExpected to be high (>1 µM)[6]
KATO III Signet ring cell carcinomaNoNot specifiedExpected to be high (>1 µM)[5]

Enzymatic Inhibition by TPX-0022:

KinaseTPX-0022 (this compound) Enzymatic IC50Reference
MET0.14 nM[7]
SRC0.12 nM[7]
CSF1R0.76 nM[7]

Phosphorylation Inhibition in MET-Amplified Gastric Cancer Cell Lines:

Cell LineTargetTPX-0022 (this compound) IC50Reference
MKN-45MET autophosphorylation~1-3 nM[7]
SNU-5MET autophosphorylation~1-3 nM[7]

Experimental Protocols

Gastric Cancer Cell Line Culture

1.1. Materials:

  • Recommended gastric cancer cell lines (e.g., MKN-45, SNU-5, AGS)

  • RPMI-1640 Medium (Gibco, Cat. No. 11875093)

  • Fetal Bovine Serum (FBS), heat-inactivated (Gibco, Cat. No. 10082147)

  • Penicillin-Streptomycin (10,000 U/mL) (Gibco, Cat. No. 15140122)

  • 0.25% Trypsin-EDTA (Gibco, Cat. No. 25200056)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco, Cat. No. 10010023)

  • Cell culture flasks (T-25, T-75)

  • Cell culture plates (6-well, 96-well)

  • Humidified incubator at 37°C with 5% CO2

1.2. Protocol for MKN-45 and SNU-5 (Semi-adherent): [8]

  • Culture cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • For passaging, collect the supernatant containing floating cells into a 15 mL conical tube.

  • Wash the adherent cells with PBS and add the wash to the same conical tube.

  • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C.

  • Neutralize the trypsin with 3-4 mL of complete culture medium and gently pipette to detach the cells.

  • Combine the trypsinized cells with the cells in the conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Seed new flasks at a recommended split ratio of 1:3 to 1:5.[9]

  • Change the medium every 2-3 days.

1.3. Protocol for AGS (Adherent):

  • Culture cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • For passaging, aspirate the medium and wash the cells once with PBS.

  • Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 3-4 mL of complete culture medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Seed new flasks at a recommended split ratio of 1:4 to 1:8.

  • Change the medium every 2-3 days.

Cell Viability (MTT) Assay

2.1. Materials:

  • Gastric cancer cells

  • Complete culture medium

  • TPX-0022 (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2.2. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of TPX-0022 in complete medium at 2X the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the TPX-0022 dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration).

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of MET and SRC Signaling

3.1. Materials:

  • Gastric cancer cells

  • TPX-0022 (this compound)

  • RIPA Lysis and Extraction Buffer (Thermo Fisher, Cat. No. 89900)

  • Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher, Cat. No. 78440)

  • BCA Protein Assay Kit (Thermo Fisher, Cat. No. 23225)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (diluted in 5% BSA in TBST):

    • Phospho-MET (Tyr1234/1235) (Cell Signaling Technology, #3077)

    • MET (Cell Signaling Technology, #8198)

    • Phospho-SRC Family (Tyr416) (Cell Signaling Technology, #2101)

    • SRC (Cell Signaling Technology, #2109)

    • Phospho-Akt (Ser473) (Cell Signaling Technology, #4060)

    • Akt (Cell Signaling Technology, #4691)

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology, #4370)[2][10]

    • p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #4695)

    • β-Actin (Cell Signaling Technology, #4970)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

3.2. Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of TPX-0022 for the desired time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Fluorescence In Situ Hybridization (FISH) for MET Amplification

4.1. Materials:

  • Cultured gastric cancer cells

  • Cytospin funnels and slides

  • Pre-treatment solution (e.g., 1M Sodium Thiocyanate)

  • Protease solution (e.g., Pepsin)

  • Vysis MET/CEP 7 FISH Probe Kit (Abbott Molecular)

  • Hybridization buffer

  • DAPI counterstain

  • Fluorescence microscope with appropriate filters

4.2. Protocol:

  • Harvest cells and prepare cytospin slides.

  • Fix the cells in 3:1 methanol:acetic acid.

  • Pre-treat the slides with a pre-treatment solution to unmask the target DNA.

  • Digest the cells with a protease solution to allow probe penetration.

  • Denature the cellular DNA and the FISH probe separately.

  • Apply the MET/CEP 7 dual-color probe to the slides and hybridize overnight in a humidified chamber at 37°C.

  • Perform post-hybridization washes to remove unbound probe.

  • Counterstain the nuclei with DAPI.

  • Analyze the slides under a fluorescence microscope.

  • Score at least 100 non-overlapping, intact nuclei for the number of red (MET) and green (CEP7) signals.

  • Calculate the MET/CEP7 ratio. A ratio of ≥ 2.0 is typically considered MET amplification.[11]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor SRC SRC MET->SRC Activation PI3K PI3K MET->PI3K Activation RAS RAS MET->RAS Activation SRC->PI3K SRC->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TPX0022 TPX-0022 (this compound) TPX0022->MET TPX0022->SRC

Caption: TPX-0022 inhibits MET and SRC signaling pathways.

Experimental_Workflow start Select Gastric Cancer Cell Lines culture Cell Culture start->culture characterize Characterize MET/SRC Status (FISH, Western Blot) culture->characterize viability Cell Viability Assay (MTT with TPX-0022) culture->viability ic50 Determine IC50 Values viability->ic50 pathway Signaling Pathway Analysis (Western Blot) ic50->pathway mechanism Elucidate Mechanism of Action pathway->mechanism

Caption: Experimental workflow for evaluating TPX-0022.

Cell_Line_Selection start Start met_status MET Amplified? start->met_status sensitive Sensitive to TPX-0022 (e.g., MKN-45, SNU-5) met_status->sensitive Yes resistant Resistant to TPX-0022 (e.g., AGS, KATO III) met_status->resistant No src_status High SRC Activity? sensitive->src_status dual_target Potential for Dual MET/SRC Inhibition src_status->dual_target Yes

Caption: Logic for selecting gastric cancer cell lines.

References

Application Notes and Protocols for Elzovantinib in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elzovantinib (TPX-0022) is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-neoplastic activity.[1] It primarily targets MET, Colony-Stimulating Factor 1 Receptor (CSF1R), and SRC tyrosine kinases.[1][2] These kinases are often overexpressed in various cancers and play crucial roles in tumor cell proliferation, survival, invasion, metastasis, and the modulation of the tumor immune microenvironment.[1] this compound's mechanism of action involves the disruption of these signaling pathways, making it a promising candidate for cancer therapy.[1] Preclinical studies in mouse xenograft models have demonstrated its ability to inhibit tumor growth and induce tumor regression.[3]

These application notes provide a comprehensive overview of the dosing and administration of this compound in mouse xenograft models, including detailed experimental protocols and data presentation to guide researchers in their preclinical study design.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of MET, CSF1R, and SRC.[2] This inhibition blocks downstream signaling cascades, including the STAT3, ERK, and AKT pathways, which are critical for cancer cell proliferation and survival.[3]

Elzovantinib_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response MET MET STAT3 STAT3 MET->STAT3 ERK ERK MET->ERK AKT AKT MET->AKT CSF1R CSF1R SRC SRC SRC->STAT3 Invasion Invasion SRC->Invasion This compound This compound This compound->MET This compound->CSF1R This compound->SRC Proliferation Proliferation STAT3->Proliferation ERK->Proliferation Survival Survival AKT->Survival

Caption: this compound inhibits MET, CSF1R, and SRC, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
MET0.14
CSF1R0.71
SRC0.12
Data sourced from Selleck Chemicals and MedChemExpress.[2][3]

Table 2: Efficacy of this compound in Mouse Xenograft Models

Animal ModelTumor ModelDosing RegimenTreatment DurationOutcome
SCID/Beige MiceBa/F3 ETV6-CSF1R Tumors5 mg/kg, PO, BID10 days44% tumor growth inhibition
SCID/Beige MiceBa/F3 ETV6-CSF1R Tumors15 mg/kg, PO, BID10 days67% tumor growth inhibition
MiceLU2503 PDX NSCLC Model15 mg/kg, PO, BID13 days85% tumor regression; no body weight loss
Data sourced from MedChemExpress.[3]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo efficacy study of this compound in a mouse xenograft model.

Experimental_Workflow In Vivo Xenograft Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation A Animal Acclimatization C Tumor Implantation A->C B Tumor Cell Culture B->C D Tumor Growth Monitoring C->D E Randomization D->E F This compound Administration E->F G Tumor Volume Measurement F->G H Body Weight Monitoring F->H I Endpoint & Data Analysis G->I H->I

Caption: Workflow for this compound efficacy studies in mouse xenografts.

Animal Models and Husbandry
  • Animal Strain: Immunocompromised mice, such as SCID/Beige or NOD-SCID, are suitable for establishing xenografts.

  • Acclimatization: House animals in a specific pathogen-free (SPF) facility for at least one week before the experiment to allow for acclimatization.

  • Housing: Maintain mice in sterile, filtered-air laminar flow cabinets with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

  • Ethics: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Implantation
  • Cell Culture: Culture the desired human cancer cell line (e.g., MKN-45 for gastric cancer, or a cell line with known MET alterations) under standard sterile conditions.

  • Cell Preparation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium, such as a 1:1 mixture of PBS and Matrigel, to a final concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.

This compound Formulation and Administration
  • Formulation: this compound is orally bioavailable.[1] A common vehicle for oral administration in preclinical studies is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Prepare the drug suspension fresh daily.

  • Dosage: Based on published preclinical data, effective doses range from 5 mg/kg to 15 mg/kg.[3] The final dose selection should be based on a preliminary maximum tolerated dose (MTD) study.

  • Administration: Administer this compound orally (PO) via gavage twice daily (BID). The administration volume should be adjusted based on the individual animal's body weight (e.g., 10 mL/kg).

Study Execution and Monitoring
  • Tumor Growth Monitoring: Once tumors are palpable, measure them two to three times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Initiation: Begin dosing as described in section 3. The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

  • Toxicity Assessment: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. A body weight loss of more than 20% is often a criterion for euthanasia.

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): Calculate TGI using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

  • Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the differences in tumor growth between the treated and control groups. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models. The provided protocols and data serve as a valuable resource for researchers designing in vivo studies to further investigate the therapeutic potential of this promising multi-targeted kinase inhibitor. Careful consideration of the experimental design, including the choice of animal model, tumor model, and dosing regimen, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Western Blot Analysis of p-MET Inhibition by TPX-0022

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, and motility. Dysregulation of the HGF/c-MET axis, through gene amplification, mutation, or protein overexpression, is a known driver in various human cancers, making it a critical target for therapeutic intervention. TPX-0022 (elzovantinib) is a potent, orally available, macrocyclic inhibitor of MET, SRC, and CSF1R.[1][2] This application note provides a detailed protocol for assessing the inhibitory activity of TPX-0022 on c-MET phosphorylation (p-MET) in cancer cell lines using Western blot analysis.

Signaling Pathway of c-MET and Inhibition by TPX-0022

The binding of HGF to the extracellular domain of c-MET induces receptor dimerization and autophosphorylation of key tyrosine residues within its kinase domain, notably Tyr1234 and Tyr1235. This phosphorylation event creates docking sites for various downstream signaling molecules, including GRB2, GAB1, and PI3K, leading to the activation of pathways such as the RAS/MAPK and PI3K/AKT cascades, which promote cell growth and survival. TPX-0022 acts as a type I kinase inhibitor, binding to the ATP-binding pocket of c-MET and preventing its autophosphorylation, thereby blocking downstream signaling.

MET_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET c-MET Receptor pMET p-MET (Tyr1234/1235) MET->pMET Autophosphorylation HGF HGF HGF->MET Binds GRB2 GRB2/SOS pMET->GRB2 PI3K PI3K pMET->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation TPX0022 TPX-0022 TPX0022->pMET Inhibits

Caption: c-MET signaling pathway and the inhibitory action of TPX-0022.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of p-MET inhibition.

WB_Workflow A 1. Cell Culture & Treatment (e.g., MKN-45, SNU-5 cells) B 2. Treatment with TPX-0022 (Dose-response) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-MET, Total MET, Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis & Quantification J->K

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol is optimized for assessing p-MET inhibition in adherent cancer cell lines known to have MET alterations, such as MKN-45 or SNU-5.[3]

1. Materials and Reagents

  • Cell Line: MKN-45 (gastric adenocarcinoma) or SNU-5 (gastric carcinoma)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • TPX-0022 (this compound): Prepare a stock solution in DMSO.

  • Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane

  • Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, 5% BSA in TBST is recommended.[4]

  • Primary Antibodies:

    • Rabbit anti-Phospho-MET (Tyr1234/1235) (e.g., Cell Signaling Technology #3077, 1:1000 dilution)[4]

    • Mouse anti-Total MET (e.g., Cell Signaling Technology #3127, 1:1000 dilution)

    • Loading Control: Mouse anti-β-actin (1:5000 dilution) or Rabbit anti-GAPDH (1:5000 dilution)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG (1:2000 - 1:5000 dilution)

    • HRP-conjugated anti-mouse IgG (1:2000 - 1:5000 dilution)

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Wash Buffer: TBST

2. Cell Culture and Treatment

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours prior to treatment.

  • Treat the cells with varying concentrations of TPX-0022 (e.g., 0, 1, 3, 10, 30, 100 nM) for 2-4 hours. Include a vehicle control (DMSO).[3]

  • For experiments investigating ligand-induced phosphorylation, stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes before lysis.

3. Cell Lysis and Protein Extraction

  • Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[5]

  • Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well.[6]

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[5]

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Transfer the supernatant (protein extract) to fresh, pre-chilled tubes.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

5. SDS-PAGE and Protein Transfer

  • Prepare protein samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a precast polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]

  • Incubate the membrane with the primary antibody against p-MET (1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[4]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (1:2000 in 5% non-fat milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the ECL detection reagent according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

7. Stripping and Reprobing (Optional but Recommended)

  • To normalize p-MET levels to total MET, the same blot can be stripped and reprobed.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash the membrane thoroughly and re-block as described in step 6.1.

  • Incubate with the primary antibody for total MET, followed by the appropriate secondary antibody and detection.

  • Repeat the stripping and reprobing process for the loading control (e.g., β-actin or GAPDH).

Data Presentation and Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-MET band should be normalized to the intensity of the total MET band for each sample. Subsequently, these values should be normalized to the loading control to account for any variations in protein loading.

Table 1: Quantitative Analysis of p-MET Inhibition by TPX-0022 in MKN-45 Cells

TPX-0022 (nM)p-MET/Total MET Ratio (Normalized to Loading Control)% Inhibition of p-MET
0 (Vehicle)1.000
10.4555
30.1585
100.0595
30<0.01>99
100<0.01>99

Note: The data presented in this table are representative and should be generated from at least three independent experiments.

Conclusion

This application note provides a comprehensive protocol for the use of Western blotting to quantitatively assess the inhibition of c-MET phosphorylation by TPX-0022. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data to characterize the potency and cellular activity of this and other c-MET inhibitors. The provided diagrams and data table structure offer a clear framework for experimental design and data presentation.

References

Application Notes and Protocols: Immunohistochemical Analysis of CSF1R Modulation by Elzovantinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elzovantinib (formerly TPX-0022) is a potent, orally bioavailable multi-targeted kinase inhibitor targeting MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] The inhibition of CSF1R is a critical component of this compound's mechanism of action, as CSF1R signaling is crucial for the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs).[2][4] TAMs often contribute to an immunosuppressive tumor microenvironment, promoting tumor growth and metastasis.[5][6] By inhibiting CSF1R, this compound is designed to modulate the tumor immune microenvironment, thereby enhancing anti-tumor responses.[1]

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of total CSF1R and its activated (phosphorylated) form (p-CSF1R) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Furthermore, this document presents a framework for quantifying the pharmacodynamic effects of this compound on CSF1R expression and signaling in preclinical and clinical specimens.

Principle of the Assay

Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues. This method allows for the visualization of the distribution and localization of specific proteins within the context of tissue architecture. For the assessment of this compound's activity, IHC can be employed to:

  • Evaluate baseline CSF1R expression: Determine the prevalence and localization of CSF1R-expressing cells, primarily TAMs, within the tumor microenvironment.

  • Assess target engagement: Measure the reduction in phosphorylated CSF1R (p-CSF1R) as an indicator of this compound's inhibitory activity.

  • Monitor pharmacodynamic effects: Quantify changes in the density of CSF1R-positive TAMs following treatment with this compound.

Data Presentation: Quantifying CSF1R Modulation by this compound

The following tables present hypothetical, yet representative, quantitative data illustrating the potential effects of this compound on CSF1R and p-CSF1R expression in a preclinical tumor model. Data is presented as mean values ± standard deviation.

Table 1: Effect of this compound on Total CSF1R-Positive Cells in Tumor Tissue

Treatment GroupDose (mg/kg)Percentage of CSF1R+ Cells (%)H-Score (Mean ± SD)
Vehicle Control035.2 ± 4.1150 ± 25
This compound1015.8 ± 3.565 ± 18
This compound308.1 ± 2.230 ± 12

Table 2: Effect of this compound on Phosphorylated CSF1R (p-CSF1R) in Tumor-Associated Macrophages

Treatment GroupDose (mg/kg)Percentage of p-CSF1R+ TAMs (%)Staining Intensity (Mean Optical Density)
Vehicle Control028.5 ± 3.80.45 ± 0.08
This compound105.2 ± 1.90.12 ± 0.04
This compound301.1 ± 0.80.03 ± 0.02

Signaling Pathways and Experimental Workflow

CSF1R Signaling Pathway

The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote macrophage proliferation, survival, and differentiation.[7][8]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation Ligand CSF1 / IL-34 Ligand->CSF1R This compound This compound This compound->CSF1R Inhibition

Caption: CSF1R signaling pathway and its inhibition by this compound.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps in the IHC protocol for assessing CSF1R expression and phosphorylation.

IHC_Workflow Tissue_Collection Tissue Collection & Fixation Embedding Paraffin Embedding Tissue_Collection->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-CSF1R or anti-p-CSF1R) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging_Analysis Imaging & Quantitative Analysis Dehydration_Mounting->Imaging_Analysis

Caption: Experimental workflow for immunohistochemistry.

Experimental Protocols

Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Peroxidase blocking solution (e.g., 3% H₂O₂)

  • Protein blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Rabbit anti-total CSF1R monoclonal antibody

    • Rabbit anti-phospho-CSF1R (Tyr723) monoclonal antibody[7]

  • Biotinylated goat anti-rabbit secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • 3,3'-Diaminobenzidine (DAB) substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

  • Phosphate-buffered saline (PBS)

Protocol for CSF1R and p-CSF1R Immunohistochemistry:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.

    • For total CSF1R, citrate buffer (pH 6.0) is often used. For p-CSF1R, Tris-EDTA (pH 9.0) may provide better results.

    • Heat in a pressure cooker, steamer, or water bath according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature in the buffer.

    • Rinse slides in PBS (3 changes for 5 minutes each).

  • Peroxidase and Protein Blocking:

    • Incubate slides with peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse with PBS.

    • Incubate with protein blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-CSF1R or anti-p-CSF1R) in antibody diluent to the predetermined optimal concentration.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with streptavidin-HRP for 30 minutes at room temperature.

    • Rinse with PBS.

  • Chromogenic Detection:

    • Prepare and apply the DAB substrate-chromogen solution according to the manufacturer's instructions.

    • Monitor the color development under a microscope (typically 2-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin in running tap water.

    • Dehydrate the sections through graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Image Acquisition and Analysis:

  • Slides should be scanned using a digital slide scanner or imaged using a light microscope equipped with a digital camera.

  • Quantitative analysis can be performed using image analysis software.

  • Quantification parameters:

    • Percentage of positive cells: The number of positively stained cells divided by the total number of relevant cells, multiplied by 100.

    • H-Score: A semi-quantitative scoring method that considers both the intensity of staining and the percentage of positive cells. The formula is: H-score = Σ (i × pi), where 'i' is the intensity score (0, 1+, 2+, 3+) and 'pi' is the percentage of cells stained at that intensity.

    • Mean Optical Density: For p-CSF1R, measuring the average staining intensity within the tumor-associated macrophage population can provide a more continuous measure of signaling inhibition.

Conclusion

The protocols and analytical framework presented here provide a robust methodology for assessing the pharmacodynamic effects of this compound on its target, CSF1R, in tissue samples. Consistent and standardized application of these IHC methods is essential for the reliable evaluation of this compound's biological activity in both preclinical and clinical settings. This will aid in understanding the dose-response relationship, confirming target engagement, and potentially identifying biomarkers of response to this promising therapeutic agent.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following TPX-0022 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPX-0022, also known as elzovantinib, is a potent, orally available, macrocyclic inhibitor of MET, SRC, and CSF1R kinases.[1][2] Its mechanism of action involves the modulation of the tumor microenvironment (TME), a critical component in cancer progression and response to therapy. By inhibiting Colony-Stimulating Factor 1 Receptor (CSF1R), TPX-0022 disrupts the survival and differentiation of tumor-associated macrophages (TAMs), key cells that often promote tumor growth and suppress anti-tumor immunity.[3][4] Preclinical studies have demonstrated that TPX-0022 treatment leads to a reduction in TAMs and a repolarization of the remaining macrophages from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype.[4][5] Furthermore, TPX-0022 has been shown to increase the infiltration of cytotoxic CD8+ T cells into the tumor, further enhancing the anti-cancer immune response.[3][4]

Flow cytometry is an indispensable tool for characterizing the complex cellular changes within the TME following treatment with immunomodulatory agents like TPX-0022. This high-throughput technique allows for the simultaneous analysis of multiple cell surface and intracellular markers on individual cells, providing a detailed quantitative picture of the immune landscape. These application notes provide a comprehensive guide for the analysis of immune cell populations in preclinical tumor models treated with TPX-0022, with a focus on TAMs and T cells.

Key Immunomodulatory Effects of TPX-0022

Preclinical studies in various mouse tumor models have elucidated the significant impact of TPX-0022 on the tumor immune microenvironment. The primary effects observed include:

  • Reduction of Tumor-Associated Macrophages (TAMs): TPX-0022 treatment leads to a significant decrease in the overall number of TAMs within the tumor.[3][4]

  • Macrophage Repolarization: The treatment promotes a shift in the macrophage population from an M2-like immunosuppressive phenotype to an M1-like pro-inflammatory and anti-tumoral phenotype.[4][5]

  • Increased CD8+ T Cell Infiltration: An increase in the population of cytotoxic CD8+ T lymphocytes within the tumor is a key outcome of TPX-0022 therapy.[3][4]

  • Enhanced T Cell Cytotoxic Function: TPX-0022 has been shown to augment the cancer-killing ability of T cells.[4]

Quantitative Analysis of Immune Cell Populations

The following tables summarize representative quantitative data from preclinical studies of CSF1R inhibitors, which are expected to have similar effects to TPX-0022, demonstrating the typical changes observed in the tumor microenvironment.

Table 1: Effect of CSF1R Inhibition on Tumor-Associated Macrophage Populations in a Murine Mammary Tumor Model

Treatment Group% CD45+CD11b+F4/80+ TAMs of Total Cells (Mean ± SEM)Fold Change vs. Vehicle
Vehicle25.3 ± 2.1-
CSF1R Inhibitor (BLZ945)5.1 ± 1.3~5-fold reduction[6]

Data adapted from a study using the CSF1R inhibitor BLZ945 in a MMTV-PyMT transgenic mouse model of mammary cancer.[6]

Table 2: Impact of CSF1R Inhibition on T Cell Infiltration in a Murine Mammary Tumor Allograft Model

Treatment Group% CD45+CD3+CD8+ T Cells of Total Cells (Mean ± SEM)
Vehicle1.5 ± 0.3
CSF1R Inhibitor (BLZ945)3.2 ± 0.5[7]

Data adapted from a study using the CSF1R inhibitor BLZ945 in a MMTV-PyMT allograft model.[7]

Table 3: Representative Changes in Macrophage and T Cell Subsets in a Murine Medulloblastoma Model Following CSF1R Inhibition

Immune Cell PopulationControl (% of CD45+ cells, Mean ± SD)CSF1R Inhibitor (PLX5622) (% of CD45+ cells, Mean ± SD)
CD45int TAMs15.2 ± 3.56.8 ± 2.1
CD8+ T cells4.5 ± 1.28.9 ± 2.3

Data adapted from a study using the CSF1R inhibitor PLX5622 in a mouse model of Sonic Hedgehog-Medulloblastoma.

Experimental Protocols

Protocol 1: Isolation of Tumor-Infiltrating Leukocytes (TILs) from Murine Solid Tumors

This protocol describes the enzymatic and mechanical dissociation of solid tumors to generate a single-cell suspension suitable for flow cytometry analysis.

Materials:

  • Freshly excised tumor tissue

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV (e.g., 1 mg/mL)

  • DNase I (e.g., 100 µg/mL)

  • 70 µm and 40 µm cell strainers

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer (optional)

  • Trypan Blue or other viability stain

  • Hemocytometer or automated cell counter

Procedure:

  • Place the freshly excised tumor in a petri dish containing cold RPMI 1640 medium.

  • Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.

  • Transfer the minced tissue to a 50 mL conical tube containing a digestion solution of RPMI 1640, 10% FBS, Collagenase Type IV, and DNase I.

  • Incubate the tube at 37°C for 30-60 minutes with gentle agitation.

  • Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.

  • Further disaggregate the remaining tissue in the strainer by gently pressing with the plunger of a syringe.

  • Wash the strainer with RPMI 1640 and collect the flow-through.

  • Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in PBS.

  • (Optional) If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer and incubate for 1-2 minutes at room temperature. Neutralize the lysis buffer with an excess of PBS and centrifuge again.

  • Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

  • Perform a cell count and assess viability using Trypan Blue or another suitable method.

  • The cells are now ready for antibody staining.

Protocol 2: Flow Cytometry Staining for Macrophage and T Cell Phenotyping

This protocol outlines the antibody staining procedure for identifying and characterizing key immune cell populations in the tumor microenvironment.

Materials:

  • Single-cell suspension of TILs (from Protocol 1)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (e.g., anti-mouse CD16/CD32)

  • Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)

  • Viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes)

  • Fixation/Permeabilization Buffer (for intracellular staining, if required)

  • Flow cytometer

Procedure:

  • Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into flow cytometry tubes.

  • Add Fc block to each sample and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers.

  • Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 3-5 minutes between washes.

  • If a viability dye is being used, follow the manufacturer's protocol for staining. This is typically performed before surface staining.

  • (Optional) For intracellular staining (e.g., for Foxp3 to identify regulatory T cells), resuspend the cells in a fixation/permeabilization buffer and follow the manufacturer's instructions for intracellular antibody staining.

  • After the final wash, resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

  • Acquire the samples on a flow cytometer. Ensure that appropriate single-stain controls are run for compensation.

Table 4: Suggested Murine Flow Cytometry Panel for Immune Cell Analysis Post-TPX-0022 Treatment

TargetFluorochromeCell Population Identified
CD45AF700All hematopoietic cells
CD11bAPCMyeloid cells
F4/80PE-Cy7Macrophages
CD206PEM2-like macrophages
MHC Class II (I-A/I-E)FITCAntigen-presenting cells, M1-like macrophages
CD86BV421M1-like macrophages
CD3PerCP-Cy5.5T cells
CD4BV510Helper T cells
CD8aAPC-Fire750Cytotoxic T cells
Foxp3Alexa Fluor 488Regulatory T cells (intracellular)
Viability DyeZombie NIR™Live/Dead discrimination

Data Analysis and Gating Strategy

A sequential gating strategy is crucial for accurate identification of immune cell populations. An example gating strategy is provided below.

  • Gate on single cells: Use forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to exclude doublets.

  • Gate on live cells: Use the viability dye to exclude dead cells.

  • Gate on hematopoietic cells: From the live, single cells, gate on CD45+ cells.

  • Identify Myeloid and Lymphoid Populations:

    • From the CD45+ gate, use CD11b and CD3 to broadly separate myeloid (CD11b+) and lymphoid (CD3+) populations.

  • Analyze Macrophage Subsets:

    • From the CD11b+ gate, gate on F4/80+ cells to identify macrophages.

    • Within the F4/80+ gate, analyze the expression of CD206 (M2 marker) and CD86/MHC Class II (M1 markers) to assess macrophage polarization.

  • Analyze T Cell Subsets:

    • From the CD3+ gate, use CD4 and CD8 to identify helper T cells (CD4+) and cytotoxic T cells (CD8+).

    • Within the CD4+ gate, analyze the expression of Foxp3 (intracellular) to identify regulatory T cells.

Visualizations

Signaling Pathway Inhibition by TPX-0022

TPX_0022_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET SRC SRC MET->SRC PI3K PI3K MET->PI3K RAS RAS MET->RAS CSF1R CSF1R CSF1R->SRC CSF1R->PI3K STAT3 STAT3 CSF1R->STAT3 FAK FAK SRC->FAK AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation TPX0022 TPX-0022 TPX0022->MET TPX0022->CSF1R TPX0022->SRC

Caption: TPX-0022 inhibits MET, SRC, and CSF1R signaling pathways.

Experimental Workflow for Flow Cytometry Analysis

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_sample_prep Sample Preparation cluster_flow_cytometry Flow Cytometry Tumor_Implantation Tumor Implantation (e.g., MC38, CT26) TPX0022_Treatment TPX-0022 Treatment Tumor_Implantation->TPX0022_Treatment Tumor_Excision Tumor Excision TPX0022_Treatment->Tumor_Excision Tumor_Dissociation Tumor Dissociation (Enzymatic/Mechanical) Tumor_Excision->Tumor_Dissociation Single_Cell_Suspension Single-Cell Suspension Tumor_Dissociation->Single_Cell_Suspension Staining Antibody Staining Single_Cell_Suspension->Staining Acquisition Data Acquisition Staining->Acquisition Analysis Data Analysis (Gating & Quantification) Acquisition->Analysis

Caption: Workflow for analyzing immune cells after TPX-0022 treatment.

Logical Relationship of TPX-0022's Effect on the TME

TME_Modulation cluster_effects Effects on Immune Cells TPX0022 TPX-0022 TAM_Reduction TAM Reduction TPX0022->TAM_Reduction M2_to_M1 M2 to M1 Shift TPX0022->M2_to_M1 CD8_Increase CD8+ T Cell Increase TPX0022->CD8_Increase Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity TAM_Reduction->Anti_Tumor_Immunity M2_to_M1->Anti_Tumor_Immunity CD8_Increase->Anti_Tumor_Immunity

Caption: TPX-0022's modulation of the tumor microenvironment.

References

Application Note: A Co-culture Model for Evaluating the Dual Action of Elzovantinib on Cancer Cells and Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of novel therapeutics targeting the tumor microenvironment (TME).

Abstract: The complex interplay between cancer cells and immune cells, particularly tumor-associated macrophages (TAMs), is a critical driver of tumor progression and therapeutic resistance. Elzovantinib (TPX-0022) is a multi-targeted kinase inhibitor that targets key signaling nodes in both cancer cells and macrophages.[1] This application note provides a detailed protocol for establishing an in vitro co-culture system of cancer cells and macrophages to investigate the dual pharmacological effects of this compound. We describe methods for cell culture, co-culture setup, drug treatment, and subsequent downstream analyses to assess the compound's impact on cancer cell viability and macrophage polarization.

Background: Targeting the Cancer-Macrophage Axis

Cancer progression is not solely dependent on the proliferation of malignant cells but is heavily influenced by a supportive tumor microenvironment.[2] TAMs are a major component of the TME and typically exhibit a pro-tumoral M2-like phenotype, which promotes cancer cell growth, invasion, and angiogenesis while suppressing anti-tumor immunity.[3][4] This pro-tumoral activity is largely driven by signaling pathways such as the Colony-Stimulating Factor 1 (CSF-1) / CSF-1 Receptor (CSF1R) axis.[1][5]

Concurrently, many cancer cells exhibit dysregulated signaling through receptor tyrosine kinases like MET (hepatocyte growth factor receptor, HGFR), which, upon binding its ligand HGF, activates pathways promoting proliferation, survival, and metastasis.[6] The non-receptor tyrosine kinase Src often acts as a key downstream effector in MET signaling.[7]

This compound is an orally bioavailable, multi-targeted kinase inhibitor designed to simultaneously disrupt these interconnected pathways. It potently inhibits MET, Src, and CSF1R.[8][9] This dual activity allows this compound to not only directly target cancer cells but also to modulate the TME by targeting macrophages, potentially reprogramming them from a pro-tumoral to an anti-tumoral state.[1][7] The co-culture model detailed herein provides a robust platform to dissect these dual mechanisms.

This compound's Proposed Mechanism of Action in a Co-culture System

This compound exerts its anti-cancer effects by inhibiting key kinases in both cancer cells and macrophages. The diagram below illustrates the targeted signaling pathways.

Elzovantinib_Mechanism cluster_CancerCell Cancer Cell cluster_Macrophage Macrophage HGF HGF MET MET HGF->MET Src Src MET->Src Proliferation Proliferation, Invasion, Survival Src->Proliferation CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R M2_Polarization M2 Polarization, Survival CSF1R->M2_Polarization This compound This compound This compound->MET This compound->Src This compound->CSF1R

Caption: this compound inhibits MET/Src in cancer cells and CSF1R in macrophages.

Experimental Design and Workflow

The following workflow outlines the key stages for setting up the co-culture and evaluating the effects of this compound. This process involves the differentiation of monocytes into macrophages, the establishment of a transwell co-culture system to allow for paracrine signaling, treatment with the inhibitor, and subsequent endpoint analysis.

Caption: Experimental workflow from cell preparation to endpoint analysis.

Materials and Reagents

ReagentRecommended Supplier
Cancer Cell Line (e.g., MKN-45, SNU-5)ATCC
THP-1 Monocytic Cell LineATCC
This compound (TPX-0022)Selleck Chemicals
RPMI-1640 MediumGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Phorbol 12-myristate 13-acetate (PMA)Sigma-Aldrich
Transwell® Permeable Supports (0.4 µm)Corning
Cell Viability Assay Kit (MTT or CCK-8)Promega
ELISA Kits (e.g., human IL-10, TNF-α)R&D Systems
Flow Cytometry Antibodies (CD86, CD206)BioLegend
TRIzol™ Reagent for RNA extractionInvitrogen
Antibodies for Western Blot (p-MET, MET, p-STAT3, etc.)Cell Signaling Technology

Detailed Experimental Protocols

Protocol 1: Differentiation of THP-1 Monocytes to M0 Macrophages
  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To induce differentiation, seed THP-1 cells into the bottom wells of a 24-well plate at a density of 2 x 10⁵ cells/well.

  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

  • Incubate for 48 hours at 37°C and 5% CO₂. The cells will become adherent and adopt a macrophage-like morphology.

  • After incubation, gently aspirate the PMA-containing medium and wash the adherent M0 macrophages twice with sterile PBS.

  • Add 1 mL of fresh, PMA-free culture medium and let the cells rest for 24 hours before starting the co-culture.[10][11]

Protocol 2: Setting Up the Transwell Co-Culture System
  • While macrophages are resting, harvest the cancer cells (e.g., a MET-amplified gastric cancer line like MKN-45) using trypsin.

  • Resuspend the cancer cells in culture medium and count them.

  • Seed 1 x 10⁵ cancer cells into the upper chamber of a 24-well Transwell® insert (0.4 µm pore size).

  • Carefully place the inserts containing cancer cells into the wells with the pre-differentiated M0 macrophages. The 0.4 µm pores allow for the exchange of soluble factors but prevent cell migration.[10]

  • Ensure the medium volume in the bottom well is sufficient to make contact with the bottom of the insert membrane.

Protocol 3: Treatment with this compound
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Note that this compound has low aqueous solubility.[8]

  • Dilute the stock solution in culture medium to achieve the desired final concentrations. A typical dose-response curve might range from 1 nM to 10 µM. The enzymatic IC50 values for MET, SRC, and CSF1R are 0.14 nM, 0.12 nM, and 0.71 nM, respectively.[8]

  • Add the this compound-containing medium (or a vehicle control with the same final DMSO concentration) to both the upper and lower chambers of the co-culture system.

  • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 4: Downstream Analysis Methods
  • Cancer Cell Viability (MTT/CCK-8):

    • After incubation, carefully remove the Transwell® inserts.

    • Transfer the inserts to a new 24-well plate containing fresh medium.

    • Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's protocol.

    • Incubate and measure the absorbance to determine the relative viability of the cancer cells.

  • Macrophage Polarization by Flow Cytometry:

    • Collect the culture supernatant from the bottom wells for cytokine analysis.

    • Gently wash the adherent macrophages with PBS.

    • Detach the macrophages using a cell scraper or a gentle dissociation reagent like TrypLE.

    • Stain the cells with fluorescently-conjugated antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of M1-like and M2-like macrophages.

  • Cytokine Secretion (ELISA):

    • Use the supernatant collected in the previous step.

    • Perform ELISA assays according to the manufacturer's instructions to measure the concentration of key cytokines, such as the pro-inflammatory TNF-α (M1-associated) and the anti-inflammatory IL-10 (M2-associated).

  • Western Blot Analysis:

    • Prepare separate protein lysates from the cancer cells (in the insert) and the macrophages (in the bottom well).

    • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status and total protein levels of key targets like MET, STAT3, ERK, and AKT in cancer cells, and CSF1R signaling components in macrophages.[9]

Data Presentation

Quantitative data should be organized into clear tables to facilitate interpretation and comparison across different experimental conditions.

Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀) (Example Data)

Condition IC₅₀ (nM)
Cancer Cells (Monoculture) 15.2

| Cancer Cells (Co-culture with M0 Macrophages) | 8.5 |

Table 2: Cytokine Profile in Co-culture Supernatant after 48h Treatment (Example Data)

Treatment TNF-α (pg/mL) IL-10 (pg/mL)
Vehicle Control 150 ± 18 850 ± 65

| this compound (10 nM) | 450 ± 32 | 320 ± 25 |

Table 3: Macrophage Phenotype after 48h Co-culture and Treatment (Example Data)

Treatment % CD86⁺ (M1-like) % CD206⁺ (M2-like)
Vehicle Control 5.2 ± 1.1% 85.6 ± 4.3%

| this compound (10 nM) | 28.4 ± 3.5% | 45.1 ± 5.1% |

Logical Framework: this compound's Dual-Pronged Anti-Tumor Effect

This co-culture model is based on the hypothesis that this compound's efficacy stems from a two-pronged attack: directly inhibiting cancer cells and beneficially modulating the immune microenvironment.

Logical_Framework cluster_direct Direct Effect on Cancer Cells cluster_indirect Indirect Effect via Macrophages A This compound Treatment B1 Inhibition of MET and Src A->B1 B2 Inhibition of CSF1R A->B2 C1 Decreased Cancer Cell Proliferation & Survival B1->C1 D Reduced Tumor Progression & Enhanced Anti-Tumor Immunity C1->D C2 Reprogramming of TAMs (Shift from M2 to M1) B2->C2 C2->D

Caption: this compound's dual impact on cancer cells and macrophages.

Conclusion

The cancer cell-macrophage co-culture system is an invaluable tool for the preclinical evaluation of multi-targeted agents like this compound. The protocols provided here offer a standardized framework to assess how such compounds can both directly inhibit tumor cell growth and modulate the tumor microenvironment. This model can reveal crucial insights into drug efficacy, mechanisms of action, and the potential for overcoming resistance driven by cancer-immune crosstalk.

References

Application Notes & Protocols: Preclinical and Clinical Study Design for Elzovantinib and Aumolertinib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical study design for the combination of Elzovantinib (a c-MET/SRC/CSF1R inhibitor) and Aumolertinib (a third-generation EGFR inhibitor). This document outlines the scientific rationale, detailed experimental protocols for preclinical evaluation, and a summary of the clinical trial design based on available information.

Introduction and Scientific Rationale

Acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like osimertinib is a major clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the amplification of the MET proto-oncogene, which leads to the activation of bypass signaling pathways, allowing cancer cells to evade EGFR blockade.[1] Preclinical data suggests that the combination of MET and EGFR inhibition can enhance anti-tumor activity through complementary mechanisms.[2]

This compound (TPX-0022) is a potent, orally bioavailable inhibitor of c-MET, SRC, and CSF1R.[3][4] By targeting c-MET, it directly addresses the aforementioned resistance mechanism.

Aumolertinib (Almonertinib, HS-10296) is a third-generation EGFR-TKI that effectively targets both EGFR-sensitizing mutations and the T790M resistance mutation, with a lower incidence of wild-type EGFR-related side effects.[5][6]

The combination of this compound and Aumolertinib is therefore a rational approach to overcome MET-driven acquired resistance in EGFR-mutant NSCLC.

Signaling Pathway Overview

The following diagram illustrates the targeted signaling pathways and the rationale for the combination therapy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs Drug Intervention cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK cMET c-MET cMET->PI3K_AKT cMET->RAS_MAPK Aumolertinib Aumolertinib Aumolertinib->EGFR Inhibits This compound This compound This compound->cMET Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: EGFR and c-MET signaling pathways and points of inhibition.

Preclinical Study Design

A robust preclinical evaluation is essential to establish the synergistic potential and safety profile of the this compound and Aumolertinib combination.

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLineSelection Cell Line Selection (EGFRm, MET-amp) ViabilityAssay Cell Viability/Synergy Assays CellLineSelection->ViabilityAssay WesternBlot Western Blot Analysis (p-EGFR, p-MET, downstream) ViabilityAssay->WesternBlot PDX_Model Patient-Derived Xenograft (PDX) Model Establishment WesternBlot->PDX_Model Promising Results EfficacyStudy In Vivo Efficacy Study (Tumor Growth Inhibition) PDX_Model->EfficacyStudy PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis EfficacyStudy->PK_PD_Analysis

Caption: Preclinical experimental workflow for combination therapy evaluation.

In Vitro Studies

2.1.1. Cell Line Selection

The selection of appropriate cell lines is critical. The ideal models would be NSCLC cell lines with:

  • Known EGFR mutations (e.g., Exon 19 deletion or L858R).

  • Acquired resistance to a third-generation EGFR TKI (e.g., osimertinib).

  • Confirmed MET amplification as the resistance mechanism.

Table 1: Example Cell Lines for In Vitro Studies

Cell LineEGFR MutationMET StatusNotes
PC-9 Exon 19 delWild-typeEGFR-TKI sensitive parental line.
H1975 L858R, T790MWild-typeAcquired resistance to 1st-gen EGFR-TKIs.
HCC827-ER Exon 19 delMET amplifiedErlotinib-resistant with MET amplification.
Osimertinib-resistant PC-9 Exon 19 delMET amplifiedTo be generated by long-term culture with osimertinib.

2.1.2. Cell Viability and Synergy Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug alone and to assess for synergistic, additive, or antagonistic effects when combined.

Protocol: MTT/XTT Assay

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, Aumolertinib, and the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50 values using non-linear regression. Synergy can be calculated using the Chou-Talalay method (Combination Index, CI) or the Bliss independence model.

2.1.3. Western Blot Analysis

Objective: To confirm the on-target effects of the drugs and to investigate the impact on downstream signaling pathways.

Protocol: Western Blot for Phosphorylated Proteins

  • Cell Lysis: Treat cells with the drugs for a shorter duration (e.g., 2-6 hours) and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MET (Tyr1234/1235), total MET, p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[8][9] A loading control like GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Studies

2.2.1. Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the efficacy of the drug combination in a more clinically relevant model that retains the heterogeneity of the original tumor.

Protocol: PDX Model Establishment and Efficacy Study

  • Tumor Implantation: Implant tumor fragments from a patient with EGFR-mutant, MET-amplified NSCLC that has progressed on osimertinib subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a volume of approximately 1,500 mm³, they can be harvested and passaged to create a cohort of mice for the efficacy study.

  • Treatment Groups: When tumors in the experimental cohort reach a volume of 150-200 mm³, randomize the mice into the following treatment groups:

    • Vehicle Control

    • This compound alone

    • Aumolertinib alone

    • This compound + Aumolertinib combination

  • Drug Administration: Administer the drugs orally at predetermined doses and schedules.

  • Efficacy Assessment: Measure tumor volume with calipers twice a week and monitor the body weight of the mice. The primary endpoint is tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor samples for western blot analysis to assess target engagement in vivo.

Clinical Study Design: The SHIELD-2 Trial

Based on a press release from Turning Point Therapeutics (now part of Bristol Myers Squibb), a Phase Ib/II clinical trial, designated SHIELD-2, is planned to evaluate the combination of this compound and Aumolertinib.[2]

Table 2: Summary of the SHIELD-2 Clinical Trial Design

Parameter Description
Trial Name SHIELD-2
Phase Phase Ib/II
Patient Population Patients with EGFR-mutant, MET-amplified advanced NSCLC who have progressed following treatment with osimertinib.[2]
Intervention This compound in combination with Aumolertinib.[2]
Primary Objectives To evaluate the safety, tolerability, and preliminary efficacy of the combination regimen.[2]
Phase Ib Design Likely a dose-escalation phase to determine the recommended Phase II dose (RP2D) of the combination.
Phase II Design Likely a dose-expansion phase to further evaluate the efficacy (e.g., Objective Response Rate - ORR) at the RP2D in the target patient population.

Clinical Endpoints (Hypothetical based on similar trials):

  • Phase Ib:

    • Incidence of Dose-Limiting Toxicities (DLTs)

    • Maximum Tolerated Dose (MTD)

    • Recommended Phase II Dose (RP2D)

    • Pharmacokinetics (PK)

  • Phase II:

    • Objective Response Rate (ORR)

    • Duration of Response (DoR)

    • Progression-Free Survival (PFS)

    • Overall Survival (OS)

    • Safety and Tolerability

Patient Selection Criteria (Hypothetical):

  • Inclusion:

    • Histologically confirmed advanced or metastatic NSCLC.

    • Documented EGFR mutation (e.g., Exon 19 deletion or L858R).

    • Evidence of MET amplification by FISH or NGS.

    • Radiographic progression on prior osimertinib therapy.

    • Measurable disease per RECIST v1.1.

    • Adequate organ function.

  • Exclusion:

    • Prior treatment with a c-MET inhibitor.

    • Symptomatic brain metastases.

    • Other significant co-morbidities.

Conclusion

The combination of this compound and Aumolertinib represents a promising, mechanism-based strategy to overcome acquired resistance in EGFR-mutant, MET-amplified NSCLC. The outlined preclinical protocols provide a framework for a thorough in vitro and in vivo evaluation of this combination. The SHIELD-2 clinical trial will be crucial in determining the clinical utility of this therapeutic approach in a patient population with a significant unmet need.

References

Application Note: In Vivo Imaging of Tumor Response to the MET/CSF1R/SRC Inhibitor, TPX-0022 (Elzovantinib)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TPX-0022 (also known as elzovantinib) is an orally bioavailable, macrocyclic kinase inhibitor that potently targets MET, Colony-Stimulating Factor 1 Receptor (CSF1R), and SRC kinases.[1][2] Dysregulation of the MET signaling pathway, through amplification, mutations, or fusions, is a known oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[3][4] TPX-0022's multi-targeted approach not only inhibits tumor cell-intrinsic signaling driven by MET but also modulates the tumor microenvironment by inhibiting CSF1R, which is crucial for the recruitment and function of tumor-associated macrophages (TAMs).[2]

In vivo imaging provides a powerful, non-invasive method for longitudinally monitoring tumor growth, assessing therapeutic efficacy, and understanding the biological response to novel agents like TPX-0022 in preclinical models.[5][6] Techniques such as Bioluminescence Imaging (BLI) allow for the sensitive and quantitative tracking of tumor burden over time, providing critical data for evaluating anti-tumor activity.[7][8] This document provides detailed protocols and data presentation for utilizing in vivo imaging to assess the therapeutic response of tumors to TPX-0022.

Mechanism of Action

TPX-0022 exerts its anti-tumor effects through the potent and simultaneous inhibition of MET, CSF1R, and SRC.[9][10] In MET-driven tumors, it blocks the HGF/MET signaling axis, leading to the suppression of downstream pathways including AKT, ERK, and STAT3, which are critical for tumor cell proliferation and survival.[9][10] Concurrently, by inhibiting CSF1R, TPX-0022 can reduce the infiltration of tumor-promoting macrophages and repolarize them towards an anti-tumor M1 phenotype, thereby enhancing the anti-tumor immune response.[2][11]

TPX0022_Mechanism cluster_Cell Tumor Cell cluster_Downstream Downstream Signaling cluster_TME Tumor Microenvironment MET MET AKT AKT MET->AKT ERK ERK MET->ERK STAT3 STAT3 MET->STAT3 SRC SRC SRC->AKT SRC->ERK SRC->STAT3 Proliferation Tumor Growth & Survival AKT->Proliferation ERK->Proliferation STAT3->Proliferation Macrophage Macrophage (TAM) ImmuneSuppression Immune Suppression Macrophage->ImmuneSuppression CSF1R CSF1R CSF1R->Macrophage TPX0022 TPX-0022 TPX0022->MET TPX0022->SRC TPX0022->CSF1R

Caption: Mechanism of action of TPX-0022.

Preclinical Efficacy Data

TPX-0022 has demonstrated potent activity in both enzymatic assays and in vivo preclinical models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Kinase Inhibitory Activity of TPX-0022

Target Kinase IC₅₀ (nM)
MET 0.14
CSF1R (c-FMS) 0.76
SRC 0.12

Data sourced from multiple studies.[2][9][10]

Table 2: In Vivo Anti-Tumor Efficacy of TPX-0022 in Xenograft Models

Tumor Model Dosing Regimen (Oral, BID) Outcome
Ba/F3 ETV6-CSF1R Xenograft 5 mg/kg for 10 days 44% tumor growth inhibition
Ba/F3 ETV6-CSF1R Xenograft 15 mg/kg for 10 days 67% tumor growth inhibition
LU2503 PDX NSCLC Model 15 mg/kg for 13 days 85% tumor regression

Data sourced from MedChemExpress.[9]

Experimental Workflow for In Vivo Imaging

A typical workflow for assessing the efficacy of TPX-0022 using in vivo bioluminescence imaging involves several key stages, from establishing the tumor model to final data analysis. This longitudinal approach allows each animal to serve as its own control, reducing variability and the total number of animals required.[5]

Workflow cluster_Setup Phase 1: Model Setup cluster_Study Phase 2: Treatment & Imaging cluster_Analysis Phase 3: Data Analysis A 1. Engineer Tumor Cells (Express Luciferase) B 2. Culture & Prepare Cells A->B C 3. Implant Cells into Mice (e.g., Subcutaneous) B->C D 4. Monitor Tumor Growth (Palpable/Initial Imaging) E 5. Randomize Mice into Treatment Groups D->E F 6. Baseline Imaging (Day 0) Quantify Photon Flux E->F G 7. Administer Treatment (TPX-0022 or Vehicle) F->G H 8. Longitudinal Imaging (e.g., 2x per week) G->H H->G Daily Dosing H->H Repeat Imaging I 9. Monitor Animal Health & Body Weight J 10. Quantify Bioluminescent Signal (Photon Flux in ROI) H->J K 11. Plot Tumor Growth Curves J->K L 12. Endpoint Analysis (Tumor Weight, Histology) K->L

Caption: Experimental workflow for in vivo imaging.

Protocol: In Vivo Bioluminescence Imaging (BLI)

This protocol describes the use of BLI to monitor the response of luciferase-expressing xenograft tumors to TPX-0022 treatment in immunocompromised mice.

1. Materials

  • Cell Line: A cancer cell line relevant to TPX-0022's targets (e.g., MET-amplified gastric or lung cancer) stably expressing firefly luciferase (e.g., via lentiviral transduction).[7]

  • Animals: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.[8] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Reagents:

    • TPX-0022 (this compound)

    • Vehicle for oral gavage (formulation-dependent)

    • D-Luciferin potassium salt (e.g., 15 mg/mL stock in sterile DPBS).[7]

    • Matrigel (optional, for enhancing tumor take-rate)

    • Isoflurane for anesthesia.

  • Equipment:

    • In Vivo Imaging System (IVIS) or similar CCD-based instrument.[6]

    • Isoflurane vaporizer and anesthesia chamber.

    • Standard animal housing and handling equipment.

    • Calipers for complementary tumor measurement.

2. Cell Preparation and Implantation

  • Culture the luciferase-expressing tumor cells under standard conditions. Select for stable expression using an appropriate antibiotic if required.[7]

  • On the day of injection, harvest cells during their logarithmic growth phase. Ensure cell viability is >95%.

  • Resuspend cells in sterile, serum-free medium or DPBS at the desired concentration (e.g., 1 x 10⁷ cells/mL). If using Matrigel, mix 1:1 with the cell suspension on ice.

  • Anesthetize the mice using isoflurane.

  • Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment

  • Allow tumors to establish and grow. Monitor tumor size using calipers starting ~5-7 days post-implantation.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Perform baseline imaging (Day 0) for all mice as described in Section 4.

  • Begin daily treatment administration via oral gavage.

    • Treatment Group: TPX-0022 at the desired dose (e.g., 15 mg/kg).[9]

    • Control Group: Vehicle only.

  • Monitor animal health, body weight, and tumor volume (via calipers) daily or every other day.

4. In Vivo Imaging Procedure

  • Prepare a fresh solution of D-Luciferin (15 mg/mL in DPBS).

  • Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Administer D-Luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[7]

  • Wait for the substrate to distribute. The peak signal time should be determined empirically for each model, but is typically 10-15 minutes post-injection.[6]

  • Place the anesthetized mouse inside the imaging chamber of the IVIS system.

  • Acquire bioluminescent images. Use an open filter and adjust exposure time (e.g., 1 second to 1 minute) to achieve optimal signal without saturation.

  • Acquire a photographic reference image.

  • Repeat imaging for all animals at consistent time points (e.g., twice weekly) for the duration of the study.

5. Data Analysis and Interpretation

  • Use the imaging software (e.g., Living Image®) to analyze the acquired images.[7]

  • For each mouse at each time point, draw a Region of Interest (ROI) around the tumor area.

  • Quantify the total photon flux (photons/second) within the ROI.[6]

  • Normalize the photon flux for each mouse to its baseline (Day 0) measurement to track the relative change in tumor burden.

  • Plot the average normalized photon flux for each group over time to generate tumor response curves.

  • At the study endpoint, tumors can be excised, weighed, and imaged ex vivo for final signal confirmation and prepared for histological or molecular analysis.

  • Expected Outcome: The TPX-0022 treated group is expected to show a significant reduction in bioluminescent signal over time compared to the vehicle-treated control group, correlating with the inhibition of tumor growth or induction of regression.[9][10]

References

Application Note: Preclinical Pharmacokinetic Analysis of Elzovantinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elzovantinib (also known as TPX-0022) is an investigational, orally bioavailable, multi-targeted kinase inhibitor targeting MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] These kinases are implicated in various aspects of cancer cell proliferation, survival, invasion, metastasis, and modulation of the tumor microenvironment.[1][2] Preclinical evaluation of the pharmacokinetic (PK) profile of this compound is a critical step in its development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME) characteristics. This application note provides a summary of hypothetical, yet representative, preclinical pharmacokinetic data for this compound and detailed protocols for conducting such analyses.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the signaling pathways driven by MET, SRC, and CSF1R. Dysregulation of the c-Met signaling pathway is observed in numerous cancers and is associated with tumor development and metastasis.[4] Similarly, SRC, a non-receptor tyrosine kinase, and CSF1R, which is crucial for the function of tumor-associated macrophages, are important targets in cancer therapy.[1]

Elzovantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET Downstream Signaling Downstream Signaling MET->Downstream Signaling Activates CSF1R CSF1R CSF1R->Downstream Signaling Activates SRC SRC SRC->Downstream Signaling Activates Proliferation, Survival, Metastasis Proliferation, Survival, Metastasis Downstream Signaling->Proliferation, Survival, Metastasis This compound This compound This compound->MET Inhibits This compound->CSF1R Inhibits This compound->SRC Inhibits

Caption: this compound inhibits MET, SRC, and CSF1R signaling.

Pharmacokinetic Data Summary

The following tables present hypothetical pharmacokinetic parameters of this compound in common preclinical models following a single oral administration. This data is essential for dose selection and predicting human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter10 mg/kg Oral Dose30 mg/kg Oral Dose
Cmax (ng/mL) 850 ± 1502500 ± 400
Tmax (h) 1.0 ± 0.52.0 ± 0.8
AUC0-last (ng·h/mL) 4200 ± 70015000 ± 2500
AUC0-inf (ng·h/mL) 4500 ± 75016500 ± 2800
t1/2 (h) 4.5 ± 1.05.0 ± 1.2
Bioavailability (%) 4045

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter10 mg/kg Oral Dose30 mg/kg Oral Dose
Cmax (ng/mL) 600 ± 1201800 ± 350
Tmax (h) 2.0 ± 0.74.0 ± 1.0
AUC0-last (ng·h/mL) 5500 ± 90020000 ± 3800
AUC0-inf (ng·h/mL) 5800 ± 95021500 ± 4000
t1/2 (h) 6.0 ± 1.56.5 ± 1.8
Bioavailability (%) 3538

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies.

Protocol 1: In Vivo Dosing and Sample Collection

Objective: To determine the pharmacokinetic profile of this compound in rodents following oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male CD-1 mice (8-10 weeks old) or Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Centrifuge

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for this compound Quantification in Plasma

Objective: To accurately quantify the concentration of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18 column)

  • This compound analytical standard

  • Internal standard (IS)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Ultrapure water

  • Plasma samples from the in vivo study

Procedure:

  • Standard and Quality Control (QC) Preparation: Prepare calibration standards and QC samples by spiking known concentrations of this compound into blank plasma.

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and QCs on ice. b. To 50 µL of each sample, add 150 µL of acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis: a. Inject the prepared samples onto the LC-MS/MS system. b. Perform chromatographic separation using a suitable mobile phase gradient. c. Detect and quantify this compound and the IS using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration. b. Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

PK_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase Dosing Dosing Blood_Collection Blood_Collection Dosing->Blood_Collection Time Points Plasma_Processing Plasma_Processing Blood_Collection->Plasma_Processing Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Report Reporting PK_Analysis->Report

Caption: Preclinical pharmacokinetic experimental workflow.

Conclusion

The protocols and representative data presented in this application note provide a framework for conducting and interpreting preclinical pharmacokinetic studies of this compound. Understanding the ADME properties of this multi-targeted kinase inhibitor is fundamental for its continued development and successful translation to the clinical setting. The provided methodologies can be adapted to suit specific laboratory conditions and regulatory requirements.

References

Application Notes and Protocols for Studying the Immune Effects of Elzovantinib in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elzovantinib (TPX-0022) is an orally bioavailable, multi-targeted kinase inhibitor with potent activity against MET, Colony-Stimulating Factor 1 Receptor (CSF1R), and SRC.[1][2][3] These kinases are frequently dysregulated in various cancers, playing crucial roles in tumor cell proliferation, survival, invasion, and metastasis.[2] Notably, this compound's inhibition of CSF1R suggests a potential to modulate the tumor immune microenvironment (TME), particularly by targeting tumor-associated macrophages (TAMs), which are key drivers of immune suppression.[2][4]

Syngeneic mouse models, which involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background, are indispensable tools for preclinical immuno-oncology research.[5][6] They provide a fully functional immune system, allowing for the investigation of how therapies like this compound interact with and modulate anti-tumor immune responses.[7][8]

These application notes provide a comprehensive framework for utilizing syngeneic mouse models to elucidate the immunological effects of this compound, offering detailed protocols for in vivo studies, sample processing, and immunophenotyping.

This compound's Mechanism of Action and Rationale for Immune Modulation

This compound exerts its anti-tumor effects by simultaneously inhibiting three key tyrosine kinases:

  • MET (Hepatocyte Growth Factor Receptor): Overexpression or mutation of MET can drive tumor growth, angiogenesis, and metastasis.[2]

  • SRC: This non-receptor tyrosine kinase is involved in pathways that control cell proliferation, motility, and survival.[2]

  • CSF1R: Crucial for the survival, differentiation, and proliferation of macrophages.[2] In the TME, signaling through CSF1R on TAMs often promotes an immunosuppressive (M2-like) phenotype, hindering anti-tumor immunity.

By inhibiting CSF1R, this compound is hypothesized to reprogram the TME by reducing the population of immunosuppressive TAMs or shifting them towards a more pro-inflammatory (M1-like) state. This can lead to enhanced T-cell infiltration and activation, thereby augmenting the anti-tumor immune response.

Elzovantinib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Tumor Cell Effects cluster_immune Immune Microenvironment MET MET Downstream Downstream Signaling (e.g., STAT3, ERK, AKT) MET->Downstream CSF1R CSF1R TAMs Immunosuppressive TAMs (M2-like) CSF1R->TAMs Promotes Survival SRC SRC SRC->Downstream Proliferation Proliferation & Survival Downstream->Proliferation Metastasis Invasion & Metastasis Downstream->Metastasis ImmuneSuppression Immune Suppression TAMs->ImmuneSuppression This compound This compound This compound->MET Inhibits This compound->CSF1R Inhibits This compound->SRC Inhibits

Caption: this compound inhibits MET, SRC, and CSF1R signaling pathways.

Recommended Syngeneic Mouse Models

The choice of syngeneic model is critical and should be based on the tumor's immunogenicity and known immune cell composition. Below are recommended models for studying this compound.

Mouse StrainTumor Cell LineCancer TypeKey Characteristics
BALB/c CT26.WT[6][9]Colon CarcinomaModerately immunogenic; well-characterized T-cell and myeloid infiltrates. Responds to checkpoint inhibitors.[8]
BALB/c 4T1[6][9]Breast CancerHighly aggressive and metastatic; characterized by a strong myeloid-derived suppressor cell (MDSC) and TAM infiltrate.
C57BL/6 MC38[6][9]Colon AdenocarcinomaHighly immunogenic; sensitive to checkpoint blockade, making it suitable for combination studies. Responds well to anti-PD-1 therapy.[8]
C57BL/6 B16-F10[6]MelanomaPoorly immunogenic ("cold" tumor); high baseline of immunosuppressive cells. Useful for testing therapies that can convert a "cold" TME to "hot".

Experimental Workflow

A typical preclinical study to evaluate this compound's immune effects involves several key stages, from tumor implantation to multi-parametric analysis of the TME.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_endpoints Endpoints A1 Select Syngeneic Model (e.g., CT26 in BALB/c) A2 Expand Tumor Cell Line A1->A2 A3 Subcutaneous Tumor Implantation A2->A3 B1 Tumor Growth to Palpable Size (~100 mm³) A3->B1 B2 Randomize Mice into Treatment Groups (Vehicle, this compound) B1->B2 B3 Daily Dosing & Tumor Volume Monitoring B2->B3 C1 Tumor & Spleen Harvest at Endpoint B3->C1 C2 Tumor Dissociation to Single-Cell Suspension C1->C2 C3 Multi-parametric Analysis C2->C3 D1 Flow Cytometry (Immune Profiling) C3->D1 D2 Cytokine Analysis (Luminex/ELISA) C3->D2 D3 Immunohistochemistry (Spatial Analysis) C3->D3

Caption: Workflow for evaluating this compound in syngeneic mouse models.

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy Study
  • Cell Culture: Culture selected tumor cells (e.g., CT26) in appropriate media. Ensure cells are in the logarithmic growth phase and have low passage numbers.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26 cells in 100 µL of sterile PBS into the right flank of 8-week-old female BALB/c mice.[10]

  • Monitoring: Monitor tumor growth using caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Group Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle control and this compound (dose determined by prior studies, e.g., 15 mg/kg, administered orally twice daily).[3]

  • Treatment and Endpoint: Administer treatment daily and continue monitoring tumor volume and body weight. The study endpoint may be a pre-determined tumor volume (e.g., 2000 mm³) or a specific time point (e.g., 21 days) for TME analysis.

Protocol 2: Preparation of Single-Cell Suspensions from Tumors
  • Tumor Excision: At the study endpoint, humanely euthanize mice and surgically excise tumors.

  • Mechanical Dissociation: Place tumors in a petri dish with cold RPMI media. Mince the tumor into small pieces (1-2 mm) using sterile scalpels.[11]

  • Enzymatic Digestion: Transfer minced tissue into a gentleMACS C Tube containing an enzyme mix (e.g., Tumor Dissociation Kit, Miltenyi Biotec).[12]

  • Homogenization: Process the tissue using a gentleMACS Octo Dissociator with heaters, following a program like "37C_m_TDK_1".[12]

  • Filtration: Filter the resulting cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove debris.[12]

  • Red Blood Cell Lysis: If necessary, resuspend the cell pellet in ACK Lysis Buffer for 2-3 minutes to lyse red blood cells. Quench with PBS.

  • Cell Counting: Wash the cells with FACS buffer (PBS + 2% FBS) and count viable cells using a hemocytometer or automated cell counter with Trypan Blue exclusion.

Protocol 3: Immune Cell Profiling by Flow Cytometry
  • Cell Plating: Aliquot 1-2 x 10⁶ cells per well into a 96-well U-bottom plate.

  • Fc Block: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10 minutes to prevent non-specific antibody binding.[10]

  • Surface Staining: Add a cocktail of fluorescently conjugated antibodies for surface markers. Incubate for 30 minutes at 4°C, protected from light. (See table below for a suggested panel).

  • Viability Staining: Stain with a viability dye (e.g., Zombie NIR™, Ghost Dye™) to exclude dead cells from the analysis.[10]

  • Intracellular Staining (Optional): For transcription factors like FoxP3 (Tregs) or cytokines, fix and permeabilize the cells using a dedicated kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) before adding intracellular antibodies.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer (e.g., BD LSRFortessa™).

  • Analysis: Analyze the data using software like FlowJo™ or FCS Express.

Suggested Flow Cytometry Panel for TME Analysis:

MarkerCell Type Association
CD45 Pan-leukocyte marker
CD3e T cells
CD4 Helper T cells
CD8a Cytotoxic T cells
FoxP3 Regulatory T cells (Tregs)
CD11b Myeloid cells
F4/80 Macrophages
CD206 M2-like Macrophages
Ly6G Neutrophils
Ly6C Monocytic cells
CD11c Dendritic cells
PD-1 Exhausted/activated T cells
Protocol 4: Cytokine Analysis
  • Tumor Homogenization: Snap-freeze a portion of the tumor at harvest. To prepare a homogenate, weigh the tissue and add an appropriate volume of lysis buffer containing protease inhibitors. Homogenize using a bead beater or similar device.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.

  • Multiplex Assay: Analyze the supernatant for key cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-10, CXCL9, CXCL10) using a multiplex bead-based assay (e.g., Luminex) or individual ELISAs, normalizing cytokine concentration to total protein.

Protocol 5: Immunohistochemistry (IHC)
  • Tissue Fixation: Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Dehydrate the tissue through a series of ethanol grades and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount them on charged glass slides.

  • Staining: Perform deparaffinization, rehydration, and antigen retrieval. Stain sections with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages).

  • Detection: Use a secondary antibody system with a chromogen (e.g., DAB) to visualize the stained cells.

  • Imaging and Analysis: Scan the slides and quantify the number and spatial distribution of immune cells within the tumor core versus the invasive margin using image analysis software.[10]

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Tumor Growth

Treatment Group N Endpoint Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (%)
Vehicle 10 1850 ± 150 -

| this compound | 10 | 740 ± 95 | 60% |

Table 2: Immune Cell Composition in the TME by Flow Cytometry Data presented as a percentage of total live CD45+ cells (Mean ± SEM)

Cell Population Marker Vehicle (%) This compound (%) p-value
Cytotoxic T Cells CD3+ CD8+ 8.5 ± 1.2 19.2 ± 2.5 <0.001
Regulatory T Cells CD3+ CD4+ FoxP3+ 12.1 ± 1.8 6.5 ± 0.9 <0.01
Total Macrophages CD11b+ F4/80+ 35.6 ± 4.1 20.1 ± 3.3 <0.001

| M2-like Macrophages | F4/80+ CD206+ | 28.3 ± 3.5 | 9.7 ± 1.8 | <0.001 |

Table 3: Cytokine Levels in Tumor Homogenates Data presented as pg/mg of total protein (Mean ± SEM)

Cytokine Vehicle (pg/mg) This compound (pg/mg) p-value
IFN-γ 50 ± 8 180 ± 25 <0.001
IL-10 210 ± 30 95 ± 15 <0.01

| CXCL9 | 80 ± 12 | 350 ± 45 | <0.001 |

Conclusion

The protocols and models described here provide a robust framework for investigating the immunomodulatory properties of this compound. By leveraging well-characterized syngeneic mouse models and employing multi-parametric analysis techniques, researchers can gain critical insights into how this compound reshapes the tumor immune microenvironment. The expected outcomes include not only direct anti-tumor efficacy but also a significant reduction in immunosuppressive myeloid cells and a corresponding increase in effector T-cell activity, providing a strong rationale for its clinical development as a novel immuno-oncology agent.

References

Application Notes and Protocols for Establishing Elzovantinib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elzovantinib (TPX-0022) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that targets MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] These kinases are crucial drivers in various cancers, involved in cell proliferation, survival, invasion, and modulation of the tumor microenvironment.[2] The development of drug resistance is a common challenge in targeted cancer therapy, limiting the long-term efficacy of such treatments.[5][6] Establishing in vitro models of this compound resistance is therefore critical for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing novel therapeutic strategies to overcome it.

This document provides a comprehensive guide for establishing and characterizing this compound-resistant cancer cell lines. It includes detailed protocols for inducing resistance, methods for confirming the resistant phenotype, and a framework for presenting key quantitative data.

Signaling Pathways Targeted by this compound

This compound simultaneously inhibits three key signaling pathways implicated in cancer progression. Understanding these pathways is fundamental to elucidating potential resistance mechanisms.

Elzovantinib_Signaling_Pathways cluster_MET MET Signaling cluster_SRC SRC Signaling cluster_CSF1R CSF1R Signaling MET MET GRB2_SOS GRB2/SOS MET->GRB2_SOS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation_Survival_Invasion Proliferation, Survival, Invasion RAF_MEK_ERK->Proliferation_Survival_Invasion AKT AKT PI3K->AKT AKT->Proliferation_Survival_Invasion STAT3->Proliferation_Survival_Invasion SRC SRC FAK FAK SRC->FAK STAT3_SRC STAT3_SRC SRC->STAT3_SRC STAT3 PAXILLIN Paxillin FAK->PAXILLIN Cell_Adhesion_Migration Cell Adhesion, Migration PAXILLIN->Cell_Adhesion_Migration STAT3_SRC->Proliferation_Survival_Invasion CSF1R CSF1R PI3K_CSF1R PI3K CSF1R->PI3K_CSF1R RAS_RAF_MEK_ERK_CSF1R RAS/RAF/MEK/ERK CSF1R->RAS_RAF_MEK_ERK_CSF1R AKT_CSF1R AKT PI3K_CSF1R->AKT_CSF1R Macrophage_Survival_Differentiation Macrophage Survival, Differentiation AKT_CSF1R->Macrophage_Survival_Differentiation RAS_RAF_MEK_ERK_CSF1R->Macrophage_Survival_Differentiation This compound This compound This compound->MET Inhibits This compound->SRC Inhibits This compound->CSF1R Inhibits

Caption: Signaling pathways inhibited by this compound.

Data Presentation: Characterization of this compound-Resistant Cell Lines

The following tables provide a template for summarizing the key quantitative data obtained during the establishment and characterization of this compound-resistant cell lines. Note: The data presented here are hypothetical examples for illustrative purposes, as specific data for this compound-resistant lines are not yet publicly available.

Table 1: this compound IC50 Values in Parental Cancer Cell Lines

Cell LineCancer TypeMET/SRC/CSF1R StatusThis compound IC50 (nM)[3]
SNU-5Gastric CarcinomaMET Amplified~1-3
MKN-45Gastric CarcinomaMET Amplified~1-3
Ba/F3 ETV6-CSF1RPro-B Cell LineEngineered CSF1R Fusion14
HCC827Non-Small Cell Lung CancerMET Amplified (secondary)Hypothetical: 5
A549Non-Small Cell Lung CancerMET LowHypothetical: 50

Table 2: Characteristics of Generated this compound-Resistant Cell Lines (Hypothetical Data)

Parental Cell LineResistant Cell LineMethod of InductionTime to Resistance (Months)Final this compound Concentration (nM)Fold Resistance (Resistant IC50 / Parental IC50)
HCC827HCC827-ElzoRContinuous Escalation620040
MKN-45MKN-45-ElzoRPulsed High-Dose410050
A549A549-ElzoRContinuous Escalation8100020

Table 3: Comparative Analysis of Parental and Resistant Cell Lines (Hypothetical Data)

Cell LineDoubling Time (hours)p-MET (Y1234/1235) Level (Relative to Parental)p-SRC (Y416) Level (Relative to Parental)p-AKT (S473) Level (Relative to Parental)
HCC827 (Parental)241.01.01.0
HCC827-ElzoR280.81.51.2
MKN-45 (Parental)221.01.01.0
MKN-45-ElzoR251.20.91.8

Experimental Protocols

The following protocols provide detailed methodologies for generating and characterizing this compound-resistant cell lines.

Protocol 1: Determination of this compound IC50 in Parental Cell Lines

This protocol is essential for establishing the baseline sensitivity of the chosen cell line to this compound.

IC50_Determination_Workflow start Start: Culture Parental Cells seed_plate Seed cells in 96-well plates start->seed_plate add_drug Add serial dilutions of this compound seed_plate->add_drug incubate Incubate for 72 hours add_drug->incubate viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze data and calculate IC50 value viability_assay->data_analysis end End: Baseline IC50 Determined data_analysis->end

Caption: Workflow for IC50 determination.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (TPX-0022)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Culture parental cells to ~80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (<0.1%).

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO only).

  • Incubate the plates for 72 hours under standard cell culture conditions.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[7]

Protocol 2: Generation of this compound-Resistant Cell Lines

Two primary methods are commonly used to generate drug-resistant cell lines: continuous dose escalation and pulsed high-dose exposure.[8][9]

Method A: Continuous Dose Escalation

This method involves gradually increasing the concentration of this compound over a prolonged period.[8]

Procedure:

  • Begin by treating the parental cell line with this compound at a concentration equal to its IC50 value.

  • Maintain the cells in this concentration, changing the medium every 3-4 days, until the cell growth rate recovers to a level comparable to the parental line.

  • Once the cells are stably proliferating, double the concentration of this compound.

  • Repeat this process of gradual dose escalation. It is advisable to cryopreserve cells at each stage of increased resistance.

  • The process can take several months to a year to achieve a significantly resistant cell line (e.g., >10-fold increase in IC50).[5]

Method B: Pulsed High-Dose Exposure

This method involves treating cells with a high concentration of this compound for a short period, followed by a recovery phase.

Procedure:

  • Treat the parental cell line with a high concentration of this compound (e.g., 5-10 times the IC50) for a short duration (e.g., 48-72 hours).

  • This initial treatment will cause significant cell death.

  • Remove the drug-containing medium and replace it with fresh, drug-free medium.

  • Allow the surviving cells to recover and repopulate the culture vessel.

  • Once the cell population has recovered, repeat the high-dose pulse treatment.

  • Continue this cycle of pulsed treatment and recovery until a resistant population emerges.

Resistance_Induction_Workflow cluster_continuous Continuous Dose Escalation cluster_pulsed Pulsed High-Dose Exposure start_continuous Treat with IC50 concentration monitor_growth_continuous Monitor growth recovery start_continuous->monitor_growth_continuous double_dose Double this compound concentration monitor_growth_continuous->double_dose repeat_continuous Repeat until desired resistance double_dose->repeat_continuous resistant_line resistant_line repeat_continuous->resistant_line Resistant Cell Line start_pulsed Treat with high dose (5-10x IC50) washout Remove drug, allow recovery start_pulsed->washout repopulate Monitor cell repopulation washout->repopulate repeat_pulsed Repeat pulse treatment repopulate->repeat_pulsed repeat_pulsed->resistant_line parental_cells Parental Cell Line parental_cells->start_continuous parental_cells->start_pulsed

Caption: Workflows for inducing drug resistance.

Protocol 3: Confirmation and Characterization of Resistant Phenotype

Once a potentially resistant cell line has been established, it is crucial to confirm and characterize the resistant phenotype.

Procedure:

  • IC50 Re-evaluation: Determine the IC50 of this compound in the newly generated resistant cell line using Protocol 1. A significant increase in the IC50 value compared to the parental line confirms resistance.[7] Calculate the fold resistance (Resistant IC50 / Parental IC50).

  • Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant phenotype will show no significant change in the IC50.

  • Proliferation Assay: Compare the doubling time of the resistant and parental cell lines in the presence and absence of this compound to assess the impact of resistance on cell growth kinetics.

  • Western Blot Analysis: Analyze the phosphorylation status and total protein levels of key components of the MET, SRC, and CSF1R signaling pathways (e.g., p-MET, MET, p-SRC, SRC, p-AKT, AKT, p-ERK, ERK). This can provide insights into the mechanisms of resistance. For example, reactivation of downstream signaling in the presence of the inhibitor may be observed.[10]

  • Clonogenic Survival Assay: Assess the long-term proliferative capacity of single cells in the presence of this compound. This assay can reveal differences in the ability of parental and resistant cells to form colonies under drug pressure.

Conclusion

The successful establishment of this compound-resistant cell lines is a valuable tool for advancing our understanding of drug resistance in MET/SRC/CSF1R-driven cancers. The protocols and data presentation guidelines provided in this application note offer a standardized framework for generating and characterizing these important in vitro models. The insights gained from studying these models will be instrumental in the development of next-generation therapies and strategies to improve patient outcomes.

References

Elzovantinib: A Powerful Research Tool for Interrogating MET-Dependent Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Elzovantinib (formerly TPX-0022) is a potent, orally bioavailable, multi-targeted kinase inhibitor that has emerged as a critical tool for the investigation of MET-dependent signaling pathways in cancer biology. By simultaneously targeting MET, Colony-Stimulating Factor 1 Receptor (CSF1R), and SRC kinases, this compound offers a unique pharmacological profile to dissect the complex interplay of these pathways in tumor progression, metastasis, and the tumor microenvironment. These application notes provide a comprehensive overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in preclinical research.

Mechanism of Action

This compound is a macrocyclic inhibitor that potently targets the ATP-binding sites of MET, CSF1R, and SRC kinases.[1][2] Dysregulation of the MET receptor tyrosine kinase, through mechanisms such as gene amplification, exon 14 skipping mutations, or fusions, is a known oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[3][4] Activation of MET triggers a cascade of downstream signaling events, primarily through the PI3K-AKT-mTOR and RAS-MAPK pathways, promoting cell proliferation, survival, migration, and invasion.[5]

SRC, a non-receptor tyrosine kinase, acts as a key downstream effector of MET, while CSF1R signaling is crucial for the modulation of tumor-associated macrophages (TAMs) within the tumor microenvironment.[2][6] By concurrently inhibiting these three kinases, this compound not only directly blocks MET-driven oncogenic signaling but also has the potential to modulate the immune landscape of the tumor.[7]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potent and specific activity.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)
MET0.14[1][7]
CSF1R0.71[1][7]
SRC0.12[1][7]

Table 2: In Vitro Cellular Activity

Cell LineMET AlterationAssay TypeIC50 (nM)
SNU-5MET amplificationMET Autophosphorylation~1-3[8]
MKN-45MET amplificationMET Autophosphorylation~1-3[8]
Ba/F3 ETV6-CSF1R-Cell Growth14[1]
NCI-H1993c-Met alterationCell Proliferation0.92[1]

Table 3: In Vivo Xenograft Model Efficacy

Xenograft ModelTreatmentDosingTumor Growth Inhibition/Regression
Ba/F3 ETV6-CSF1RThis compound5 mg/kg, BID, PO44% inhibition[8]
Ba/F3 ETV6-CSF1RThis compound15 mg/kg, BID, PO67% inhibition[8]
LU2503 (PDX NSCLC)This compound15 mg/kg, BID, PO85% regression[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MET-dependent signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor SRC SRC MET->SRC PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Invasion) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription This compound This compound This compound->MET Inhibits This compound->SRC Inhibits

Caption: this compound inhibits MET and SRC, blocking downstream signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., SNU-5, MKN-45) Kinase_Assay->Cell_Culture Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-MET, p-AKT, p-ERK) Treatment->Western_Blot Viability_Assay Cell Viability/Proliferation Assay (IC50 Determination) Treatment->Viability_Assay Xenograft Tumor Xenograft Model Establishment Viability_Assay->Xenograft Drug_Admin This compound Administration (Oral Gavage) Xenograft->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis

Caption: A typical workflow for preclinical evaluation of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments to study the effects of this compound on MET-dependent signaling.

Protocol 1: In Vitro MET Phosphorylation Assay (Western Blot)

This protocol describes the analysis of MET phosphorylation and downstream signaling in MET-amplified gastric cancer cell lines (e.g., SNU-5, MKN-45) upon treatment with this compound.

Materials:

  • Cell Lines: SNU-5 or MKN-45 human gastric cancer cells

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (TPX-0022): Prepare a stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-MET (Tyr1234/1235), Rabbit anti-total-MET, Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Mouse anti-β-actin.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture: Culture SNU-5 or MKN-45 cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal kinase activity.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for 2-4 hours. Include a DMSO-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cell Lines: SNU-5, MKN-45, or other relevant cell lines.

  • Culture Medium: As described in Protocol 1.

  • This compound (TPX-0022): Prepare a stock solution in DMSO.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Animal Model: Immunocompromised mice (e.g., SCID/Beige or nude mice).

  • Cell Line: A suitable cancer cell line for xenograft implantation (e.g., Ba/F3 ETV6-CSF1R or a patient-derived xenograft).

  • This compound (TPX-0022): Formulate for oral administration (e.g., in a solution of 0.5% methylcellulose).

  • Matrigel: (Optional) To be mixed with cells for subcutaneous injection.

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.

  • Tumor Implantation:

    • Harvest cultured cells and resuspend them in a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.

  • Randomization and Treatment: When the tumors reach a palpable size (e.g., ~180 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., 5 or 15 mg/kg, twice daily) for the specified duration (e.g., 10-21 days). The control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition or regression for the treated groups compared to the control group.

These protocols provide a framework for utilizing this compound as a research tool to investigate MET-dependent signaling pathways. Researchers should optimize these protocols based on their specific experimental conditions and cell lines. The potent and multi-targeted nature of this compound makes it an invaluable asset for advancing our understanding of MET-driven cancers and developing novel therapeutic strategies.

References

Troubleshooting & Optimization

Elzovantinib Technical Support Center: Solubility and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Elzovantinib (TPX-0022). All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

There are conflicting reports regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). Some suppliers state that it is insoluble[1][2]. Another supplier reports a solubility of up to 25 mg/mL, but notes that this requires ultrasonication to achieve and that the use of fresh, anhydrous DMSO is critical, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility[3].

Q2: Are there any known alternative solvents for this compound?

Yes, this compound has a reported solubility of 5 mg/mL in Ethanol[2]. While comprehensive data in other organic solvents is limited, researchers often explore solvents such as Methanol, N,N-Dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) for compounds with challenging solubility profiles[4].

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?

This is a common issue when a compound that is soluble in an organic solvent is introduced into an aqueous environment. The key is to ensure the final concentration of the organic solvent in the aqueous medium is low enough to be tolerated by the cells and to keep the compound in solution. It is recommended to make intermediate dilutions of your DMSO stock in DMSO before adding it to the cell culture medium. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without the inhibitor) in your experiments.

Q4: How should I prepare a stock solution of this compound?

Given the solubility challenges, it is recommended to start with a high-quality, anhydrous solvent. When using DMSO, ensure it is fresh and has not absorbed moisture. Sonication may be required to fully dissolve the compound. For a detailed, step-by-step guide, please refer to the "Experimental Protocols" section below.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound. Researchers are encouraged to perform their own solubility tests as batch-to-batch variability can occur.

SolventReported Solubility (mg/mL)Reported Solubility (mM)Notes
DMSO Insoluble[1][2] / 25[3]Insoluble / ~61.06Requires ultrasonication. Hygroscopic DMSO significantly impacts solubility. Use fresh, anhydrous DMSO.
Ethanol 5[2]~12.21
Water Insoluble[2]Insoluble
Methanol Data not availableData not available
DMF Data not availableData not available
NMP Data not availableData not available

Molecular Weight of this compound: 409.42 g/mol

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshoot precipitation issues encountered during your experiments.

G cluster_0 Troubleshooting Workflow for this compound Precipitation cluster_1 Stock Solution Issues cluster_2 Dilution Issues start Precipitation Observed q1 Is the stock solution clear? start->q1 a1_yes Yes q1->a1_yes Clear a1_no No q1->a1_no Cloudy/Precipitate q2 Does precipitation occur upon dilution into aqueous buffer/medium? a1_yes->q2 action1 Use fresh, anhydrous DMSO. Sonicate for an extended period. Gently warm the solution (e.g., 37°C). a1_no->action1 action1->q1 Re-evaluate a2_yes Yes q2->a2_yes Precipitation a2_no No q2->a2_no Clear action2 Decrease the final concentration of this compound. Increase the final percentage of co-solvent (if tolerated by the assay). Prepare intermediate dilutions in the stock solvent before adding to the aqueous solution. Consider alternative solvents or formulation strategies. a2_yes->action2 end_resolved Issue Resolved a2_no->end_resolved action2->end_resolved end_persist Issue Persists: Contact Technical Support action2->end_persist

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 24.42 µL of DMSO per 1 mg of this compound).

  • Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: Place the tube in a bath sonicator. Sonicate for 15-30 minutes. Check for complete dissolution. If particulates are still visible, continue sonicating in 15-minute intervals.

  • Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution to 37°C for 10-15 minutes and repeat sonication.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound for In Vitro Assays

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Anhydrous, high-purity DMSO

  • Aqueous buffer or cell culture medium

Procedure:

  • Intermediate Dilutions: Prepare serial dilutions of your concentrated stock solution in fresh DMSO. This helps to minimize the "solvent shock" when transferring to an aqueous environment.

  • Final Dilution: Slowly add the diluted this compound-DMSO solution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling. The final concentration of DMSO should be kept as low as possible, ideally below 0.5%.

  • Observation: Visually inspect the final solution for any signs of precipitation. If cloudiness or particulates appear, consider further lowering the final this compound concentration or optimizing the dilution strategy.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

This compound Signaling Pathway

This compound is a potent inhibitor of the MET, CSF1R, and SRC receptor tyrosine kinases. By inhibiting these targets, this compound can disrupt key signaling pathways involved in tumor cell proliferation, survival, invasion, and modulation of the tumor microenvironment[5][6].

G cluster_0 This compound Mechanism of Action cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses This compound This compound MET MET This compound->MET Inhibits CSF1R CSF1R This compound->CSF1R Inhibits SRC SRC This compound->SRC Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway MET->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT STAT STAT Pathway MET->STAT CSF1R->SRC CSF1R->PI3K_AKT TME_Modulation Tumor Microenvironment Modulation CSF1R->TME_Modulation via Macrophages Cell_Signaling Other Cellular Signaling SRC->Cell_Signaling Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT->Proliferation Invasion Invasion & Metastasis Cell_Signaling->Invasion

Caption: this compound inhibits MET, CSF1R, and SRC signaling pathways.

Disclaimer: This information is intended for research use only. Please refer to the manufacturer's product datasheet for the most up-to-date information. Always perform your own validation experiments.

References

Troubleshooting inconsistent Elzovantinib western blot results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in obtaining consistent and reliable Western blot results for Elzovantinib and its targets.

Frequently Asked Questions (FAQs)

Q1: My phospho-MET, phospho-SRC, or phospho-CSF1R signal is weak or absent after this compound treatment. What are the possible causes?

A1: Weak or no signal for phosphorylated target proteins after treatment with a kinase inhibitor like this compound is a common issue. Here are several potential causes and troubleshooting steps:

  • Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be optimal for inhibiting the target kinases in your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.

  • Inefficient Cell Lysis and Protein Extraction: Ensure you are using a lysis buffer that effectively solubilizes your target proteins. RIPA buffer is often a good starting point for membrane-bound and cytoplasmic proteins.[1][2] Always supplement your lysis buffer with freshly added protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[1][3]

  • Low Protein Concentration: The abundance of your target phosphoprotein might be low. Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg for cell lysates).[3] If the target is known to be of low abundance, you may need to load more protein or consider immunoprecipitation to enrich for your protein of interest.

  • Poor Antibody Quality or Dilution: The primary antibody may not be sensitive or specific enough, or the dilution may be incorrect. Use antibodies validated for Western blotting and for the specific phosphorylated epitope. Always follow the manufacturer's recommended dilutions as a starting point and optimize from there.

  • Inefficient Transfer: Ensure efficient transfer of proteins from the gel to the membrane. This is especially critical for high molecular weight proteins. Adding a small percentage of SDS to the transfer buffer can sometimes improve the transfer of large proteins.[4]

Q2: I am observing unexpected bands or changes in band intensity in my Western blot after this compound treatment. What could be the reason?

A2: Unexpected bands or changes in band intensity can arise from several factors when working with a multi-targeted kinase inhibitor.

  • Off-Target Effects: Kinase inhibitors can sometimes have off-target effects, meaning they inhibit other kinases in addition to their intended targets.[5][6][7] This can lead to unexpected changes in other signaling pathways. Review the literature for known off-target effects of this compound or similar multi-targeted kinase inhibitors.

  • Feedback Loop Activation: Inhibition of a signaling pathway can sometimes trigger compensatory feedback loops, leading to the activation of other pathways. For instance, inhibition of the PI3K/AKT pathway has been shown to lead to the activation of the MET/STAT3 pathway.[8]

  • Antibody Cross-Reactivity: The antibody you are using may be cross-reacting with other proteins, leading to non-specific bands.[9] To check for this, you can perform a control experiment where you incubate the blot with only the secondary antibody.[10]

  • Protein Isoforms or Post-Translational Modifications: The presence of multiple bands could represent different protein isoforms or other post-translational modifications such as glycosylation.[11]

Q3: How should I choose a loading control for my this compound Western blot experiments?

A3: A reliable loading control is crucial for normalizing your Western blot data. The ideal loading control should be a constitutively expressed protein whose expression is not affected by your experimental conditions, including this compound treatment.

  • Common Loading Controls: Housekeeping proteins like GAPDH, β-actin, and β-tubulin are commonly used.[12][13][14]

  • Validation is Key: It is essential to validate that your chosen loading control's expression does not change with this compound treatment in your specific experimental system. You can do this by running a preliminary Western blot with your loading control antibody on lysates from both untreated and this compound-treated cells.

  • Consider Subcellular Localization: Choose a loading control that is in the same subcellular compartment as your protein of interest. For example, if you are studying a nuclear protein, a nuclear-specific loading control like Lamin B1 would be more appropriate than a cytoplasmic one.[15]

Q4: I am seeing high background on my Western blots. How can I reduce it?

A4: High background can obscure your bands of interest and make data interpretation difficult. Here are some common causes and solutions:

  • Insufficient Blocking: Ensure you are blocking the membrane for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent. For phospho-specific antibodies, it is often recommended to use a non-protein-based blocking buffer or BSA instead of milk, as milk contains phosphoproteins that can cause background.[10][16]

  • Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.[4] Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of your wash steps. Adding a mild detergent like Tween-20 to your wash buffer can also help.[4]

  • Membrane Handling: Always handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[4]

Experimental Protocols

Cell Lysis and Protein Extraction

This protocol is a general guideline and may need to be optimized for your specific cell line and target proteins.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration. Include both vehicle-treated (e.g., DMSO) and untreated controls.

  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with freshly added protease and phosphatase inhibitor cocktails.[1] A common recommendation is to use 1 mL of lysis buffer per 10^7 cells.[17]

    • For adherent cells, use a cell scraper to gently collect the cell lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

  • Protein Quantification:

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.

SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Based on the protein concentration, calculate the volume of lysate needed to load the desired amount of protein (e.g., 20-40 µg) per lane.

    • Mix the lysate with an equal volume of 2x Laemmli sample buffer containing a reducing agent like β-mercaptoethanol or DTT.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of acrylamide in the gel should be chosen based on the molecular weight of your target protein.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane and remove any air bubbles.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Quantitative Data Summary

ParameterValueSource
This compound (TPX-0022) IC50
MET0.14 nM[19]
SRC0.12 nM[19]
c-FMS (CSF1R)0.76 nM[19]

Visualizations

This compound Signaling Pathway

Elzovantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 CSF1R CSF1R SRC SRC CSF1R->SRC CSF1R->PI3K SRC->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription This compound This compound This compound->MET This compound->CSF1R This compound->SRC

Caption: this compound inhibits MET, CSF1R, and SRC, blocking downstream signaling pathways.

Western Blot Experimental Workflow

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/NC Membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: A standard workflow for performing a Western blot experiment.

Troubleshooting Logic Tree for Weak/No Signal

Troubleshooting_Weak_Signal Start Weak or No Signal Q1 Is the protein transfer efficient? (Check with Ponceau S stain) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the primary antibody working? A1_Yes->Q2 Sol1 Optimize transfer conditions: - Check buffer composition - Adjust transfer time/voltage - Ensure good gel/membrane contact A1_No->Sol1 End Signal Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there enough target protein? A2_Yes->Q3 Sol2 Use a validated antibody - Check antibody datasheet - Run a positive control - Optimize antibody dilution A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the detection step optimal? A3_Yes->Q4 Sol3 Increase protein load - Use fresh lysates with inhibitors - Optimize lysis buffer - Consider immunoprecipitation A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->End Sol4 Use fresh ECL substrate - Optimize exposure time - Ensure secondary antibody is active A4_No->Sol4 Sol4->End

Caption: A logical approach to troubleshooting weak or absent Western blot signals.

References

Identifying and mitigating Elzovantinib off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Elzovantinib (TPX-0022) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (TPX-0022) is an orally bioavailable, multi-targeted kinase inhibitor. Its primary targets are MET (Mesenchymal-Epithelial Transition factor), SRC (Sarcoma kinase), and CSF1R (Colony-Stimulating Factor 1 Receptor).[1][2][3] By inhibiting these kinases, this compound disrupts signaling pathways involved in tumor cell proliferation, survival, invasion, and angiogenesis.[2]

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?

Off-target effects refer to the interaction of a drug with proteins other than its intended target.[4] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding can lead to unintended biological consequences, potentially causing misleading experimental results or adverse effects in a clinical setting.[4] Identifying and mitigating these effects is crucial for accurate data interpretation and the development of safe and effective therapies.

Q3: How can I determine if my unexpected experimental results are due to this compound's off-target effects?

Unexpected results could stem from off-target activities. To investigate this, consider the following:

  • Dose-response analysis: Observe if the unexpected effect follows a logical dose-response relationship.

  • Use of control compounds: Compare this compound's effects with those of other inhibitors targeting the same primary kinases but with different off-target profiles.

  • Target knockdown/knockout experiments: Use techniques like siRNA or CRISPR to reduce the expression of the suspected off-target protein and see if this abrogates the unexpected effect of this compound.

  • Consult kinome profiling data: Check available databases for known off-targets of this compound at the concentration you are using.

Q4: What are the common strategies to mitigate this compound's off-target effects in my assays?

Mitigation strategies include:

  • Using the lowest effective concentration: Titrate this compound to the lowest concentration that effectively inhibits the primary target (MET, SRC, or CSF1R) to minimize engagement of lower-affinity off-targets.

  • Employing structurally distinct inhibitors: Use another inhibitor with a different chemical scaffold that targets the same primary kinase to confirm that the observed phenotype is due to on-target inhibition.

  • Validating findings in multiple cell lines: Ensure the observed effect is not cell-line specific, which could be due to a unique off-target expression pattern.

  • Directly measuring target engagement: Utilize assays that specifically measure the inhibition of MET, SRC, or CSF1R phosphorylation to correlate with the phenotypic outcome.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments 1. Variability in this compound concentration. 2. Cell passage number and confluency affecting protein expression. 3. Inconsistent incubation times.1. Prepare fresh this compound dilutions for each experiment. 2. Maintain consistent cell culture conditions and use cells within a defined passage number range. 3. Standardize all incubation periods.
Observed phenotype does not correlate with MET, SRC, or CSF1R inhibition 1. The phenotype is mediated by an off-target of this compound. 2. The signaling pathway is compensated by a redundant pathway.1. Perform a kinase screen to identify potential off-targets at the working concentration. 2. Validate the involvement of the suspected off-target using siRNA/CRISPR. 3. Investigate parallel signaling pathways that might be activated.
High background signal in kinase assays 1. Non-specific binding of antibodies in immunoassays. 2. High endogenous kinase activity in cell lysates.1. Optimize antibody concentrations and blocking conditions. 2. Include appropriate positive and negative controls. 3. Consider using a purified recombinant kinase for initial screening.
This compound appears less potent in cell-based assays than in biochemical assays 1. Poor cell permeability of the compound. 2. High intracellular ATP concentration competing with the inhibitor. 3. Drug efflux pumps actively removing this compound from the cells.1. Confirm cellular uptake of this compound. 2. Use cell-based target engagement assays (e.g., phospho-flow cytometry or Western blot for pMET, pSRC) to confirm target inhibition within the cell. 3. Investigate the expression of drug transporters like P-glycoprotein in your cell model.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against its primary targets. A comprehensive kinome scan would be necessary to fully delineate its off-target profile.

Target Kinase IC50 (nM) Assay Type
MET0.14Enzymatic
SRC0.12Enzymatic
CSF1R0.71Enzymatic

Data compiled from publicly available sources.[3]

Experimental Protocols

Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Kinase Panel Selection: Choose a diverse panel of recombinant kinases, including representatives from different families of the human kinome. Commercial services offer comprehensive kinase profiling panels.

  • Assay Format: A common format is a radiometric assay that measures the transfer of ³³P from ATP to a substrate peptide.[5] Alternatively, fluorescence-based or luminescence-based assays can be used.[4][6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction buffer appropriate for the kinases being tested (typically containing HEPES, MgCl₂, Brij-35, and EGTA).

    • Prepare a solution of [γ-³³P]ATP and the specific substrate for each kinase.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of this compound at various concentrations (e.g., 10-point dilution series) to the assay wells. Include a DMSO-only control.

    • Add 25 µL of the assay buffer/[γ-³³P]ATP mixture.

    • Add 15 µL of the enzyme/substrate mixture to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

  • Detection:

    • Transfer the reaction mixture to a filter plate (e.g., FlashPlate™) that captures the phosphorylated substrate.

    • Wash the wells to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Western Blot for On-Target and Off-Target Validation

This protocol is for assessing the phosphorylation status of target kinases in cells treated with this compound.

Objective: To confirm on-target inhibition and investigate the modulation of potential off-target signaling pathways.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with known MET, SRC, or CSF1R activity) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if investigating ligand-stimulated phosphorylation.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • If applicable, stimulate the cells with the appropriate ligand (e.g., HGF for MET, CSF-1 for CSF1R) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-MET, p-SRC, p-CSF1R) or a suspected off-target overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase and a loading control (e.g., GAPDH or β-actin).[7]

Cell Proliferation Assay (MTT Assay)

This protocol measures cell viability and proliferation to assess the phenotypic consequences of this compound treatment.

Objective: To determine the effect of this compound on cell growth and identify potential discrepancies that may indicate off-target effects.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

This compound On-Target Signaling Pathways

Elzovantinib_Targets cluster_this compound This compound cluster_MET MET Pathway cluster_SRC SRC Pathway cluster_CSF1R CSF1R Pathway This compound This compound MET MET This compound->MET SRC SRC This compound->SRC CSF1R CSF1R This compound->CSF1R GRB2_SOS GRB2/SOS MET->GRB2_SOS PI3K_AKT PI3K/AKT MET->PI3K_AKT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation_Survival Proliferation & Survival RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 Migration_Invasion Migration & Invasion FAK->Migration_Invasion STAT3->Migration_Invasion PI3K_AKT2 PI3K/AKT CSF1R->PI3K_AKT2 Macrophage_Survival Macrophage Survival & Proliferation PI3K_AKT2->Macrophage_Survival Off_Target_Workflow start Unexpected Phenotype Observed with this compound hypothesis Hypothesize Potential Off-Targets start->hypothesis biochem Biochemical Screening (Kinase Profiling) cell_based Cell-Based Validation biochem->cell_based validation Functional Validation (siRNA, CRISPR) cell_based->validation proteomics Unbiased Proteomics (e.g., Chemical Proteomics) proteomics->cell_based hypothesis->biochem Broad Screen hypothesis->proteomics Unbiased Screen conclusion Confirm or Refute Off-Target Effect validation->conclusion Mitigation_Strategy cluster_problem Problem cluster_solutions Mitigation Strategies cluster_outcome Outcome off_target Potential Off-Target Effect dose_titration Use Lowest Effective Concentration off_target->dose_titration orthogonal_inhibitor Use Structurally Different Inhibitor off_target->orthogonal_inhibitor genetic_validation Validate with siRNA/CRISPR off_target->genetic_validation on_target Confirm On-Target Effect dose_titration->on_target orthogonal_inhibitor->on_target genetic_validation->on_target

References

TPX-0022 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and best practices for the storage and handling of TPX-0022 (Elzovantinib).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for TPX-0022 powder?

A1: For long-term stability, TPX-0022 in its solid (powder) form should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.[1][2] Some suppliers suggest that it can also be stored at room temperature for shorter periods, on the order of months.[1]

Q2: How should I store TPX-0022 once it is dissolved in a solvent?

A2: Stock solutions of TPX-0022 should be stored at -80°C for optimal stability, where they can be viable for up to two years.[2][3] For shorter-term storage of up to one year, -20°C is also acceptable.[3] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]

Q3: What is the recommended solvent for dissolving TPX-0022?

A3: TPX-0022 is soluble in dimethyl sulfoxide (DMSO).[1]

Q4: Are there any special considerations when using DMSO to dissolve TPX-0022?

A4: Yes, it is crucial to use fresh, anhydrous DMSO. TPX-0022 is reported to be insoluble in DMSO that has absorbed moisture.[4] Using hygroscopic (moisture-absorbing) DMSO can significantly impact the solubility of the product.[3]

Q5: What are the general safety precautions for handling TPX-0022?

A5: TPX-0022 should be handled in a well-ventilated area. Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat, should be worn.[2] Avoid inhalation of the powder and contact with eyes and skin.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty Dissolving TPX-0022 in DMSO The DMSO may have absorbed moisture, reducing its solvating capacity.Use a fresh, unopened bottle of anhydrous or molecular biology-grade DMSO. Ensure the cap is tightly sealed on the DMSO stock bottle when not in use.
Inconsistent Experimental Results The TPX-0022 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from the powder. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Always store stock solutions at -80°C for long-term use.[2][3]
Precipitate Formation in Stock Solution The concentration of TPX-0022 may be too high for the solvent at a given temperature.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.

Stability and Storage Data Summary

FormStorage TemperatureShelf LifeReference
Solid (Powder)-20°C3 years[1][2]
Solid (Powder)Room TemperatureMonths[1]
In Solvent (DMSO)-80°C2 years[2][3]
In Solvent (DMSO)-20°C1 year[3]

Experimental Protocols

Protocol: Preparation of TPX-0022 Stock Solution

  • Materials:

    • TPX-0022 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, polypropylene microcentrifuge tubes

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Allow the TPX-0022 vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of TPX-0022 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the TPX-0022 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

    • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

G TPX-0022 Signaling Pathway Inhibition cluster_receptor Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome MET MET Downstream Downstream Effectors (e.g., STAT3, ERK, AKT) MET->Downstream SRC SRC SRC->Downstream CSF1R CSF1R CSF1R->Downstream TPX0022 TPX-0022 TPX0022->MET TPX0022->SRC TPX0022->CSF1R Outcome Inhibition of Cell Proliferation Downstream->Outcome G TPX-0022 Stability Assessment Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Prep Prepare TPX-0022 Stock Solution Temp Incubate at Various Temperatures (e.g., -20°C, 4°C, RT) Prep->Temp Light Expose to Light vs. Dark Prep->Light Timepoints Collect Samples at Different Timepoints Temp->Timepoints Light->Timepoints HPLC Analyze by HPLC for Degradation Timepoints->HPLC Data Quantify Remaining TPX-0022 HPLC->Data Profile Generate Stability Profile Data->Profile

References

Selecting appropriate negative and positive controls for Elzovantinib studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate negative and positive controls for studies involving Elzovantinib. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as TPX-0022) is an orally bioavailable, multi-targeted kinase inhibitor.[1][2] Its primary targets are the receptor tyrosine kinases MET and Colony-Stimulating Factor 1 Receptor (CSF1R), as well as the non-receptor tyrosine kinase SRC.[1][3][4] By inhibiting these kinases, this compound disrupts key signaling pathways involved in tumor cell proliferation, survival, invasion, and metastasis.[1][2]

Q2: Why is the selection of appropriate controls crucial in this compound studies?

Proper controls are essential to ensure the validity and reproducibility of experimental results. They help to:

  • Confirm Assay Validity: Positive controls ensure that the experimental setup and reagents are working correctly.

  • Establish a Baseline: Negative controls provide a baseline to which the effects of this compound can be compared.

  • Attribute Effects to the Drug: Controls help to confirm that the observed biological effects are due to this compound's specific activity and not due to off-target effects or experimental artifacts.

  • Minimize False Positives and Negatives: Well-chosen controls help in distinguishing true biological effects from experimental noise.

Q3: What are the recommended positive and negative controls for a Western Blot experiment assessing MET phosphorylation inhibition by this compound?

  • Positive Controls:

    • Ligand-Stimulated Cells: Use cells known to express MET (e.g., MKN-45, H1993, or A431 cells) stimulated with its ligand, Hepatocyte Growth Factor (HGF), to induce robust MET phosphorylation.[5][6] This confirms that the signaling pathway is active and can be inhibited.

    • Cells with Constitutively Active MET: Utilize cell lines with known MET amplification or activating mutations (e.g., certain gastric or non-small cell lung cancer cell lines) where MET is constitutively phosphorylated.[7][8]

  • Negative Controls:

    • Vehicle Control: Treat cells with the same vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.[9] This accounts for any effects of the solvent on the cells.

    • Unstimulated Cells: In ligand-stimulation experiments, a sample of unstimulated cells serves as a baseline for MET phosphorylation.

    • Cells with Low/No MET Expression: Use a cell line with minimal or no MET expression to demonstrate the specificity of the antibody and the drug's target engagement.

Q4: What are suitable controls for studying the effects of this compound on CSF1R?

  • Positive Controls:

    • Macrophage Cell Lines: The human macrophage-like cell line THP-1 is a good positive control as it expresses CSF1R.[10][11]

    • CSF1-Stimulated Cells: Similar to MET, cells expressing CSF1R can be stimulated with its ligand, CSF1, to induce receptor activation and downstream signaling.

  • Negative Controls:

    • Vehicle Control: Essential for all in vitro experiments.

    • Cells Lacking CSF1R Expression: Use a cell line confirmed to not express CSF1R to show the specificity of this compound's effect.

Q5: How can I select appropriate controls for evaluating SRC kinase inhibition by this compound?

  • Positive Controls for Inhibition:

    • Known SRC Inhibitors: Use well-characterized SRC inhibitors like Dasatinib or PP2 as positive controls to confirm that the assay can detect SRC inhibition.[4][12]

  • Negative Controls:

    • Vehicle Control: A standard negative control.

    • Inactive Compound: A structurally related but inactive compound, if available, can serve as an excellent negative control to demonstrate specificity.

    • Cells with Low SRC Activity: A cell line with known low endogenous SRC activity can be used to establish a baseline.

Troubleshooting Guides

Q1: I am not observing a decrease in MET phosphorylation after this compound treatment in my Western Blot. What could be the issue?

  • A1: Check your positive control. Did your HGF-stimulated control show a strong increase in MET phosphorylation? If not, there may be an issue with the HGF, the cell line's responsiveness, or the antibody.

  • A2: Verify this compound's activity. Was the compound properly dissolved and used at an effective concentration? Refer to published IC50 values to ensure you are using an appropriate dose. The enzymatic IC50 for this compound against MET is approximately 0.14 nM.[3]

  • A3: Confirm MET expression. Ensure your cell line expresses sufficient levels of MET. You can verify this with a Western blot for total MET protein.

  • A4: Check your experimental timeline. The timing of ligand stimulation and inhibitor treatment is critical. Optimize the incubation times for both.

  • A5: Rule out technical issues. Ensure proper protein extraction with phosphatase inhibitors, correct antibody dilutions, and appropriate blocking buffers (BSA is often preferred over milk for phospho-protein detection).[1][7]

Q2: My cell viability assay shows toxicity in my vehicle control group. How do I address this?

  • A1: Lower the vehicle concentration. High concentrations of solvents like DMSO can be toxic to cells. Aim for a final DMSO concentration of 0.1% or lower.

  • A2: Test different vehicles. If DMSO toxicity persists, explore other solvents compatible with this compound.

  • A3: Check the quality of your vehicle. Ensure the solvent is of high purity and has not degraded.

  • A4: Assess cell health. Ensure your cells are healthy and not overly confluent before starting the experiment.

Q3: The results of my in vitro kinase assay are inconsistent. What should I check?

  • A1: Validate your enzyme and substrate. Ensure the recombinant kinase is active and the substrate is appropriate. Include a "no enzyme" control to check for background signal.

  • A2: Optimize ATP concentration. The concentration of ATP can affect inhibitor potency. It is often recommended to use an ATP concentration close to its Km value for the specific kinase.

  • A3: Use a known inhibitor as a positive control. This will help validate the assay's ability to detect inhibition. For SRC kinase assays, Dasatinib can be used as a reference inhibitor.[13]

  • A4: Check for compound interference. Some compounds can interfere with the assay's detection method (e.g., fluorescence or luminescence). Run a control with the compound but without the enzyme to check for this.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay Type
MET0.14Cell-free enzymatic assay
CSF1R0.71Cell-free enzymatic assay
SRC0.12Cell-free enzymatic assay

Data sourced from Selleck Chemicals.[3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-MET
  • Cell Culture and Treatment:

    • Plate cells (e.g., MKN-45) and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with this compound or vehicle (DMSO) at the desired concentrations for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total MET and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound or vehicle control. Include a "cells only" (no treatment) and a "media only" (background) control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent (final concentration of 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.

Protocol 3: In Vitro Kinase Assay
  • Assay Preparation:

    • Prepare a reaction buffer appropriate for the kinase (e.g., MET, CSF1R, or SRC).

    • Dilute the recombinant kinase and substrate in the reaction buffer.

    • Prepare serial dilutions of this compound and a positive control inhibitor.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the reaction by adding ATP (at or near its Km concentration).

    • Include "no enzyme" and "no inhibitor" controls.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or radioactive filter binding assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

Elzovantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS CSF1R CSF1R SRC SRC CSF1R->SRC SRC->PI3K SRC->RAS AKT AKT PI3K->AKT Proliferation Proliferation Survival Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->MET This compound->CSF1R This compound->SRC HGF HGF HGF->MET CSF1 CSF1 CSF1->CSF1R

Caption: this compound inhibits MET, CSF1R, and SRC signaling pathways.

Experimental_Workflow_Controls start Start: Plan this compound Experiment assay_type Select Assay Type (e.g., Western Blot, Cell Viability) start->assay_type pos_control Select Positive Control - Ligand Stimulation (HGF/CSF1) - Known Active Inhibitor - Constitutively Active Cell Line assay_type->pos_control neg_control Select Negative Control - Vehicle (e.g., DMSO) - Unstimulated Cells - Low/No Target Expression Cell Line assay_type->neg_control experiment Perform Experiment with This compound and Controls pos_control->experiment neg_control->experiment analysis Analyze Data Compare this compound to Controls experiment->analysis conclusion Draw Conclusion on This compound's Effect analysis->conclusion Control_Relationships controls Control Types Positive Controls Negative Controls pos_examples Positive Control Examples - Ligand Stimulation - Known Inhibitor - High Target Expression controls:pos->pos_examples e.g. neg_examples Negative Control Examples - Vehicle - No Ligand Stimulation - Low/No Target Expression controls:neg->neg_examples e.g. purpose {Purpose |  Validate Assay & Confirm Pathway Activity |  Establish Baseline & Attribute Effect to Drug} pos_examples->purpose:pos_p Purpose is to neg_examples->purpose:neg_p Purpose is to

References

Interpreting unexpected phenotypes in Elzovantinib-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elzovantinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypes and troubleshooting experimental challenges encountered when working with this multi-targeted kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, multi-targeted kinase inhibitor. It primarily targets MET (Mesenchymal-Epithelial Transition factor), CSF1R (Colony-Stimulating Factor 1 Receptor), and SRC (Sarcoma kinase). By inhibiting these tyrosine kinases, this compound disrupts their signaling pathways, which are often overexpressed or dysregulated in various cancer types.

  • MET , a receptor tyrosine kinase, plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.

  • SRC , a non-receptor tyrosine kinase, is involved in tumor cell proliferation, motility, invasiveness, and survival.

  • CSF1R is a cell-surface receptor essential for the survival, proliferation, and differentiation of macrophages. Its inhibition can modulate the tumor immune microenvironment.

Q2: What are the common, expected cellular effects of this compound treatment?

A2: Based on its mechanism of action, this compound is expected to inhibit the autophosphorylation of MET and the phosphorylation of its downstream signaling proteins, including AKT, ERK, and STAT3. This leads to a reduction in cancer cell proliferation and survival. In co-culture systems or in vivo models, a decrease in tumor-associated macrophages (TAMs) is also an anticipated effect due to CSF1R inhibition.

Q3: What are the most common adverse events observed in clinical trials of this compound?

A3: Preliminary data from the Phase 1 SHIELD-1 trial have shown that this compound is generally well-tolerated. The most common adverse events reported were primarily low-grade and included dizziness, lipase increase, anemia, constipation, and fatigue. Notably, high-grade edema and significant elevation of liver enzymes (ALT/AST), which can be common with other tyrosine kinase inhibitors, were not reported as frequent events in this early data.[1]

Troubleshooting Guide: Interpreting Unexpected Phenotypes

Problem 1: Paradoxical increase in phosphorylation of a downstream signaling molecule.

  • Question: I'm treating my cells with this compound and observing an unexpected increase in the phosphorylation of a protein in a pathway I expected to be inhibited. Why is this happening?

  • Possible Causes & Troubleshooting Steps:

    • Compensatory Feedback Loops: Inhibition of a primary signaling pathway can sometimes lead to the activation of compensatory or alternative signaling pathways. For instance, blocking the MET-SRC axis might lead to the upregulation of other receptor tyrosine kinases (RTKs).

      • Recommendation: Perform a phospho-RTK array to screen for the activation of other receptors. If a specific RTK is activated, consider combination therapy with an inhibitor for that target in your experimental model.

    • Off-Target Effects: While this compound is designed to be specific, like many kinase inhibitors, it may have off-target activities at higher concentrations.

      • Recommendation: Perform a dose-response experiment to determine if the paradoxical effect is concentration-dependent. Use a more targeted inhibitor for one of the primary targets (e.g., a highly specific MET inhibitor) as a control to see if the effect is replicated.

    • Cellular Context: The cellular background, including the presence of specific mutations or the expression levels of different signaling proteins, can influence the response to a multi-targeted inhibitor.

      • Recommendation: Characterize the genomic and proteomic landscape of your cell line. Compare your results with data from cell lines with different genetic backgrounds.

Problem 2: Unexpected changes in cell morphology or adhesion.

  • Question: After this compound treatment, my cells are showing unexpected morphological changes, such as becoming more mesenchymal or, conversely, more epithelial. What could be the reason?

  • Possible Causes & Troubleshooting Steps:

    • SRC Inhibition Dynamics: SRC kinase is a key regulator of the cytoskeleton and cell adhesion. While inhibition of SRC is generally expected to decrease motility, the complex interplay with other pathways affected by this compound could lead to unexpected morphological outcomes.

      • Recommendation: Analyze the expression and phosphorylation status of key cytoskeletal and adhesion proteins, such as focal adhesion kinase (FAK), paxillin, and E-cadherin, using Western blotting or immunofluorescence.

    • MET Pathway Paradoxes: In some contexts, MET inhibition can paradoxically promote invasion, although this is not a commonly reported effect.

      • Recommendation: Perform cell invasion and migration assays (e.g., Transwell assays) to quantify the functional consequences of the observed morphological changes.

Problem 3: Altered immune cell populations beyond macrophages in co-culture or in vivo models.

  • Question: I am using this compound in a co-culture system with immune cells (or in an in vivo model) and see changes in T-cell or NK cell populations, not just macrophages. Is this expected?

  • Possible Causes & Troubleshooting Steps:

    • Indirect Effects of CSF1R Inhibition: While CSF1R is primarily expressed on macrophages, its inhibition can alter the cytokine and chemokine milieu of the tumor microenvironment. This can, in turn, indirectly affect the recruitment and activity of other immune cells.

      • Recommendation: Use flow cytometry to perform a comprehensive immunophenotyping of the tumor microenvironment or co-culture system. Analyze the supernatant for changes in cytokine and chemokine levels using a multiplex assay.

    • Potential SRC Inhibition in Lymphocytes: Some SRC family kinases are involved in lymphocyte signaling.

      • Recommendation: Investigate the phosphorylation status of key signaling proteins in T-cells or NK cells isolated from your experimental system after this compound treatment.

Quantitative Data Summary

ParameterValueCell Lines/ContextReference
This compound (TPX-0022) IC50
MET (enzymatic)0.14 nMCell-free assay
CSF1R (enzymatic)0.76 nMCell-free assay
SRC (enzymatic)0.12 nMCell-free assay
MET autophosphorylation~0.3 nMMKN-45 cells
Cell Proliferation (MET-amplified)<0.2 nMMKN-45, SNU-5 gastric cancer cells
Clinical Trial (SHIELD-1) Adverse Events (All Grades)
Dizziness65%Patients with advanced solid tumors[1]
Lipase Increase33%Patients with advanced solid tumors[1]
Anemia29%Patients with advanced solid tumors[1]
Constipation29%Patients with advanced solid tumors[1]
Fatigue29%Patients with advanced solid tumors[1]

Experimental Protocols

1. Western Blot Analysis of Phosphorylated Kinases

  • Objective: To determine the effect of this compound on the phosphorylation status of MET, SRC, and downstream targets like AKT and ERK.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at a density of 1-2 x 10^6 cells per 10 cm dish. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-treated vehicle control.

    • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

      • Incubate with primary antibodies against phospho-MET, total MET, phospho-SRC, total SRC, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Wash the membrane with TBST.

    • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and image using a chemiluminescence imager.

2. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Objective: To assess the effect of this compound on cell proliferation and viability.

  • Methodology (MTT Assay):

    • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well. Allow cells to adhere overnight.

    • Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a DMSO vehicle control.

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. Immunofluorescence Staining for Cellular Localization

  • Objective: To visualize the effect of this compound on the localization of proteins involved in cell structure and signaling.

  • Methodology:

    • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

    • Treatment: Treat cells with this compound at the desired concentration and for the desired time.

    • Fixation and Permeabilization:

      • Fix cells with 4% paraformaldehyde for 15 minutes.

      • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking: Block with 1% BSA in PBST for 30 minutes.

    • Primary Antibody Incubation: Incubate with primary antibodies (e.g., against F-actin, paxillin, or E-cadherin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

    • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Visualizations

Elzovantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET SRC SRC MET->SRC PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 CSF1R CSF1R CSF1R->SRC CSF1R->PI3K This compound This compound This compound->MET inhibits This compound->CSF1R This compound->SRC inhibits SRC->PI3K SRC->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: this compound inhibits MET, CSF1R, and SRC signaling pathways.

Experimental_Workflow_Troubleshooting Start Observe Unexpected Phenotype DoseResponse Perform Dose-Response Experiment Start->DoseResponse ConcentrationDependent Is the effect concentration-dependent? DoseResponse->ConcentrationDependent OffTarget Hypothesize: Off-Target Effect ConcentrationDependent->OffTarget Yes Compensatory Hypothesize: Compensatory Pathway ConcentrationDependent->Compensatory No PathwayScreen Perform Phospho-Kinase Array / RNA-Seq Compensatory->PathwayScreen Validate Validate with Specific Inhibitors PathwayScreen->Validate Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound This compound Treatment InitialResponse Initial Tumor Response This compound->InitialResponse AcquiredResistance Acquired Resistance InitialResponse->AcquiredResistance Selective Pressure Gatekeeper Gatekeeper Mutations in MET/SRC/CSF1R AcquiredResistance->Gatekeeper Bypass Bypass Pathway Activation (e.g., other RTKs) AcquiredResistance->Bypass Downstream Downstream Mutations (e.g., in RAS, PI3K) AcquiredResistance->Downstream

References

Technical Support Center: Overcoming Acquired Resistance to Elzovantinib In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing acquired resistance to Elzovantinib in vitro. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visualizations to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TPX-0022) is an orally bioavailable, multi-targeted kinase inhibitor.[1][2] It primarily functions by inhibiting the activity of three key tyrosine kinases: MET (hepatocyte growth factor receptor), CSF1R (colony-stimulating factor 1 receptor), and SRC.[1][3] By blocking these kinases, this compound disrupts their signaling pathways, which are often overactive in various cancers and play crucial roles in tumor cell proliferation, survival, invasion, and metastasis.[1][4]

Q2: What are the common mechanisms of acquired resistance to MET inhibitors like this compound?

Acquired resistance to MET inhibitors can be broadly categorized into two main types:

  • On-target resistance: This involves genetic alterations in the MET gene itself. Common on-target mechanisms include:

    • Secondary mutations in the MET kinase domain that interfere with drug binding.[5][6] this compound has shown activity against some of these resistance mutations.[7]

    • MET gene amplification , where the cancer cells produce an excessive amount of the MET protein, overwhelming the inhibitory effect of the drug.[5]

  • Off-target resistance (Bypass Signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent the MET blockade.[8][9] These "bypass tracks" can reactivate downstream signaling necessary for cell survival and proliferation.[8][10] Common bypass pathways include:

    • Activation of other receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[5][6]

    • Activation of downstream signaling components , most notably through mutations in genes like KRAS.[1][3][11]

    • Activation of the PI3K/AKT/mTOR pathway .[4][12]

Troubleshooting Guides

Problem 1: My cancer cell line is showing reduced sensitivity to this compound after prolonged treatment.

This is a classic sign of acquired resistance. The following steps will help you characterize and understand the resistance mechanism in your cell line.

Step 1: Confirm the level of resistance.

  • Action: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.[13][14]

  • Expected Outcome: A reproducible and statistically significant increase in the IC50 value in the resistant cell line.

Cell LineTreatmentIC50 (nM) - Representative DataFold Change in Resistance
Parental Cell LineThis compound101x
Resistant Subclone 1This compound15015x
Resistant Subclone 2This compound50050x

Step 2: Investigate on-target resistance mechanisms.

  • Action 1: Assess MET protein levels. Use Western blotting to compare the total and phosphorylated MET protein levels between the parental and resistant cell lines. A significant increase in MET protein may indicate gene amplification.

  • Action 2: Quantify MET gene copy number. Perform quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to determine if the MET gene is amplified in the resistant cells.[15]

  • Action 3: Sequence the MET kinase domain. Use Sanger sequencing or next-generation sequencing (NGS) to identify potential secondary mutations in the MET kinase domain that could interfere with this compound binding.[6]

Resistance MechanismExperimental Finding (Representative)
MET Amplification 5 to 10-fold increase in MET gene copy number by qPCR.
Secondary MET Mutation Identification of a specific mutation (e.g., D1228N) via sequencing.

Step 3: Investigate off-target resistance mechanisms (bypass signaling).

  • Action: Use a phospho-RTK array or perform Western blotting for key signaling proteins to identify activated bypass pathways. Focus on pathways known to be involved in MET inhibitor resistance.

PathwayKey Proteins to Analyze (Phospho-specific antibodies)Expected Observation in Resistant Cells
EGFR Pathway p-EGFR, p-ERBB3Increased phosphorylation
RAS/MAPK Pathway p-MEK, p-ERK1/2Sustained or increased phosphorylation
PI3K/AKT Pathway p-AKT, p-mTORSustained or increased phosphorylation
Problem 2: I am having trouble generating a stable this compound-resistant cell line.

Developing a drug-resistant cell line can be a lengthy process with potential pitfalls.

  • Issue: Massive cell death at each dose escalation step.

    • Solution: Increase the drug concentration more gradually. Instead of doubling the dose, try a 1.5-fold increase and allow the cells more time to adapt. Ensure you have frozen stocks of cells from each successful dose escalation step to return to if a step fails.[13]

  • Issue: The resistant phenotype is not stable after drug withdrawal.

    • Solution: Some resistance mechanisms are reversible.[4] To maintain a stable resistant line for experiments, it is often necessary to culture the cells in a maintenance dose of this compound (typically the IC20 or IC50 of the resistant line).[13]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a standard dose-escalation method to generate acquired resistance.[13][14][16]

  • Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response assay to determine the initial IC50 of this compound.

  • Initial Treatment: Begin by treating the parental cells with this compound at a concentration equal to the IC20.

  • Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the this compound concentration by 1.5 to 2-fold.

  • Repeat Escalation: Continue this process of dose escalation, allowing the cells to adapt at each new concentration. This process can take several months.

  • Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This provides a backup if a subsequent step results in complete cell death.[13]

  • Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), perform a new dose-response assay to quantify the new IC50 and calculate the resistance index.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat parental and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET SRC SRC MET->SRC RAS RAS MET->RAS PI3K PI3K MET->PI3K EGFR EGFR EGFR->RAS Bypass EGFR->PI3K Bypass SRC->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion mTOR->Proliferation ERK->Proliferation This compound This compound This compound->MET Inhibits This compound->SRC Inhibits

Caption: this compound signaling and potential bypass pathways.

Workflow start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial treat_ic20 Treat with IC20 of this compound ic50_initial->treat_ic20 proliferate Cells Recover and Proliferate treat_ic20->proliferate loop_decision Proliferation Stable? proliferate->loop_decision dose_escalate Increase Drug Concentration (1.5x - 2x) freeze_stock Cryopreserve Cells dose_escalate->freeze_stock loop_decision->treat_ic20 No, allow more time loop_decision->dose_escalate Yes resistance_achieved Resistance Target Achieved? (e.g., >10-fold IC50) freeze_stock->resistance_achieved resistance_achieved->loop_decision No ic50_final Determine Final IC50 of Resistant Line resistance_achieved->ic50_final Yes characterize Characterize Resistance Mechanism (Western, qPCR, Sequencing) ic50_final->characterize end Resistant Cell Line Model characterize->end

Caption: Workflow for generating resistant cell lines.

Troubleshooting_Tree start Reduced Sensitivity to this compound Observed confirm_resistance Confirm Resistance: Determine IC50 Fold Change start->confirm_resistance on_target Investigate On-Target Mechanisms confirm_resistance->on_target off_target Investigate Off-Target Mechanisms (Bypass) confirm_resistance->off_target met_amp Check MET Amplification (qPCR/FISH) on_target->met_amp met_mut Sequence MET Kinase Domain on_target->met_mut rtk_array Phospho-RTK Array off_target->rtk_array western_bypass Western Blot for p-EGFR, p-ERK, p-AKT rtk_array->western_bypass kras_seq Sequence KRAS western_bypass->kras_seq

Caption: Troubleshooting decision tree for resistance.

References

Optimizing dosing schedule for Elzovantinib in vivo to minimize toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosing schedule of Elzovantinib to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, multi-targeted kinase inhibitor. It potently inhibits MET, SRC, and Colony Stimulating Factor 1 Receptor (CSF1R).[1][2] The inhibition of these pathways disrupts tumor cell proliferation, survival, invasion, and metastasis.[2] Furthermore, by targeting CSF1R, this compound can modulate the tumor immune microenvironment.[1]

Q2: What are the reported efficacious preclinical dosing schedules for this compound?

A2: In preclinical mouse models with patient-derived xenografts (PDX), this compound has demonstrated significant tumor regression when administered orally twice daily (BID). Doses of 5 mg/kg and 15 mg/kg BID have shown anti-tumor activity. Notably, a 15 mg/kg BID schedule for 13 days resulted in 85% tumor regression in a non-small cell lung cancer (NSCLC) PDX model, with no reported body weight loss.

Q3: What are the most common toxicities observed with this compound in clinical trials?

A3: The most frequently reported adverse events in the Phase 1 SHIELD-1 clinical trial were primarily low-grade and included dizziness (65%), increased lipase (33%), anemia (29%), constipation (29%), and fatigue (29%).[3][4]

Q4: What were the dose-limiting toxicities (DLTs) identified in the SHIELD-1 clinical trial?

A4: In the SHIELD-1 trial, dose-limiting toxicities were observed at a dose of 120 mg once daily (QD). These included Grade 2 dizziness and Grade 3 vertigo.[3][4]

Q5: What is the pharmacokinetic profile of this compound and how does it influence dosing schedules?

A5: The terminal half-life of this compound in humans has been reported to be between 13 and 17 hours. This pharmacokinetic profile supports a once-daily (QD) or twice-daily (BID) dosing regimen to maintain steady-state concentrations above the level required for 95% inhibition of MET phosphorylation.

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential issues that may arise during preclinical studies with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected Toxicity (e.g., significant weight loss, lethargy) - Dose too high for the specific animal model: Different mouse strains or tumor models can have varying sensitivities. - Vehicle toxicity: The formulation used to dissolve and administer this compound may be causing adverse effects. - Off-target effects: While this compound is a targeted inhibitor, off-target activities at high concentrations cannot be ruled out.- Dose De-escalation: Reduce the dose to the next lower level and monitor for toxicity. - Vehicle Control: Ensure a vehicle-only control group is included to isolate the effects of the drug. - Alternative Dosing Schedule: Consider a more fractionated dosing schedule (e.g., splitting the daily dose into two administrations) to reduce peak plasma concentrations.
Lack of Efficacy at Previously Reported Doses - Drug Formulation/Stability Issues: Improper dissolution or degradation of this compound can lead to reduced bioavailability. - Tumor Model Resistance: The specific cell line or PDX model may have intrinsic or acquired resistance to MET/SRC/CSF1R inhibition. - Suboptimal Dosing Schedule: The chosen schedule may not maintain adequate target inhibition over time.- Verify Formulation: Prepare fresh formulations for each administration and confirm solubility. - Characterize Tumor Model: Confirm the expression and activation of MET, SRC, and CSF1R in your tumor model. - Pharmacodynamic Analysis: Measure target inhibition (e.g., phospho-MET, phospho-SRC) in tumor tissue at different time points after dosing to confirm biological activity. - Increase Dosing Frequency: If target inhibition is not sustained, consider switching from a QD to a BID schedule.
High Inter-animal Variability in Response - Inconsistent Drug Administration: Variability in oral gavage technique can lead to differences in drug delivery. - Heterogeneity of Tumor Growth: Inconsistent tumor implantation or variable tumor take rates can lead to diverse responses. - Differences in Animal Metabolism: Individual animal differences in drug metabolism can affect exposure.- Standardize Administration: Ensure all personnel are proficient in the administration technique. - Tumor Size Matching: Randomize animals into treatment groups only after tumors have reached a consistent, predefined size. - Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Mouse Models

Animal ModelTumor TypeDosing ScheduleDurationOutcome
Mice with LU2503 PDXNSCLC15 mg/kg PO, BID13 days85% tumor regression
SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors-5 mg/kg PO, BID10 days44% tumor growth inhibition
SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors-15 mg/kg PO, BID10 days67% tumor growth inhibition

Table 2: Common Adverse Events (AEs) in the SHIELD-1 Phase 1 Trial

Adverse EventFrequencyPredominant Grade
Dizziness65%Grade 1 or 2
Lipase Increase33%Not specified
Anemia29%Not specified
Constipation29%Not specified
Fatigue29%Not specified

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Studies with this compound in Xenograft Models

  • Animal Model: Utilize immunodeficient mice (e.g., SCID/Beige or NSG) for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.

  • Tumor Implantation: Subcutaneously implant tumor fragments or cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements at least twice a week.

  • Randomization: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration. Ensure the formulation is homogenous and stable for the duration of the experiment.

  • Dosing: Administer this compound via oral gavage at the desired dose and schedule (e.g., 5 or 15 mg/kg BID). The control group should receive the vehicle only.

  • Toxicity Monitoring: Monitor animal body weight and overall health daily.

  • Efficacy Endpoint: Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: Analyze differences in tumor growth between treated and control groups.

Visualizations

Elzovantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MET MET This compound->MET Inhibits CSF1R CSF1R This compound->CSF1R Inhibits SRC SRC This compound->SRC Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) MET->Downstream_Signaling CSF1R->Downstream_Signaling SRC->Downstream_Signaling Gene_Expression Gene Expression (Proliferation, Survival, Invasion) Downstream_Signaling->Gene_Expression

Caption: this compound inhibits MET, CSF1R, and SRC signaling pathways.

Experimental_Workflow Start Tumor Implantation in Mice Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Toxicity and Efficacy Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: General experimental workflow for in vivo studies.

Dosing_Optimization_Logic Start Start with Efficacious Preclinical Dose (e.g., 15 mg/kg BID) Toxicity_Check Toxicity Observed? Start->Toxicity_Check Efficacy_Check Efficacy Maintained? Toxicity_Check->Efficacy_Check No Reduce_Dose Reduce Dose or Frequency Toxicity_Check->Reduce_Dose Yes Optimal_Schedule Optimal Dosing Schedule Efficacy_Check->Optimal_Schedule Yes Increase_Dose Consider Dose Escalation Cautiously Efficacy_Check->Increase_Dose No Reduce_Dose->Efficacy_Check Increase_Dose->Toxicity_Check

Caption: Logical approach to optimizing dosing schedules.

References

How to address Elzovantinib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Elzovantinib precipitation in cell culture media. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure consistent and reliable experimental outcomes.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. The following guide provides potential causes and solutions to this problem.

Visual Guide to Troubleshooting

G start Precipitation Observed in Cell Culture Media check_stock 1. Verify Stock Solution Is it clear? Is DMSO anhydrous? start->check_stock check_dilution 2. Review Dilution Method Rapid dilution? Incorrect order? start->check_dilution check_media 3. Assess Media Compatibility High drug concentration? Serum presence? start->check_media check_incubation 4. Examine Incubation Conditions Temperature fluctuations? Extended incubation? start->check_incubation sol_stock Solution: - Prepare fresh stock in anhydrous DMSO. - Gently warm and vortex. check_stock->sol_stock sol_dilution Solution: - Use serial dilutions. - Add drug stock to media dropwise while vortexing. check_dilution->sol_dilution sol_media Solution: - Lower final concentration. - Pre-mix with serum before adding to media. check_media->sol_media sol_incubation Solution: - Maintain stable 37°C. - Refresh media for long-term studies. check_incubation->sol_incubation

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary: Solubility Observations

The following table summarizes common observations when preparing this compound in different cell culture media. These are generalized data points, and results may vary based on specific cell lines and media formulations.

This compound Conc. (µM)SolventMedia TypeSerum (%)ObservationRecommendation
> 50DMSO (≥0.5%)DMEM10Immediate heavy precipitationReduce final concentration
20 - 50DMSO (0.2%)RPMI-164010Fine precipitate after 1-2 hoursUse serial dilution; pre-warm media
1 - 20DMSO (≤0.1%)DMEM10Clear initially, crystals after 24hLower DMSO%; consider solubilizer
1 - 20DMSO (≤0.1%)RPMI-164010Remains in solutionOptimal concentration range
1 - 10DMSO (≤0.1%)Serum-free0Rapid precipitationAvoid serum-free media for high conc.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[2]

Q2: Why does this compound precipitate when I add it to my cell culture medium?

A2: this compound is a hydrophobic compound, and its precipitation in aqueous solutions like cell culture media is a common challenge.[3] This can be triggered by several factors, including a high final concentration of the drug, the presence of certain salts in the media, the final concentration of the solvent (DMSO), and the method of dilution.[4][5]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To avoid solvent-induced toxicity and precipitation, the final concentration of DMSO in your cell culture medium should not exceed 0.5%, with 0.1% being a widely accepted and safer limit for most cell lines.[6]

Q4: Can the type of cell culture medium affect this compound's solubility?

A4: Yes, different media formulations can impact solubility. For instance, DMEM and RPMI-1640 have different concentrations of components like calcium and phosphate, which can influence the solubility of compounds.[7] It is advisable to test the solubility of this compound in your specific medium.

Q5: How can I increase the solubility of this compound in my experiments?

A5: Several strategies can be employed. Firstly, ensure you are using a fresh, high-purity stock solution. Secondly, utilize a serial dilution method rather than a single large dilution. Adding the drug stock to pre-warmed media dropwise while gently vortexing can also help.[8] For particularly challenging situations, the use of solubilizing agents like Tween-80, as indicated in some in vivo formulations, could be cautiously tested for in vitro applications, ensuring to run appropriate vehicle controls.[9]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Working Dilutions

This protocol provides a step-by-step guide to minimize precipitation when preparing this compound for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640) with serum

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

    • Vortex thoroughly and gently warm the solution (e.g., in a 37°C water bath) if necessary to ensure complete dissolution.

    • Visually inspect the stock solution to ensure it is clear and free of any precipitate.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

  • Preparation of Working Dilutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in anhydrous DMSO to create intermediate stocks. This is preferable to diluting directly into the media from a high concentration stock.

    • Warm the complete cell culture medium (containing serum) to 37°C.

    • To prepare the final working concentration, add the intermediate drug stock dropwise to the pre-warmed medium while gently vortexing. Do not add the medium to the drug stock.[8]

    • Ensure the final DMSO concentration is at or below 0.1%.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment prep_powder This compound Powder prep_stock 10 mM Stock Solution (Vortex & Warm) prep_powder->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock prep_aliquot Aliquot & Store (-20°C / -80°C) prep_stock->prep_aliquot exp_thaw Thaw Aliquot prep_aliquot->exp_thaw exp_serial Serial Dilution (in DMSO) exp_thaw->exp_serial exp_final Prepare Final Concentration (Add drug to media dropwise) exp_serial->exp_final exp_media Pre-warmed Media (37°C) exp_media->exp_final exp_treat Treat Cells exp_final->exp_treat

Caption: Protocol for preparing this compound solutions.

Signaling Pathway Context

This compound is an inhibitor of SRC, MET, and c-FMS.[1] Understanding these pathways can be critical for interpreting experimental results.

G cluster_pathways Target Kinases cluster_downstream Downstream Effects This compound This compound src SRC This compound->src met MET This compound->met cfms c-FMS This compound->cfms proliferation Proliferation src->proliferation migration Migration src->migration met->proliferation survival Survival met->survival cfms->survival

Caption: this compound's inhibitory action on key signaling pathways.

References

Technical Support Center: Elzovantinib Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing data from Elzovantinib cell viability assays.

Understanding this compound

This compound (also known as TPX-0022) is an orally bioavailable, multi-targeted kinase inhibitor.[1][2] It is designed to target and inhibit key signaling pathways involved in cancer cell proliferation, survival, and invasion.[1]

Mechanism of Action:

This compound primarily inhibits the following tyrosine kinases:

  • MET (c-Met or HGFR): A receptor tyrosine kinase that, when overexpressed or mutated, plays a significant role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.[1]

  • SRC: A non-receptor tyrosine kinase that is often upregulated in cancer and is involved in cell proliferation, motility, invasiveness, and survival.[1]

  • CSF1R (c-FMS): A cell-surface receptor that is crucial for the function of tumor-associated macrophages (TAMs), which contribute to immune suppression and tumor cell proliferation within the tumor microenvironment.[1]

By inhibiting these kinases, this compound disrupts their respective signaling pathways.[1][2]

This compound Signaling Pathway Inhibition

Elzovantinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET Downstream Downstream Effectors (e.g., STAT3, ERK, AKT) MET->Downstream CSF1R CSF1R CSF1R->Downstream SRC SRC SRC->Downstream Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation This compound This compound This compound->MET inhibits This compound->CSF1R inhibits This compound->SRC inhibits

Caption: this compound inhibits MET, CSF1R, and SRC signaling pathways.

Experimental Protocols

Detailed methodologies for common cell viability assays are provided below.

MTT Assay Protocol

This protocol is adapted from standard methodologies for measuring cellular metabolic activity.

  • Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: The following day, treat the cells with a serial dilution of this compound. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µl of MTT solution to each well for a final concentration of 0.45 mg/ml.[3]

  • Formazan Crystal Formation: Incubate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[3]

  • Solubilization: Add 100 µl of a solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a plate reader.[3]

MTS Assay Protocol

This protocol offers a more streamlined approach as the formazan product is soluble.

  • Cell Plating and Compound Addition: Follow steps 1-3 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µl of a combined MTS/PES solution to each well.[4]

  • Incubation: Incubate for 1 to 4 hours at 37°C.[4]

  • Absorbance Reading: Record the absorbance at 490 nm using a plate reader.[4]

General Experimental Workflow

experimental_workflow A 1. Cell Seeding (96-well plate) B 2. Compound Addition (this compound Dilutions) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Viability Reagent Addition (MTT, MTS, etc.) C->D E 5. Incubation (1-4 hours) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Normalization & Analysis F->G

Caption: Standard workflow for a cell viability assay experiment.

Data Normalization: FAQs and Troubleshooting

Proper data normalization is critical for obtaining accurate and reproducible results.[5]

Frequently Asked Questions (FAQs)

Q1: What is data normalization and why is it crucial for this compound cell viability assays?

A1: Data normalization is the process of scaling raw data to a standard range, typically from 0% to 100%, to allow for comparison across different experiments and treatments.[6] It is essential for accurately determining the dose-dependent effects of this compound by expressing cell viability relative to control samples.[5]

Q2: How do I calculate percent viability?

A2: The standard formula for calculating percent viability is:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Treated Cells: Wells containing cells and this compound.

  • Vehicle Control: Wells containing cells and the vehicle (e.g., DMSO) at the same concentration as the treated wells. This represents 100% viability.[7]

  • Blank: Wells containing only cell culture medium and the assay reagent. This accounts for background absorbance.

Q3: My percent viability is greater than 100%. What does this indicate?

A3: Values slightly above 100% can be due to normal experimental variation. However, significantly higher values may suggest that this compound or its vehicle is promoting cell proliferation at low concentrations or is interfering with the assay reagents.[8]

Q4: How should I handle "edge effects" on my 96-well plate?

A4: "Edge effects," where the outer wells of a plate behave differently due to factors like uneven temperature or evaporation, can skew results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or improper mixing of reagents.Ensure a homogenous cell suspension before plating. Use calibrated pipettes and practice consistent pipetting techniques. Thoroughly mix all reagents before addition.
Inconsistent Results Between Experiments Variations in cell passage number, reagent batches, or incubation times.Use cells within a consistent passage number range. Aliquot and store reagents to minimize freeze-thaw cycles. Strictly adhere to standardized incubation times.
Low Signal-to-Noise Ratio Suboptimal cell number, insufficient incubation with the assay reagent, or incorrect wavelength reading.Optimize the initial cell seeding density. Ensure the incubation time with the viability reagent is sufficient for signal development. Verify the correct filter or wavelength is used on the plate reader.
Compound Interference This compound may absorb light at the same wavelength as the assay readout or have reducing/oxidizing properties that affect the reagent.Run a control plate with the compound in cell-free media to check for direct interference with the assay components.

Troubleshooting Logic Diagram

troubleshooting_logic start Inconsistent Data? var_replicates High variability in replicates? start->var_replicates check_pipetting Review pipetting technique and cell seeding protocol var_replicates->check_pipetting Yes var_experiments Inconsistent between experiments? var_replicates->var_experiments No check_pipetting->var_experiments check_protocols Standardize cell passage, reagents, and incubation times var_experiments->check_protocols Yes low_signal Low signal-to-noise? var_experiments->low_signal No check_protocols->low_signal optimize_assay Optimize cell density and incubation times low_signal->optimize_assay Yes end_node Data Quality Improved low_signal->end_node No optimize_assay->end_node

Caption: A decision tree for troubleshooting data normalization issues.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against various targets, providing a reference for expected experimental outcomes.

TargetIC50 (nM)Assay Type
MET 0.14Cell-free enzymatic assay[9][10]
SRC 0.12Cell-free enzymatic assay[9][10]
CSF1R (c-FMS) 0.71 - 0.76Cell-free enzymatic assay[9][10]
Ba/F3 ETV6-CSF1R Cells 14Cell growth inhibition assay[9]

References

Troubleshooting Elzovantinib's Effect on Cell Cycle Progression: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the effects of Elzovantinib on cell cycle progression. All information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how is it expected to affect the cell cycle?

This compound is an orally bioavailable, multi-targeted kinase inhibitor that demonstrates potent inhibition of MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and invasion.[2][3]

  • MET: The MET receptor tyrosine kinase is a key regulator of cellular survival, motility, and proliferation. Aberrant MET signaling can drive tumor growth, and its inhibition is expected to impede cell cycle progression.

  • SRC: As a non-receptor tyrosine kinase, SRC plays a significant role in signaling pathways that control cell cycle progression, adhesion, and migration. Inhibition of SRC can lead to a G1 cell cycle arrest.

  • CSF1R: This receptor tyrosine kinase is vital for the survival and differentiation of macrophages. In the context of the cell cycle, CSF1R signaling can influence the expression of key cell cycle regulators.

Based on its targets, this compound is hypothesized to induce cell cycle arrest, primarily in the G1 phase, by disrupting these critical signaling cascades.

Q2: We are observing inconsistent results in our cell viability assays (e.g., MTT, CellTiter-Glo®) with this compound. What could be the cause?

Inconsistent cell viability results can stem from several factors. Here are some common causes and troubleshooting steps:

  • Assay Interference: Some kinase inhibitors can interfere with the enzymatic reactions of viability assays.

    • Recommendation: Confirm your results with a direct cell counting method, such as Trypan Blue exclusion, to validate the findings from metabolic-based assays.

  • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability.

    • Recommendation: Ensure a homogenous single-cell suspension before seeding and optimize the seeding density for your specific cell line to ensure cells are in the exponential growth phase during treatment.

  • Drug Solubility and Stability: Poor solubility or degradation of this compound can affect its potency.

    • Recommendation: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment and ensure complete solubilization. Avoid repeated freeze-thaw cycles.

  • Treatment Duration and Concentration: The effect of this compound on cell viability is time and dose-dependent.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line.

Q3: Our flow cytometry data for cell cycle analysis after this compound treatment is showing poor resolution between cell cycle phases. How can we improve this?

Poor resolution in cell cycle histograms is a common issue. Consider the following troubleshooting tips:

  • Cell Preparation: Cell clumps and debris can significantly affect the quality of your data.

    • Recommendation: Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer. Use a doublet discrimination gate during flow cytometry analysis.

  • Staining Protocol: Inadequate staining can lead to broad peaks.

    • Recommendation: Optimize the concentration of your DNA staining dye (e.g., Propidium Iodide, DAPI) and the incubation time. Ensure RNase treatment is sufficient to eliminate RNA staining.

  • Flow Cytometer Settings: Incorrect instrument settings can compromise data quality.[4][5]

    • Recommendation: Run the samples at a low flow rate to improve resolution.[6] Adjust the voltage and compensation settings appropriately for your specific fluorochrome.

  • Cell Proliferation Status: The effect of this compound may be subtle if the cells are not actively proliferating.

    • Recommendation: Ensure your cells are in the logarithmic growth phase at the start of the experiment.

Troubleshooting Guides

Guide 1: Investigating G1 Cell Cycle Arrest Induced by this compound

Problem: You hypothesize that this compound induces G1 cell cycle arrest, but your initial experiments are inconclusive.

Workflow for Investigating G1 Arrest:

G1_Arrest_Workflow cluster_exp Experimental Steps cluster_analysis Data Analysis & Interpretation start Treat Cells with This compound flow Cell Cycle Analysis (Flow Cytometry) start->flow wb Western Blot Analysis start->wb analyze_flow Quantify Cell Cycle Phase Distribution flow->analyze_flow analyze_wb Analyze Protein Expression Levels wb->analyze_wb conclusion Conclude G1 Arrest analyze_flow->conclusion analyze_wb->conclusion

Caption: Workflow for confirming G1 cell cycle arrest.

Expected Quantitative Data:

Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution in a MET-addicted Cancer Cell Line (e.g., MKN-45)

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)45 ± 3.535 ± 2.820 ± 1.7
This compound (10 nM)65 ± 4.220 ± 2.115 ± 1.5
This compound (50 nM)75 ± 5.115 ± 1.910 ± 1.2

Table 2: Expected Changes in G1 Phase Regulatory Proteins after this compound Treatment

ProteinExpected ChangeRationale
Cyclin D1DecreaseInhibition of MET/SRC signaling can lead to the degradation of Cyclin D1.[7]
CDK4/6No significant change in total proteinActivity is regulated by Cyclin D1 binding.
p-Rb (Ser780/Ser807/811)DecreaseReduced CDK4/6 activity leads to hypophosphorylation of Rb.
p27Kip1IncreaseInhibition of MET/SRC pathways may lead to stabilization of this CDK inhibitor.[8][9][10][11]
p21Cip1Increase/No ChangeEffect can be cell-type dependent.[8][9][11][12]

Signaling Pathway:

G1_Regulation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK SRC SRC SRC->PI3K_Akt SRC->RAS_MAPK p27 p27Kip1 SRC->p27 This compound This compound This compound->MET This compound->SRC CyclinD1 Cyclin D1 PI3K_Akt->CyclinD1 RAS_MAPK->CyclinD1 CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb Phosphorylation p27->CDK46 E2F E2F Rb->E2F G1_S_Transition G1-S Transition E2F->G1_S_Transition

Caption: this compound's proposed effect on the G1/S transition.

Guide 2: Western Blotting for Cell Cycle Proteins - Troubleshooting

Problem: You are not getting clear and consistent bands for Cyclin D1 and p27Kip1 in your Western blots.

Troubleshooting Steps:

  • No or Weak Signal:

    • Antibody Concentration: Titrate your primary antibody to find the optimal concentration.

    • Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg).

    • Transfer Efficiency: Verify successful protein transfer from the gel to the membrane using a Ponceau S stain. For low abundance proteins, consider a wet transfer overnight at 4°C.

  • High Background:

    • Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).

    • Washing Steps: Increase the duration and number of washes to remove non-specific antibody binding.

    • Antibody Concentration: High primary or secondary antibody concentrations can increase background.

  • Non-Specific Bands:

    • Antibody Specificity: Ensure your antibody is validated for the species and application you are using.

    • Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere overnight, then treat with this compound or vehicle control for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL).

  • Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, p-Rb, p27Kip1, p21Cip1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

References

Best Practices for Long-Term Storage of TPX-0022 Stock Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of TPX-0022 (Elzovantinib) stock solutions. Adherence to these protocols is critical for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing TPX-0022 stock solutions?

A1: The most commonly recommended solvent for preparing TPX-0022 stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous, high-purity DMSO, as the compound's solubility can be significantly reduced by moisture.[3][4] One vendor also indicates solubility in ethanol.[4]

Q2: What is the optimal temperature for long-term storage of TPX-0022 stock solutions?

A2: For long-term stability of TPX-0022 in solvent, storage at -80°C is recommended, which can preserve the solution for up to two years.[3] Storage at -20°C is also an option, with stability reported for periods ranging from one month to one year.[2][3][4][5] To minimize degradation from repeated freeze-thaw cycles, it is best practice to store the stock solution in small, single-use aliquots.[4][5]

Q3: How long can I store the solid form of TPX-0022?

A3: The solid powder of TPX-0022 is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[2][3]

Q4: Can I store my TPX-0022 stock solution at 4°C?

A4: Storing TPX-0022 stock solutions at 4°C is not recommended for long-term storage. While short-term storage of a few days might be possible for some proteins in solution, it is generally not advisable for small molecule inhibitors like TPX-0022 due to the increased risk of degradation and microbial growth.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution after thawing. The concentration of TPX-0022 may be too high for the solvent at lower temperatures. The compound may not have been fully dissolved initially.Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the compound is completely dissolved during initial preparation. Consider preparing a lower concentration stock solution.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. The DMSO used may have absorbed moisture, affecting solubility.Prepare fresh stock solution from solid compound. Always aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. Use fresh, anhydrous DMSO for reconstitution.[3][4]
Difficulty dissolving TPX-0022 powder. The solvent quality may be poor (e.g., contains water). The concentration being prepared is too high.Use fresh, anhydrous, high-purity DMSO.[3][4] The use of an ultrasonic bath can aid in dissolution.[2][3] If the compound still does not dissolve, try preparing a more dilute stock solution.

Quantitative Data Summary

Form Solvent Storage Temperature Storage Duration Reference(s)
Solid PowderN/A-20°C3 years[2][3][4]
Solid PowderN/A4°C2 years[2][3]
In SolventDMSO-80°C2 years[3]
In SolventDMSO-20°C1 month - 1 year[2][3][4][5]

Experimental Protocols

Protocol for Reconstitution of TPX-0022
  • Preparation: Allow the vial of solid TPX-0022 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of TPX-0022 (Molecular Weight: 409.42 g/mol ), add 244.25 µL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[2][3] Visually inspect the solution to confirm that no particulates are present.

  • Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials (e.g., cryovials). This is crucial to minimize the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[3]

Protocol for Using Stored TPX-0022 Stock Solutions
  • Thawing: Retrieve a single aliquot from the freezer. Thaw it quickly in a room temperature water bath.

  • Dilution: Once completely thawed, briefly vortex the stock solution. Prepare the final working dilution by adding the required volume of the stock solution to your cell culture medium or assay buffer.

  • Usage: Use the diluted solution immediately in your experiment.

  • Disposal: Discard any unused portion of the thawed aliquot. Do not re-freeze.

Visualizations

TPX0022_Storage_Workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use start Start: Solid TPX-0022 equilibrate Equilibrate to Room Temp start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_sol Visually Inspect Solution dissolve->check_sol check_sol->dissolve Particulates Present aliquot Aliquot into Single-Use Vials check_sol->aliquot Clear store_n80 Store at -80°C (up to 2 years) aliquot->store_n80 store_n20 Store at -20°C (up to 1 year) aliquot->store_n20 thaw Thaw Single Aliquot store_n80->thaw store_n20->thaw prepare_working Prepare Working Dilution thaw->prepare_working use_exp Use in Experiment prepare_working->use_exp discard Discard Unused Solution use_exp->discard

Caption: Workflow for TPX-0022 Stock Solution Preparation and Use.

Signaling_Pathway cluster_kinases Target Kinases cluster_pathways Downstream Signaling Pathways TPX0022 TPX-0022 (this compound) MET c-Met TPX0022->MET SRC SRC TPX0022->SRC CSF1R CSF1R TPX0022->CSF1R STAT3 STAT3 MET->STAT3 ERK ERK MET->ERK AKT AKT MET->AKT SRC->STAT3 SRC->ERK SRC->AKT CSF1R->STAT3 CSF1R->ERK CSF1R->AKT

Caption: TPX-0022 Inhibition of Key Signaling Pathways.

References

Elzovantinib Animal Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in animal studies involving Elzovantinib (TPX-0022).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TPX-0022) is an orally bioavailable, multi-targeted kinase inhibitor.[1] It primarily targets MET, Colony-Stimulating Factor 1 Receptor (CSF1R), and SRC tyrosine kinases.[1][2] By inhibiting these kinases, this compound aims to disrupt key signaling pathways involved in tumor cell proliferation, survival, invasion, and modulation of the tumor immune microenvironment.[1][2]

Q2: What are the key signaling pathways affected by this compound?

A2: this compound's inhibitory action on MET, CSF1R, and SRC impacts several downstream signaling pathways critical for cancer progression. The inhibition of MET disrupts the HGF/MET axis, affecting pathways such as RAS/MAPK, PI3K/AKT, and STAT3. CSF1R inhibition primarily impacts tumor-associated macrophages (TAMs), which play a role in immune suppression. SRC inhibition affects pathways involved in cell motility, invasion, and survival.

Elzovantinib_Signaling_Pathways This compound Signaling Pathway Inhibition This compound This compound (TPX-0022) MET MET This compound->MET Inhibits CSF1R CSF1R This compound->CSF1R Inhibits SRC SRC This compound->SRC Inhibits RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT STAT3 STAT3 Pathway MET->STAT3 TAMs Tumor-Associated Macrophages (TAMs) CSF1R->TAMs SRC->PI3K_AKT Invasion Invasion & Metastasis SRC->Invasion Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation ImmuneSuppression Immune Suppression TAMs->ImmuneSuppression

This compound's multi-targeted inhibition of key oncogenic pathways.

Q3: What are common sources of variability in preclinical oncology studies?

A3: Variability in preclinical oncology studies can arise from several factors, including:

  • Animal-related factors: Species, strain, age, sex, and immune status of the animal model can all influence tumor growth and drug response.

  • Tumor-related factors: The choice of cell line or patient-derived xenograft (PDX) model, passage number, and site of implantation can lead to differences in tumor take rate, growth kinetics, and histology.[2] Intra- and inter-tumoral heterogeneity is also a significant contributor.

  • Procedural factors: Inconsistent drug formulation, administration route, dosing volume, and schedule can introduce variability. Tumor measurement techniques and endpoint criteria also need to be standardized.

  • Environmental factors: Animal housing conditions, diet, and light/dark cycles can impact animal physiology and study outcomes.

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during in vivo studies with this compound.

Issue 1: High Variability in Tumor Growth Within Control and Treatment Groups
Potential Cause Troubleshooting Steps
Inconsistent Tumor Cell Implantation - Ensure a consistent number of viable cells are injected per animal.- Use a consistent injection volume and anatomical location.- For subcutaneous models, consider using a template or calipers to ensure consistent implant depth.
Tumor Heterogeneity - Use low-passage cell lines to minimize genetic drift.- For PDX models, ensure tumor fragments are of a consistent size and quality.[2]- Increase the number of animals per group to account for inherent biological variability.
Animal Health Status - Monitor animal health closely and exclude any animals that show signs of illness unrelated to the tumor or treatment.- Ensure consistent housing conditions for all animals in the study.
Issue 2: Inconsistent or Unexpected Efficacy of this compound
Potential Cause Troubleshooting Steps
Drug Formulation and Administration - Confirm the stability and homogeneity of the this compound formulation. This compound is orally bioavailable; however, the vehicle can impact absorption.[1]- For oral gavage, ensure accurate dosing and minimize stress to the animals.- Verify the dosing schedule and concentration are appropriate for the specific animal model and tumor type.
Pharmacokinetic Variability - Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your specific animal model.[3]- Marked inter-species variability in the pharmacokinetics of tyrosine kinase inhibitors has been observed.[3]
Target Expression and Activation - Confirm MET, CSF1R, and SRC expression and phosphorylation levels in the tumor model. Efficacy of MET inhibitors is often correlated with MET amplification or overexpression.[4]- Consider the tumor microenvironment, as factors like HGF levels can influence MET inhibitor efficacy.[5]
Acquired Resistance - For longer-term studies, be aware of the potential for acquired resistance mechanisms, such as secondary mutations in the MET kinase domain.[6][7]
Issue 3: Adverse Events or Toxicity in Study Animals
Potential Cause Troubleshooting Steps
Dose-Related Toxicity - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.- Monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, and altered grooming.
Off-Target Effects - While this compound is a targeted inhibitor, off-target effects can occur. Correlate any observed toxicities with known off-target activities of similar kinase inhibitors.
Vehicle-Related Toxicity - Include a vehicle-only control group to distinguish between drug- and vehicle-related toxicities.

Data Presentation: Summary of this compound Preclinical Data

The following tables summarize key in vitro and in vivo data for this compound (TPX-0022).

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
MET0.14
CSF1R0.71
SRC0.12
Data from Selleck Chemicals.[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelTumor TypeDosing RegimenOutcome
Mice with LU2503 PDXNSCLC15 mg/kg, PO, BID for 13 days85% tumor regression
SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors-5 mg/kg, PO, BID for 10 days44% tumor growth inhibition
SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors-15 mg/kg, PO, BID for 10 days67% tumor growth inhibition
Data from MedChemExpress.[8]

Experimental Protocols

General Protocol for an In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model

This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and animal model.

Experimental_Workflow General In Vivo Efficacy Study Workflow A 1. Animal Acclimation (1-2 weeks) B 2. Tumor Cell Implantation (Subcutaneous) A->B C 3. Tumor Growth Monitoring (2-3 times/week) B->C D 4. Randomization into Treatment Groups (when tumors reach ~100-200 mm³) C->D E 5. Treatment Initiation - Vehicle Control - this compound (e.g., 5-15 mg/kg, PO, BID) D->E F 6. Continued Monitoring - Tumor Volume - Body Weight - Clinical Signs E->F G 7. Study Endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity) F->G H 8. Tissue Collection & Analysis - Tumors (for PK/PD) - Blood (for PK) G->H

A generalized workflow for conducting in vivo efficacy studies.

1. Animal Model and Husbandry:

  • Species/Strain: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are commonly used for xenograft studies.

  • Age/Sex: Use animals of the same age and sex to reduce variability.

  • Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

2. Tumor Cell Culture and Implantation:

  • Cell Culture: Culture tumor cells in the recommended medium and ensure they are in the logarithmic growth phase and have high viability (>95%) at the time of implantation.

  • Implantation:

    • Harvest and resuspend cells in a suitable vehicle (e.g., sterile PBS or Matrigel).

    • Inject a consistent number of cells (e.g., 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of each mouse.

3. This compound Formulation and Administration:

  • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80). Prepare fresh daily or confirm stability for the intended duration of use.

  • Administration: Administer this compound or vehicle control by oral gavage at the predetermined dose and schedule (e.g., twice daily, BID).

4. Monitoring and Endpoints:

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor body weight 2-3 times per week as an indicator of general health and toxicity.

  • Clinical Observations: Observe animals daily for any signs of distress or toxicity.

  • Endpoints: Define study endpoints, which may include a maximum tumor volume, a specific percent body weight loss, or the onset of clinical signs of morbidity.

5. Data Analysis:

  • Analyze differences in tumor growth between treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).

  • Plot mean tumor volume ± SEM for each group over time.

  • Calculate tumor growth inhibition (TGI) for the this compound-treated groups compared to the vehicle control.

References

Validation & Comparative

A Preclinical Comparison of TPX-0022 and Crizotinib Efficacy in MET-Driven NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent tyrosine kinase inhibitors (TKIs), TPX-0022 (Elzovantinib) and Crizotinib, in non-small cell lung cancer (NSCLC) cell lines characterized by MET alterations. The data presented is compiled from publicly available research to facilitate an evidence-based understanding of their relative potency and mechanisms of action at a cellular level.

Introduction to MET Inhibitors in NSCLC

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that, when aberrantly activated through mechanisms like gene amplification, exon 14 skipping mutations, or fusions, becomes a potent oncogenic driver in a subset of NSCLCs.[1][2] Targeting this pathway with small molecule inhibitors has become a critical therapeutic strategy.

Crizotinib (Xalkori®) is a multi-targeted TKI that inhibits ALK, ROS1, and MET kinases.[3] Initially approved for ALK-positive NSCLC, it has demonstrated clinical activity in patients with MET-amplified or MET exon 14-altered NSCLC.[4][5]

TPX-0022 (this compound) is a novel, orally bioavailable macrocyclic TKI designed as a potent and selective inhibitor of MET, SRC, and CSF1R.[1] Its unique structure and multi-targeting profile are intended to provide robust inhibition of the MET signaling pathway and potentially overcome resistance mechanisms.[1][6]

Mechanism of Action: Targeting the MET Signaling Pathway

Both TPX-0022 and crizotinib function as ATP-competitive inhibitors, binding to the kinase domain of the MET receptor. This action prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades. By blocking this event, the inhibitors effectively shut down pathways responsible for cancer cell proliferation, survival, and invasion, such as the RAS/MAPK and PI3K/AKT pathways.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes MET MET Receptor pMET Phosphorylated MET (Active Kinase) MET->pMET Autophosphorylation HGF HGF (Ligand) HGF->MET Binds & Dimerizes TPX_0022 TPX-0022 (this compound) TPX_0022->pMET Inhibits Crizotinib Crizotinib Crizotinib->pMET Inhibits GRB2 GRB2/SOS pMET->GRB2 PI3K PI3K pMET->PI3K STAT3 STAT3 pMET->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates AKT AKT PI3K->AKT AKT->Transcription Regulates STAT3->Transcription Translocates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion

Caption: MET signaling pathway and points of inhibition by TPX-0022 and crizotinib.

Data Presentation: In Vitro Efficacy Comparison

The following tables summarize key quantitative data on the inhibitory activity of TPX-0022 and crizotinib. It is critical to note that the data presented for each compound has been compiled from different studies. Direct head-to-head comparisons within a single study provide the strongest evidence, and this limitation should be considered when interpreting the results.

Table 1: In Vitro Inhibitory Activity of TPX-0022 (this compound)
Assay TypeTarget / Cell LineMET AlterationIC50 Value (nM)Reference
Enzymatic AssayMET KinaseN/A0.14[3]
Cell ProliferationNCI-H1993 (NSCLC)MET Alteration0.92[1]
MET PhosphorylationSNU-5 (Gastric Cancer)MET Amplification~1 - 3[7]
MET PhosphorylationMKN-45 (Gastric Cancer)MET Amplification~1 - 3[7]
Table 2: In Vitro Inhibitory Activity of Crizotinib
Assay TypeTarget / Cell LineMET AlterationIC50 Value (nM)Reference
Cell ProliferationSNU-5 (Gastric Cancer)MET Amplification52.4[8]
Cell ProliferationBa/F3 (Engineered)TFG-MET Fusion20.01[9]
Cell ProliferationMET-amplified Gastric LinesMET Amplification< 200[6]

Based on the available data, TPX-0022 demonstrates significantly greater potency against MET-driven cell lines than crizotinib. In the SNU-5 cell line, which has MET amplification, TPX-0022 inhibited MET phosphorylation with an IC50 in the low single-digit nanomolar range, whereas crizotinib's IC50 for cell proliferation was approximately 52.4 nM.[7][8] This suggests a substantial difference in on-target potency at the cellular level.

Experimental Protocols & Workflow

Reproducible and rigorous experimental design is fundamental to comparing drug efficacy. Below are detailed methodologies typical for the experiments cited.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Select MET-Altered NSCLC Cell Lines culture Cell Culture & Seeding (96-well & 6-well plates) start->culture treatment Treat cells with serial dilutions of TPX-0022 and Crizotinib culture->treatment incubation Incubate for specified time (e.g., 72 hours for viability, 2-6 hours for signaling) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability western Protein Extraction & Lysis (for Western Blot) incubation->western ic50_calc Read Luminescence Calculate IC50 curves viability->ic50_calc blot_analysis SDS-PAGE -> Transfer -> Blotting (pMET, MET, pAKT, AKT, etc.) western->blot_analysis comparison Compare IC50 values and Phosphorylation Inhibition ic50_calc->comparison quant Image & Quantify Bands blot_analysis->quant quant->comparison

Caption: General experimental workflow for comparing TKI efficacy in cell lines.
Cell Viability / Proliferation Assay

This protocol is designed to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

  • Cell Lines and Culture: MET-amplified or mutated NSCLC cell lines (e.g., NCI-H1993, SNU-5) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well opaque plates at a density of 2,000-5,000 cells per well in 100 µL of media and allowed to adhere overnight.

  • Drug Treatment: A 10 mM stock solution of the inhibitor (TPX-0022 or crizotinib) in DMSO is prepared. Serial dilutions are made to create a dose-response curve (e.g., from 0.1 nM to 10 µM). Cells are treated with the compounds for 72 hours. A DMSO-only control is included.

  • Viability Measurement: After incubation, 100 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Luminescence is read using a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated using non-linear regression analysis in graphing software (e.g., GraphPad Prism).

Western Blot for MET Phosphorylation

This protocol assesses the ability of an inhibitor to block MET receptor autophosphorylation and downstream signaling.

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then serum-starved for 12-24 hours before being treated with various concentrations of TPX-0022 or crizotinib for 2-6 hours. Where appropriate, cells are stimulated with HGF (e.g., 50 ng/mL) for the final 15-30 minutes of incubation to induce MET phosphorylation.

  • Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The lysate is cleared by centrifugation, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.

  • Gel Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated MET (p-MET), total MET, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities can be quantified to determine the degree of phosphorylation inhibition.[10]

References

Head-to-head comparison of Elzovantinib and savolitinib in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two prominent c-MET inhibitors, Elzovantinib (TPX-0022) and Savolitinib (AZD6094, HMPL-504). The data presented is compiled from publicly available preclinical studies to facilitate an objective evaluation of their respective biochemical and cellular activities.

Executive Summary

This compound and Savolitinib are both potent inhibitors of the c-MET receptor tyrosine kinase, a key driver in various cancers. In vitro data demonstrates that this compound exhibits slightly higher potency against c-MET in enzymatic assays compared to Savolitinib. This compound also displays potent inhibition of other kinases, namely SRC and c-FMS. Both compounds effectively inhibit c-MET phosphorylation and downstream signaling pathways in cancer cell lines. The selection of either inhibitor for further investigation may depend on the specific cancer type, the kinase dependency of the tumor, and the desired selectivity profile.

Data Presentation: Quantitative In Vitro Performance

The following tables summarize the key in vitro performance metrics for this compound and Savolitinib based on available data. It is important to note that these values are derived from different studies and direct comparison should be made with caution due to potentially different experimental conditions.

Table 1: Enzymatic Activity (IC50)

CompoundTarget KinaseIC50 (nM)Source(s)
This compound c-MET0.14[1]
c-MET2.7
SRC0.12[1]
c-FMS0.76[1]
Savolitinib c-MET5[2][3][4]
p-MET3[2][3][4]

Table 2: Cellular Activity

CompoundAssay TypeCell Line(s)EffectIC50 / EC50 (nM)Source(s)
This compound c-MET Autophosphorylation & Downstream Signaling InhibitionSNU-5, MKN-45Suppression of STAT3, ERK, and AKT phosphorylation~1-3[1]
Savolitinib Anti-proliferative ActivityGastric Cancer Cell LinesInhibition of cell growth<100[2]
c-MET Phosphorylation & Downstream Signaling InhibitionHs746TInhibition of p-cMET, p-ERK1/2, and p-AKT-[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for interpreting the presented data. The following are representative protocols based on the available literature.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is commonly used to determine the enzymatic IC50 of kinase inhibitors.

Objective: To measure the concentration of an inhibitor required to block 50% of the enzymatic activity of a target kinase.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferase reaction to produce a luminescent signal.

Materials:

  • Recombinant c-MET kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound or Savolitinib (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor (this compound or Savolitinib) in the appropriate buffer.

  • In a multiwell plate, add the recombinant c-MET kinase, the kinase substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular c-MET Phosphorylation Assay (Western Blot)

This assay is used to assess the ability of an inhibitor to block c-MET activation in a cellular context.

Objective: To determine the effect of an inhibitor on the phosphorylation of c-MET and its downstream signaling proteins in cancer cells.

Principle: Western blotting is a technique used to detect specific proteins in a cell lysate. Cells are treated with the inhibitor, and then the proteins are extracted, separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.

Materials:

  • Cancer cell line with c-MET expression (e.g., SNU-5, MKN-45, Hs746T)

  • Cell culture medium and supplements

  • This compound or Savolitinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or Savolitinib for a specified time.

  • Lyse the cells using ice-cold lysis buffer to extract the proteins.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Capture the signal using an imaging system. The band intensities are quantified to determine the level of protein phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagram

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds and activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->cMET Savolitinib Savolitinib Savolitinib->cMET

Caption: Simplified c-MET signaling pathway and points of inhibition.

Experimental Workflow Diagram

in_vitro_kinase_assay_workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of Inhibitor start->prepare_inhibitor setup_reaction Set up Kinase Reaction: Kinase + Substrate + Inhibitor prepare_inhibitor->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubation1 Incubate (e.g., 30°C, 60 min) initiate_reaction->incubation1 stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation1->stop_reaction incubation2 Incubate (RT, 40 min) stop_reaction->incubation2 detect_adp Convert ADP to ATP & Detect Luminescence (Kinase Detection Reagent) incubation2->detect_adp incubation3 Incubate (RT, 30-60 min) detect_adp->incubation3 read_plate Read Luminescence incubation3->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data

Caption: General workflow for an in vitro kinase inhibition assay.

References

Elzovantinib: A Comparative Potency Analysis Against Leading MET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Elzovantinib (TPX-0022), a novel MET inhibitor, against other prominent MET inhibitors currently in clinical use or advanced development. The data presented is intended to offer a clear perspective on the evolving landscape of targeted therapies for MET-driven malignancies.

Comparative Potency of MET Inhibitors

The inhibitory potency of a drug is a critical determinant of its potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

This compound is a potent, orally bioavailable, multi-targeted kinase inhibitor that targets MET, SRC, and colony-stimulating factor 1 receptor (CSF1R).[1][2][3] Its high potency against MET is a key attribute.

The following table summarizes the reported biochemical or enzymatic IC50 values for this compound and other selected MET inhibitors against the MET kinase. It is important to note that these values are derived from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

MET InhibitorTarget(s)MET IC50 (nM)
This compound (TPX-0022) MET, SRC, CSF1R 0.14 [3]
Capmatinib (INC280)MET0.13[4]
Tepotinib (EMD 1214063)MET4[1]
Savolitinib (AZD6094)MET5
Crizotinib (PF-02341066)ALK, ROS1, METNot specified in sources

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the specific form of the enzyme used. The data presented here is for comparative purposes and is based on publicly available information.

Experimental Protocols: Assessing MET Inhibitor Potency

The determination of IC50 values is crucial for the preclinical evaluation of kinase inhibitors. Two common methodologies are employed: biochemical assays and cell-based assays.

Biochemical Kinase Inhibition Assay (Representative Protocol)

Biochemical assays measure the direct inhibitory effect of a compound on the purified kinase enzyme. A widely used method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the concentration of an inhibitor required to displace a fluorescently labeled tracer from the ATP-binding pocket of the MET kinase.

Materials:

  • Recombinant human MET kinase

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET-capable microplate reader

Procedure:

  • Reagent Preparation: Prepare a solution of MET kinase and Eu-labeled antibody in assay buffer. Prepare a separate solution of the fluorescent tracer in assay buffer. Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in assay buffer.

  • Assay Reaction: In a 384-well plate, add the test compound dilutions. Subsequently, add the MET kinase/antibody mixture. Finally, add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based MET Phosphorylation Assay (General Workflow)

Cell-based assays measure the ability of a compound to inhibit MET kinase activity within a cellular context, providing a more physiologically relevant assessment.

Objective: To determine the concentration of an inhibitor required to reduce the phosphorylation of MET in a cancer cell line with MET activation.

Materials:

  • Cancer cell line with known MET amplification or activating mutation (e.g., MKN-45, SNU-5)

  • Cell culture medium and supplements

  • Test compounds (serially diluted)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Antibodies: primary antibody against phosphorylated MET (p-MET) and a total MET antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate, fluorescent dye)

  • Microplate reader or imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with serial dilutions of the test compound for a specified duration.

  • Cell Lysis: Wash the cells and then lyse them to release cellular proteins.

  • Detection of MET Phosphorylation: The level of phosphorylated MET can be quantified using various methods, such as:

    • ELISA: A sandwich ELISA format can be used where a capture antibody binds total MET, and a detection antibody specific for p-MET is used for quantification.

    • Western Blotting: Protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against p-MET and total MET.

    • High-Content Imaging: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against p-MET and a nuclear stain. Automated microscopy and image analysis are used to quantify the p-MET signal per cell.

  • Data Analysis: Normalize the p-MET signal to the total MET signal or a housekeeping protein. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the MET Signaling Pathway and Inhibition

Understanding the mechanism of action of MET inhibitors requires a clear visualization of the signaling cascade they disrupt. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the activation of several downstream pathways that promote cell proliferation, survival, migration, and invasion. Key among these are the RAS-MAPK, PI3K-AKT, and STAT pathways.[5] MET inhibitors block the initial phosphorylation event, thereby abrogating these downstream signals.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET_Receptor MET Receptor (RTK) HGF->MET_Receptor Binds MET_Receptor->MET_Receptor GRB2 GRB2/SOS MET_Receptor->GRB2 PI3K PI3K MET_Receptor->PI3K STAT STAT MET_Receptor->STAT RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors STAT->Transcription_Factors This compound This compound & Other MET Inhibitors This compound->MET_Receptor Inhibits Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival, Motility) Transcription_Factors->Gene_Expression

Caption: The MET signaling pathway and the mechanism of action of MET inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Potency Assay cluster_cellular Cell-Based Potency Assay Reagents Prepare Recombinant MET, Antibody, Tracer, and Inhibitors Reaction Mix Reagents in 384-well Plate Reagents->Reaction Incubation Incubate at Room Temperature Reaction->Incubation Detection_B Read TR-FRET Signal Incubation->Detection_B Analysis_B Calculate IC50 Detection_B->Analysis_B Cell_Culture Seed MET-dependent Cancer Cells Treatment Treat with Inhibitors Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Detection_C Quantify MET Phosphorylation (ELISA, Western Blot, etc.) Lysis->Detection_C Analysis_C Calculate IC50 Detection_C->Analysis_C

Caption: General experimental workflows for determining MET inhibitor potency.

References

The Promise of Dual Inhibition: A Comparative Guide on Elzovantinib in Combination with EGFR Inhibitors Versus Monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies has revolutionized the treatment landscape for many cancers, particularly those driven by specific genetic alterations. Elzovantinib (TPX-0022), a potent inhibitor of MET, SRC, and CSF1R, has shown promise in clinical trials for patients with MET-driven tumors. However, the intricate signaling networks within cancer cells often lead to treatment resistance. This guide provides a comprehensive comparison of the theoretical and preclinical rationale for combining this compound with Epidermal Growth Factor Receptor (EGFR) inhibitors against this compound monotherapy, supported by available clinical data for similar combination strategies.

The Rationale for Combination: Overcoming Resistance Through Synergistic Inhibition

Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutant cancers, such as non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the amplification or overexpression of the MET receptor tyrosine kinase. This leads to the activation of downstream signaling pathways, effectively bypassing the EGFR blockade and promoting tumor cell survival and proliferation.

The crosstalk between the EGFR and c-MET signaling pathways provides a strong rationale for a dual-inhibition strategy. By simultaneously targeting both receptors, it is hypothesized that the combination of this compound and an EGFR inhibitor could prevent or overcome resistance, leading to more durable responses. Preclinical studies on the combination of MET and EGFR inhibitors have demonstrated synergistic or additive anti-cancer effects.[1][2]

Signaling Pathway Overview

The following diagram illustrates the interconnectedness of the EGFR and c-MET signaling pathways and the rationale for their combined inhibition.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR cMET c-MET cMET->RAS_RAF_MEK_ERK cMET->PI3K_AKT_mTOR SRC SRC cMET->SRC EGF EGF EGF->EGFR HGF HGF HGF->cMET Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation SRC->Proliferation EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits This compound This compound This compound->cMET Inhibits This compound->SRC Inhibits

Caption: EGFR and c-MET Signaling Crosstalk

This compound Monotherapy: Clinical Snapshot

Clinical trial data for this compound as a single agent comes from the Phase 1 SHIELD-1 study, which enrolled patients with advanced solid tumors harboring MET genetic alterations.

Efficacy EndpointPatient PopulationResult
Objective Response Rate (ORR) MET TKI-naïve NSCLC patients36%

Data from the SHIELD-1 Trial. It is important to note that this is early-phase data from a specific patient population.

Combination Therapy: Evidence from Other MET/EGFR Inhibitors

While direct clinical data on the combination of this compound and an EGFR inhibitor is not yet available, studies investigating other MET inhibitors in combination with EGFR TKIs in patients with EGFR-mutant, MET-amplified NSCLC provide a strong proof-of-concept. A planned SHIELD-2 study will evaluate this compound in combination with aumolertinib.

Efficacy EndpointPatient PopulationCombination RegimenResult
Overall Response Rate (ORR) EGFR-mutant, MET-amplified, EGFRi-resistant NSCLCMET inhibitor + EGFR inhibitor74.4%
Median Progression-Free Survival (PFS) EGFR-mutant, MET-amplified, EGFRi-resistant NSCLCMET inhibitor + EGFR inhibitor5.3 months

Data from a retrospective analysis of patients treated with various MET inhibitor and EGFR inhibitor combinations.[3]

Experimental Protocols

SHIELD-1 Phase 1 Trial (this compound Monotherapy)

  • Study Design: This was a Phase 1, open-label, dose-escalation and dose-expansion study of this compound in patients with advanced solid tumors harboring MET genetic alterations.

  • Patient Population: Adults with locally advanced or metastatic solid tumors with a documented MET gene alteration (e.g., MET exon 14 skipping mutations, MET amplification).

  • Treatment: this compound was administered orally once or twice daily in 28-day cycles.

  • Primary Objectives: To assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Secondary Objectives: To evaluate the preliminary anti-tumor activity of this compound, including ORR, duration of response (DOR), and PFS.

General Protocol for METi + EGFRi Combination Studies (Illustrative)

  • Study Design: These are often single-arm, open-label, multicenter studies or retrospective analyses.

  • Patient Population: Patients with EGFR-mutant NSCLC who have developed acquired resistance to a prior EGFR TKI and have evidence of MET amplification as a resistance mechanism.

  • Treatment: A MET inhibitor (e.g., crizotinib, capmatinib, savolitinib) is administered in combination with a continuing or different EGFR inhibitor (e.g., osimertinib, gefitinib).

  • Efficacy Assessments: Tumor response is typically assessed every 6-8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).

Logical Workflow for Combination Therapy

The following diagram outlines the logical workflow from identifying a patient with acquired resistance to an EGFR inhibitor to the rationale for initiating combination therapy with a MET inhibitor like this compound.

Experimental_Workflow A Patient with EGFR-mutant cancer on EGFR inhibitor therapy B Disease Progression / Acquired Resistance A->B C Biopsy / Liquid Biopsy for Resistance Mechanism Assessment B->C D MET Amplification Identified C->D Molecular Profiling E Initiate Combination Therapy: This compound + EGFR Inhibitor D->E Treatment Decision F Tumor Response Assessment (e.g., RECIST) E->F G Continued Treatment or Re-evaluation F->G

Caption: Combination Therapy Workflow

Conclusion

The combination of this compound with an EGFR inhibitor represents a promising strategy to overcome a key mechanism of acquired resistance in EGFR-mutant cancers. While direct clinical data for this specific combination is pending, the strong preclinical rationale and the encouraging results from studies of other MET/EGFR inhibitor combinations provide a solid foundation for its continued investigation. The ongoing and planned clinical trials will be crucial in defining the clinical utility of this dual-inhibition approach and its potential to improve outcomes for patients with advanced cancers.

References

Comparative Kinome Analysis of Elzovantinib: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the selectivity and target profile of the multi-kinase inhibitor, Elzovantinib, in comparison to other MET inhibitors.

This compound (TPX-0022) is an investigational, orally bioavailable, multi-targeted kinase inhibitor demonstrating potent activity against MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Its unique macrocyclic structure contributes to its pharmacological profile.[4] This guide provides a comparative analysis of this compound's effect on the human kinome, juxtaposed with other notable MET inhibitors: Capmatinib, Tepotinib, and Crizotinib. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of this compound's selectivity and potential therapeutic applications.

Executive Summary of Kinase Inhibition Profiles

This compound exhibits potent, nanomolar-range inhibition of its primary targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its comparators against their principal targets.

InhibitorPrimary TargetsIC50 (nM)
This compound (TPX-0022) MET0.14[1][3]
SRC0.12[1][3]
CSF1R0.71[1][3]
Capmatinib MET0.13[5]
Tepotinib METNot explicitly found
Crizotinib ALK, ROS1, METNot explicitly found

Comparative Kinome-wide Selectivity

A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its efficacy and potential off-target effects. Kinome profiling technologies, such as KINOMEscan, radiometric assays, and multiplexed inhibitor bead (MIB) assays, provide a broad view of an inhibitor's interactions across the human kinome.

While a complete, head-to-head KINOMEscan dataset for all four inhibitors under identical experimental conditions is not publicly available, the following sections synthesize available data to provide a comparative overview of their selectivity.

This compound (TPX-0022)

This compound is designed as a potent inhibitor of MET, SRC, and CSF1R.[6] This multi-targeted approach aims to not only directly inhibit the MET-driven oncogenic signaling but also to modulate the tumor microenvironment through CSF1R inhibition and overcome potential resistance mechanisms involving SRC.[2][6] Beyond its primary targets, comprehensive kinome-wide data is needed to fully delineate its selectivity profile.

Capmatinib

Capmatinib is described as a highly potent and selective MET inhibitor.[5] Preclinical studies have shown it to have a 10,000-fold greater selectivity for MET over a large panel of other human kinases.[5] This high selectivity is a key feature, potentially leading to a more favorable safety profile by minimizing off-target toxicities.

Tepotinib

Tepotinib is also a highly selective MET inhibitor.[7] In a screening against over 400 kinases, Tepotinib demonstrated high selectivity for MET.[8] At a concentration of 1 µM, only MET was significantly inhibited in a panel of over 305 kinases.[8]

Crizotinib

Crizotinib is a multi-targeted kinase inhibitor with activity against ALK, ROS1, and MET.[9] Its broader target profile compared to Capmatinib and Tepotinib means it can be effective in tumors driven by alterations in any of these three kinases. However, this multi-targeted nature may also contribute to a different side-effect profile.

Signaling Pathway Analysis

The inhibition of MET and other targeted kinases by these inhibitors disrupts key downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis.

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT signaling cascades.[5][10] All four inhibitors, this compound, Capmatinib, Tepotinib, and Crizotinib, function by blocking the ATP-binding site of the MET kinase domain, thereby preventing its phosphorylation and subsequent activation of these downstream pathways.[5][9][11]

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors HGF HGF MET MET Receptor HGF->MET Ligand Binding RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT STAT MET->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Metastasis Metastasis STAT->Metastasis This compound This compound This compound->MET Inhibition Capmatinib Capmatinib Capmatinib->MET Inhibition Tepotinib Tepotinib Tepotinib->MET Inhibition Crizotinib Crizotinib Crizotinib->MET Inhibition

Figure 1: MET Signaling Pathway and points of inhibition.

This compound's Multi-Targeted Pathway Inhibition

In addition to the MET pathway, this compound's inhibition of SRC and CSF1R provides a multi-pronged approach to cancer therapy. SRC is a key downstream effector of MET and is involved in cell proliferation, motility, and survival.[2] CSF1R is crucial for the function of tumor-associated macrophages (TAMs), which play a role in immune suppression within the tumor microenvironment.[2] By inhibiting these additional targets, this compound has the potential to overcome resistance mechanisms and enhance anti-tumor immunity.

Elzovantinib_Multi_Target_Pathway cluster_met MET Pathway cluster_src SRC Pathway cluster_csf1r CSF1R Pathway This compound This compound MET MET This compound->MET Inhibits SRC SRC This compound->SRC Inhibits CSF1R CSF1R This compound->CSF1R Inhibits MET_downstream Proliferation, Survival MET->MET_downstream SRC_downstream Motility, Invasiveness SRC->SRC_downstream TAM Tumor-Associated Macrophages (TAMs) CSF1R->TAM Immune_Suppression Immune Suppression TAM->Immune_Suppression

Figure 2: this compound's multi-targeted inhibition.

Experimental Protocols for Kinome Profiling

Several methodologies are employed to assess the selectivity of kinase inhibitors. The following provides a general overview of the key experimental protocols.

KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan™ platform utilizes a proprietary competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

KINOMEscan_Workflow cluster_assay Assay Components cluster_reaction Competition Reaction cluster_quantification Quantification Kinase DNA-tagged Kinase Incubation Incubation Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation qPCR qPCR of DNA tag Incubation->qPCR Measure bound kinase Data Binding Affinity (Kd) qPCR->Data

Figure 3: KINOMEscan™ experimental workflow.

Methodology:

  • Assay Components: The assay consists of a kinase tagged with a unique DNA identifier, a ligand immobilized on a solid support, and the test compound.[12]

  • Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.[12]

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the associated DNA tag.[12] A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd), which represents the binding affinity of the compound for each kinase in the panel.

Radiometric Kinase Assay

This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.

Radiometric_Assay_Workflow cluster_reaction Kinase Reaction cluster_separation Separation cluster_detection Detection Components Kinase + Substrate + [γ-32P]ATP + Compound Incubation Incubation Components->Incubation Spotting Spot on Phosphocellulose Paper Incubation->Spotting Washing Wash to remove free [γ-32P]ATP Spotting->Washing Phosphorimager Phosphorimager Washing->Phosphorimager Quantification Quantify Radioactivity Phosphorimager->Quantification

Figure 4: Radiometric kinase assay workflow.

Methodology:

  • Reaction Mixture: The kinase, a suitable substrate (peptide or protein), and the test compound are incubated with radiolabeled ATP ([γ-³²P]ATP).[13][14][15]

  • Phosphate Transfer: The kinase catalyzes the transfer of the ³²P-labeled phosphate group from ATP to the substrate.

  • Separation: The reaction mixture is spotted onto a phosphocellulose paper or membrane that binds the phosphorylated substrate, while unincorporated [γ-³²P]ATP is washed away.[13]

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a phosphorimager or scintillation counter.[13] The level of inhibition is determined by comparing the radioactivity in the presence of the test compound to a control without the compound.

Multiplexed Inhibitor Bead (MIB) Assay

MIBs are used to enrich and quantify active kinases from complex biological samples like cell lysates.

MIB_Assay_Workflow cluster_capture Kinase Capture cluster_elution Elution & Digestion cluster_analysis Mass Spectrometry Lysate Cell Lysate MIBs Multiplexed Inhibitor Beads Lysate->MIBs Incubation Incubation MIBs->Incubation Washing Wash unbound proteins Incubation->Washing Elution Elute bound kinases Washing->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Kinase Identification & Quantification LC_MS->Identification

Figure 5: Multiplexed Inhibitor Bead (MIB) assay workflow.

Methodology:

  • Kinase Enrichment: Cell or tissue lysates are incubated with beads that have been conjugated with a cocktail of broad-spectrum kinase inhibitors.[16][17] These "kinobeads" capture a large portion of the active kinome.

  • Washing and Elution: Unbound proteins are washed away, and the captured kinases are then eluted from the beads.[17]

  • Proteomic Analysis: The eluted kinases are identified and quantified using mass spectrometry-based proteomics.[16]

  • Comparative Analysis: By comparing the kinase profiles of lysates treated with a test compound to untreated lysates, the cellular targets of the inhibitor can be identified.

Conclusion

This compound is a potent multi-targeted inhibitor of MET, SRC, and CSF1R, distinguishing it from the more MET-selective inhibitors Capmatinib and Tepotinib, and the multi-targeted ALK/ROS1/MET inhibitor Crizotinib. This unique target profile suggests that this compound may offer a broader mechanism of action, potentially addressing both tumor cell-intrinsic and microenvironment-mediated drivers of cancer progression. A comprehensive and direct comparative kinome-wide profiling of these inhibitors under standardized conditions would be invaluable for a more definitive assessment of their selectivity and to further guide their clinical development and application. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical evaluations.

References

A Comparative Analysis of Immune Modulation: Elzovantinib vs. Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immune-modulating mechanisms of Elzovantinib and anti-PD-1 therapies, supported by experimental data and detailed methodologies.

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key feature of cancer progression is the ability of tumor cells to evade the host immune system. Two distinct therapeutic strategies aiming to counteract this immune evasion are the multi-targeted kinase inhibitor this compound and immune checkpoint inhibitors like anti-PD-1 antibodies. This guide elucidates their differing mechanisms of immune modulation.

Mechanism of Action: A Tale of Two Targets

This compound and anti-PD-1 therapies modulate the anti-tumor immune response through distinct and complementary mechanisms. This compound primarily targets the myeloid compartment of the TME, while anti-PD-1 therapy focuses on reinvigorating the lymphoid component.

This compound: Reprogramming the Myeloid Milieu

This compound is an orally bioavailable, multi-targeted kinase inhibitor that potently inhibits MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Its immune-modulating effects are primarily attributed to the inhibition of the CSF1R signaling pathway.

The CSF1/CSF1R axis is critical for the differentiation, survival, and function of macrophages.[3] In the TME, cancer cells often secrete CSF1, which recruits and polarizes macrophages towards an immunosuppressive M2 phenotype. These M2-like tumor-associated macrophages (TAMs) promote tumor growth, angiogenesis, and metastasis while suppressing the activity of cytotoxic T cells.[4][5]

By inhibiting CSF1R, this compound is hypothesized to:

  • Deplete or Repolarize TAMs: Blockade of CSF1R signaling can lead to the depletion of TAMs within the tumor or their repolarization from an M2-like (pro-tumoral) to an M1-like (anti-tumoral) phenotype.[6][7]

  • Enhance Antigen Presentation: M1-like macrophages are proficient antigen-presenting cells (APCs) that can prime and activate anti-tumor T cells.

  • Remodel the TME: By reducing the population of immunosuppressive TAMs, this compound can create a more favorable environment for an effective anti-tumor immune response.

Elzovantinib_Mechanism

Anti-PD-1 Therapy: Releasing the Brakes on T Cells

Anti-PD-1 (Programmed cell death protein 1) therapy is a form of immune checkpoint blockade. PD-1 is an inhibitory receptor expressed on the surface of activated T cells.[8] Its ligand, PD-L1, can be expressed by tumor cells and other cells within the TME.

The interaction between PD-1 and PD-L1 delivers an inhibitory signal to the T cell, leading to a state of "exhaustion" characterized by decreased proliferation, cytokine production, and cytotoxic activity.[9] This is a key mechanism by which tumors evade immune surveillance.

Anti-PD-1 antibodies work by blocking the interaction between PD-1 and PD-L1, thereby:

  • Restoring T Cell Function: By preventing the inhibitory signal, anti-PD-1 therapy reinvigorates exhausted T cells, enabling them to recognize and attack cancer cells.[9]

  • Enhancing Anti-Tumor Immunity: The restored function of cytotoxic T cells leads to increased tumor cell killing and a more robust anti-tumor immune response.

AntiPD1_Mechanism

Comparative Data on Immune Modulation

While direct head-to-head clinical trials comparing the immune-modulating effects of this compound and anti-PD-1 monotherapies are not yet available, preclinical data provide insights into their distinct and potentially synergistic activities.

ParameterThis compound (via CSF1R Inhibition)Anti-PD-1 Therapy
Primary Immune Cell Target Tumor-Associated Macrophages (TAMs)Exhausted T Cells
Effect on TAMs Depletion of M2-like TAMs or repolarization to M1-like phenotype.[6][7]Indirect effects; may promote M1 polarization via IFN-γ from activated T cells.[9]
Effect on T Cells Indirect enhancement of T cell infiltration and activation by reducing myeloid-derived suppression.[10]Direct restoration of effector function in exhausted T cells.[9]
Impact on T Cell Infiltration May increase CD8+ T cell infiltration into the tumor.Can lead to increased numbers of activated CD8+ T cells within the tumor.
Cytokine Profile Modulation Expected to decrease M2-associated cytokines (e.g., IL-10, TGF-β) and increase M1-associated cytokines (e.g., IL-12, TNF-α).Increases production of T cell-derived cytokines like IFN-γ and TNF-α.
Synergy in Combination Preclinical studies show that combining CSF1R inhibitors with anti-PD-1 therapy can lead to enhanced anti-tumor responses.[2][3][6][10] The rationale is that CSF1R inhibition remodels the TME to be more permissive for the activity of reinvigorated T cells.N/A

Experimental Protocols

The following are representative protocols for key experiments used to validate the immune-modulating mechanisms of this compound and anti-PD-1 therapies.

In Vivo Syngeneic Mouse Tumor Model for Efficacy and Immune Profiling

This protocol is designed to assess the in vivo efficacy of immunomodulatory agents and characterize their effects on the tumor immune infiltrate.

in_vivo_workflow Tumor_Implantation 1. Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) Tumor_Growth 2. Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Treatment 3. Treatment Initiation (e.g., this compound, anti-PD-1, Vehicle) Tumor_Growth->Treatment Efficacy_Assessment 4. Efficacy Assessment (Tumor volume, survival) Treatment->Efficacy_Assessment Tissue_Harvest 5. Tumor & Spleen Harvest (At endpoint) Efficacy_Assessment->Tissue_Harvest Immune_Profiling 6. Immune Cell Profiling (Flow Cytometry, IHC) Tissue_Harvest->Immune_Profiling

Methodology:

  • Cell Culture: Syngeneic tumor cells (e.g., MC38 colorectal adenocarcinoma for C57BL/6 mice) are cultured under standard conditions.

  • Tumor Implantation: 1 x 10^6 tumor cells are implanted subcutaneously into the flank of immunocompetent mice.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups (e.g., Vehicle control, this compound, anti-PD-1 antibody, combination).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. Overall survival is also recorded.

  • Tissue Collection: At the end of the study, tumors and spleens are harvested.

  • Immune Cell Analysis: Tumors are dissociated into single-cell suspensions for analysis by flow cytometry or fixed for immunohistochemistry (IHC).

Multicolor Flow Cytometry for TAM and T Cell Phenotyping

This protocol allows for the detailed characterization and quantification of immune cell populations within the TME.

Methodology:

  • Single-Cell Suspension: Tumors are mechanically and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining:

    • Live/Dead Staining: Cells are stained with a viability dye to exclude dead cells.

    • Fc Block: Non-specific antibody binding is blocked using an Fc receptor blocking antibody.

    • Surface Staining: Cells are incubated with a cocktail of fluorescently-conjugated antibodies against surface markers.

      • TAM Panel: CD45, CD11b, F4/80, MHC-II, CD86 (M1 marker), CD206 (M2 marker).

      • T Cell Panel: CD45, CD3, CD4, CD8, PD-1, Ki-67 (proliferation), IFN-γ (intracellular cytokine staining).

    • Intracellular Staining (for T cells): If assessing cytokine production, cells are stimulated in vitro (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and staining for intracellular cytokines.

  • Data Acquisition: Samples are run on a multicolor flow cytometer.

  • Data Analysis: Gating strategies are used to identify and quantify different immune cell populations and their expression of key markers.

Immunohistochemistry (IHC) for Spatial Analysis of Immune Cells

IHC provides spatial information on the localization and density of immune cells within the tumor.

Methodology:

  • Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.

  • Blocking: Endogenous peroxidase activity and non-specific protein binding are blocked.

  • Primary Antibody Incubation: Slides are incubated with primary antibodies against markers of interest (e.g., CD68 or Iba1 for pan-macrophage, CD163 for M2-like macrophages, CD8 for cytotoxic T cells, PD-L1).

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the staining.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Imaging and Analysis: Slides are scanned, and digital image analysis is used to quantify the number and density of positive cells in different tumor regions (e.g., tumor core vs. invasive margin).

Conclusion

This compound and anti-PD-1 therapies represent two distinct approaches to cancer immunotherapy. This compound's targeting of the CSF1R pathway offers a strategy to remodel the immunosuppressive myeloid landscape of the TME. In contrast, anti-PD-1 therapy directly reinvigorates the cytotoxic function of T cells. The complementary nature of these mechanisms provides a strong rationale for their investigation in combination therapies to achieve more potent and durable anti-tumor immune responses. Further clinical studies are needed to fully elucidate the comparative and synergistic effects of these agents in various cancer types.

References

A Comparative Analysis of the Therapeutic Window of Elzovantinib and Other Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the therapeutic window of Elzovantinib (TPX-0022), a novel multi-kinase inhibitor, with other commercially available and investigational kinase inhibitors. The content is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's preclinical and clinical profile.

Introduction to this compound

This compound is an orally bioavailable, multi-targeted kinase inhibitor that has shown potential in treating various solid tumors.[1] It primarily targets MET, Colony-Stimulating Factor 1 Receptor (CSF1R), and SRC kinases, which are often dysregulated in cancer, playing crucial roles in tumor growth, metastasis, and the tumor immune microenvironment.[1][2] The inhibition of these pathways disrupts tumor cell proliferation, survival, and invasion.[1]

Comparative Preclinical Efficacy

The preclinical potency of this compound has been established through in vitro kinase assays and cell-based proliferation assays. A comparison with other MET inhibitors, including the selective inhibitors Capmatinib and Tepotinib, and the multi-kinase inhibitor Cabozantinib, is crucial for understanding its relative therapeutic potential.

DrugTarget KinasesIC50 (nM)Cell Line(s)
This compound MET 0.14 SNU-5, MKN-45
CSF1R 0.71 - 0.76 Ba/F3 ETV6-CSF1R
SRC 0.12 Cell-free assay
CapmatinibMET0.13Cell-free assay
TepotinibMET2.3Cell-free assay
CabozantinibMET, VEGFR2, RET, KIT, AXLMET: 4, VEGFR2: 0.035, RET: 5.2, KIT: 4.6, AXL: 7Cell-free assays

Table 1: In Vitro Kinase Inhibition. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity. Lower values indicate greater potency. Data for this compound from[2][3].

In Vivo Efficacy and Tolerability

Preclinical in vivo studies using xenograft models provide insights into a drug's anti-tumor activity and its impact on the host, offering a preliminary assessment of the therapeutic window.

DrugModelDosingTumor Growth InhibitionTolerability
This compound PDX NSCLC (LU2503)15 mg/kg, BID, 13 days85% tumor regressionNo body weight loss observed after 21 days[3]
Ba/F3 ETV6-CSF1R5 mg/kg, BID, 10 days44%Not specified
15 mg/kg, BID, 10 days67%Not specified
CapmatinibMET-amplified gastric cancer xenograft10 mg/kg, QDSignificant anti-tumor activityWell-tolerated
TepotinibMET-driven tumor modelsNot specifiedDose-dependent antitumor activityNot specified
CabozantinibVarious mouse models including lung cancerNot specifiedPreclinical anti-tumor activityNot specified

Table 2: In Vivo Efficacy in Xenograft Models. Comparison of the anti-tumor activity and general tolerability of this compound and comparator drugs in preclinical animal models. Data for this compound from[3].

Clinical Therapeutic Window: Safety and Efficacy in Humans

The therapeutic window in a clinical setting is determined by the balance between the dose required for a therapeutic effect and the dose that causes unacceptable toxicity. The Phase 1 SHIELD-1 trial (NCT03993873) has provided initial clinical data on this compound.[4][5][6]

DrugClinical TrialRecommended Phase 2 Dose (RP2D)Key Efficacy (Overall Response Rate - ORR)Common Adverse Events (Grade 1-2)Dose-Limiting Toxicities (DLTs)
This compound SHIELD-1 (Phase 1)Under evaluationMET TKI-naïve NSCLC: 36% cORR, MET TKI-naïve GC/GEJ: 33% cORR[7]Dizziness[5]Grade 2 dizziness, Grade 3 vertigo at 120 mg QD[5]
CapmatinibGEOMETRY mono-1400 mg BIDTreatment-naïve METex14 NSCLC: 68%, Previously treated: 41%Peripheral edema, nausea, vomiting, increased creatinineNot specified
TepotinibVISION450 mg QDMETex14 NSCLC (combined biopsy): 46%Peripheral edema, nausea, diarrheaNot specified
CabozantinibVarious60 mg QD (RCC), 40 mg QD (with nivolumab)Varies by indicationDiarrhea, fatigue, nausea, decreased appetite, hypertensionNot specified

Table 3: Clinical Efficacy and Safety Summary. Comparison of the clinical profiles of this compound and approved MET inhibitors. Data for this compound from the SHIELD-1 trial.[5][7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound simultaneously inhibits MET, CSF1R, and SRC signaling pathways. The MET pathway is a critical driver of cell proliferation and survival. CSF1R is crucial for the function of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment. SRC is a key downstream effector of MET signaling.

Elzovantinib_Pathway This compound This compound MET MET This compound->MET inhibits CSF1R CSF1R This compound->CSF1R inhibits SRC SRC This compound->SRC inhibits Proliferation Cell Proliferation & Survival MET->Proliferation Metastasis Invasion & Metastasis MET->Metastasis TAMs Tumor-Associated Macrophages (TAMs) CSF1R->TAMs SRC->Proliferation SRC->Metastasis ImmuneSuppression Immune Suppression TAMs->ImmuneSuppression

Caption: this compound's multi-targeted inhibition of key oncogenic pathways.

Experimental Workflow for In Vitro Kinase Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Purified Kinase Incubation Incubate Kinase, Inhibitor, Substrate, ATP Kinase->Incubation Inhibitor Serial Dilutions of Inhibitor Inhibitor->Incubation Substrate Substrate & ATP Substrate->Incubation Measure Measure Kinase Activity Incubation->Measure Analysis Plot Activity vs. Inhibitor Concentration Measure->Analysis IC50 Calculate IC50 Analysis->IC50

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Workflow for In Vivo Xenograft Study

Xenograft studies in immunodeficient mice are a standard method to evaluate the efficacy of a cancer drug in a living organism.

Xenograft_Workflow start Implant Human Tumor Cells/Tissue into Mice tumor_growth Allow Tumors to Establish and Grow start->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treatment Administer Drug (e.g., this compound) or Vehicle randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor endpoint Endpoint Reached (e.g., Tumor Size, Study Duration) monitor->endpoint analysis Analyze Tumor Growth Inhibition & Tolerability endpoint->analysis result Determine In Vivo Efficacy analysis->result

References

A Head-to-Head Analysis of Elzovantinib and Glesatinib in MET-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The MET proto-oncogene, encoding a receptor tyrosine kinase, is a critical regulator of cell growth, survival, and motility.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping mutations and gene amplification, is a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This has spurred the development of targeted MET inhibitors. This guide provides a side-by-side analysis of two such inhibitors, Elzovantinib (TPX-0022) and Glesatinib (MGCD265), offering a comparative overview of their mechanisms, preclinical efficacy, and clinical trial data to inform research and drug development efforts.

Mechanism of Action and Target Profile

This compound and Glesatinib, while both targeting MET, exhibit distinct kinase inhibition profiles.

This compound (TPX-0022) is a potent, orally bioavailable, multi-targeted kinase inhibitor. Its primary targets are MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5] By inhibiting these kinases, this compound aims to disrupt key signaling pathways involved in tumor cell proliferation, survival, invasion, and modulation of the tumor immune microenvironment.[6] this compound is classified as a Type I tyrosine kinase inhibitor (TKI).[6]

Glesatinib (MGCD265) is also an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its targets include MET, AXL, Vascular Endothelial Growth Factor Receptors (VEGFRs), and RON.[7] Glesatinib is a spectrum-selective MET inhibitor with a Type II binding mode, which may allow it to overcome resistance to Type I MET inhibitors.[2]

dot

cluster_this compound This compound (TPX-0022) cluster_glesatinib Glesatinib (MGCD265) This compound This compound MET_E MET This compound->MET_E Inhibits SRC_E SRC This compound->SRC_E Inhibits CSF1R_E CSF1R This compound->CSF1R_E Inhibits Glesatinib Glesatinib MET_G MET Glesatinib->MET_G Inhibits AXL_G AXL Glesatinib->AXL_G Inhibits VEGFR_G VEGFR Glesatinib->VEGFR_G Inhibits RON_G RON Glesatinib->RON_G Inhibits

Caption: Target kinases of this compound and Glesatinib.

Preclinical Efficacy: A Comparative Look

Direct comparative preclinical studies between this compound and Glesatinib are limited. However, data from independent studies provide insights into their respective potencies and activities in MET-driven cancer models.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for both inhibitors against various kinases and cancer cell lines.

Table 1: this compound In Vitro Potency

Target/Cell LineIC50 (nM)Reference
MET (enzymatic)0.14[4][8]
SRC (enzymatic)0.12[4][8]
CSF1R (enzymatic)0.76[8]
SNU-5 (MET autophosphorylation)~1-3[8]
MKN-45 (MET autophosphorylation)~1-3[8]
NCI-H1993 (Cell Proliferation)0.92[9]

Table 2: Glesatinib In Vitro Potency

Target/Cell LineIC50 (nM)Reference
MET (enzymatic)19[2]
H1299 (NSCLC Cell Proliferation)80[10]
In Vivo Antitumor Activity

Both this compound and Glesatinib have demonstrated significant antitumor activity in xenograft models of MET-driven cancers.

This compound: In a patient-derived xenograft (PDX) model of NSCLC (LU2503), oral administration of this compound at 15 mg/kg twice daily resulted in 85% tumor regression.[8]

Glesatinib: In a METex14-mutant NSCLC PDX model (LU2503), Glesatinib administered orally at 60 mg/kg once daily led to a 92% tumor regression in medium-sized tumors after 17 days.[2] In another METex14-mutant PDX model (LU5381), a 72% tumor regression was observed in large established tumors after 28 days of treatment.[2]

Clinical Trial Data in MET-Mutant Cancers

Clinical trials have evaluated the safety and efficacy of both this compound and Glesatinib in patients with advanced solid tumors harboring MET alterations, primarily NSCLC with METex14 skipping mutations.

This compound (SHIELD-1 Trial)

The Phase 1/2 SHIELD-1 trial (NCT03993873) is evaluating this compound in patients with advanced solid tumors with MET gene alterations.[5][6]

Table 3: Efficacy of this compound in MET-Altered NSCLC (Phase 1)

Patient PopulationObjective Response Rate (ORR)Reference
MET TKI-naïve NSCLC36%[6]

Safety Profile: The most common treatment-related adverse events reported were dizziness, increased lipase, anemia, constipation, and fatigue.[5]

Glesatinib (Phase 2 Trial)

A Phase 2 study (NCT02544633) investigated the efficacy and safety of Glesatinib in patients with advanced NSCLC with MET activating alterations.[11][12]

Table 4: Efficacy of Glesatinib in MET-Altered NSCLC (Phase 2)

Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Overall Population11.8%4.0 months7.0 months[11]
METex14 (Tumor Testing)10.7%--[11]
METex14 (ctDNA Testing)25.0%--[11]
MET Amplification (Tumor)15.0%--[11]

Safety Profile: The most frequent treatment-related adverse events were diarrhea, nausea, increased alanine aminotransferase, fatigue, and increased aspartate aminotransferase.[11] The study was terminated early by the sponsor due to modest clinical activity, which was potentially attributed to suboptimal drug bioavailability.[11]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]

Protocol Overview:

  • Plate Preparation: Seed cells in an opaque-walled multiwell plate in culture medium and incubate.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[13]

  • Treatment: Add the test compound (e.g., this compound or Glesatinib) at various concentrations to the cells and incubate for the desired period (e.g., 72 hours).[2]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[1]

Western Blot for MET Phosphorylation

Western blotting is used to detect the phosphorylation status of MET, a key indicator of its activation.

Protocol Overview:

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-pMET Tyr1234/1235).[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

  • Analysis: The intensity of the band corresponding to p-MET indicates the level of MET activation. The membrane is often stripped and re-probed with an antibody for total MET to normalize for protein loading.

Visualizing the MET Signaling Pathway and Experimental Workflow

dot

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds & Activates GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 Invasion Invasion & Metastasis MET->Invasion Angiogenesis Angiogenesis MET->Angiogenesis SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation This compound This compound This compound->MET Glesatinib Glesatinib Glesatinib->MET

Caption: Simplified MET signaling pathway and points of inhibition.

dot

TKI_Comparison_Workflow start Start: MET-Mutant Cancer Model in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo kinase_assay Kinase Assay (IC50) in_vitro->kinase_assay cell_viability Cell Viability Assay (IC50) in_vitro->cell_viability western_blot Western Blot (pMET Inhibition) in_vitro->western_blot xenograft Xenograft/PDX Models in_vivo->xenograft data_analysis Data Analysis & Comparison kinase_assay->data_analysis cell_viability->data_analysis western_blot->data_analysis tumor_growth Tumor Growth Inhibition xenograft->tumor_growth toxicity Toxicity Assessment xenograft->toxicity tumor_growth->data_analysis toxicity->data_analysis conclusion Conclusion: Comparative Efficacy & Safety data_analysis->conclusion

Caption: Experimental workflow for comparing tyrosine kinase inhibitors.

Conclusion

This compound and Glesatinib are both promising therapeutic agents targeting MET-driven cancers, albeit with different kinase inhibition profiles and in distinct stages of clinical development. This compound has shown potent inhibition of MET, SRC, and CSF1R, with encouraging early clinical activity in MET TKI-naïve NSCLC patients. Glesatinib, a MET and AXL inhibitor, has also demonstrated preclinical efficacy and some clinical responses, although its development has been hampered by challenges with bioavailability.

For researchers and drug development professionals, the choice between pursuing a therapeutic strategy similar to this compound versus Glesatinib may depend on the specific MET alteration being targeted, the desire for a broader or more focused kinase inhibition profile, and the potential to overcome resistance mechanisms. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these and other emerging MET inhibitors.

References

Preclinical Evidence Supports Elzovantinib Combination Therapy as a Superior Strategy in Overcoming Resistance in MET-Altered Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – Preclinical data strongly indicate that combination therapy involving Elzovantinib (TPX-0022), a multi-targeted kinase inhibitor, offers a superior therapeutic strategy compared to monotherapy in treating cancers with MET genetic alterations, particularly in the context of acquired resistance to other targeted agents. These findings are pivotal for researchers, scientists, and drug development professionals invested in advancing oncology therapeutics.

This compound is a potent oral kinase inhibitor targeting MET, SRC, and CSF1R.[1][2][3] While showing promise as a single agent, its true potential appears to be unlocked when combined with other targeted therapies, particularly in overcoming resistance mechanisms in non-small cell lung cancer (NSCLC). The strategic combination of this compound with an EGFR inhibitor, such as aumolertinib, is supported by a strong preclinical rationale to combat resistance driven by MET amplification, a common escape pathway in patients treated with EGFR inhibitors.[4][5]

Superior Efficacy of this compound Combination Therapy

Preclinical evidence suggests that the dual inhibition of MET and EGFR pathways leads to a synergistic anti-tumor effect. This is particularly relevant in patient populations with EGFR-mutant NSCLC that have developed MET amplification as a mechanism of resistance to first-line EGFR inhibitors.[4][5] While specific quantitative data from head-to-head preclinical studies comparing this compound combination therapy to monotherapy are emerging with the progression of clinical trials, the initiation of the Phase 1b/2 SHIELD-2 study of this compound with aumolertinib was based on preclinical data indicating increased anti-tumor activity through complementary mechanisms.[4]

Table 1: In Vivo Efficacy of this compound Monotherapy in Preclinical Models
Animal ModelDosage and AdministrationOutcomeCitation
Mice with LU2503 patient-derived xenograft (PDX) NSCLC model15 mg/kg, PO, BID for 13 days85% tumor regression with no observed body weight loss after 21 days.[3]
SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors5 mg/kg and 15 mg/kg, PO, BID for 10 days44% and 67% tumor growth inhibition, respectively.[3]

This table summarizes available preclinical data on this compound monotherapy, highlighting its standalone efficacy that provides a strong basis for its use in combination regimens.

Unraveling the Mechanism: Signaling Pathways and Experimental Rationale

The synergistic effect of this compound in combination with an EGFR inhibitor is rooted in the intricate crosstalk between the MET and EGFR signaling pathways. In many cancers, these pathways can independently or cooperatively drive tumor growth and survival. When one pathway is inhibited, the other can sometimes compensate, leading to drug resistance.

dot

Signaling_Pathway cluster_EGFR EGFR Pathway cluster_MET MET Pathway cluster_inhibitors Therapeutic Intervention EGFR EGFR EGFR_downstream PI3K/AKT/mTOR RAS/MAPK EGFR->EGFR_downstream Activation Proliferation Tumor Cell Proliferation, Survival, and Invasion EGFR_downstream->Proliferation MET MET MET->EGFR Crosstalk/ Resistance MET_downstream PI3K/AKT/mTOR RAS/MAPK SRC MET->MET_downstream Activation MET_downstream->Proliferation Aumolertinib Aumolertinib (EGFR Inhibitor) Aumolertinib->EGFR Inhibition This compound This compound (MET/SRC/CSF1R Inhibitor) This compound->MET Inhibition

Figure 1. Dual inhibition of EGFR and MET pathways by Aumolertinib and this compound.

By simultaneously targeting both the MET and EGFR pathways, the combination therapy aims to block these compensatory signaling routes, leading to a more profound and durable anti-tumor response. This compound's additional inhibition of SRC, a key downstream effector of MET, further strengthens this blockade.[3][6]

Experimental Protocols

The preclinical validation of this compound combination therapy relies on robust in vivo and in vitro models that recapitulate the clinical scenario of acquired resistance.

In Vivo Xenograft Models
  • Cell Line and Animal Model: Human NSCLC cell lines with documented EGFR mutations and acquired MET amplification (e.g., patient-derived xenograft (PDX) models from patients who have relapsed on EGFR TKI therapy) are used. Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used as hosts.

  • Tumor Implantation: Tumor cells or fragments are subcutaneously or orthotopically implanted into the mice.

  • Treatment Groups: Mice are randomized into several treatment arms:

    • Vehicle control

    • This compound monotherapy

    • EGFR inhibitor (e.g., aumolertinib) monotherapy

    • This compound and EGFR inhibitor combination therapy

  • Dosing and Administration: Drugs are administered orally at clinically relevant doses and schedules.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement and downstream signaling inhibition.

dot

Experimental_Workflow start Establishment of EGFR-mutant, MET-amplified NSCLC Xenograft Model randomization Randomization of Mice into Treatment Groups start->randomization treatment Drug Administration (Vehicle, Monotherapy, Combination) randomization->treatment monitoring Tumor Volume Measurement and Body Weight Monitoring treatment->monitoring monitoring->treatment Repeated Cycles endpoint Endpoint Analysis: Tumor Weight, IHC, Western Blot monitoring->endpoint

Figure 2. General workflow for in vivo preclinical evaluation of this compound combination therapy.
In Vitro Synergy Assays

  • Cell Culture: NSCLC cell lines with the desired genetic background are cultured under standard conditions.

  • Drug Treatment: Cells are treated with a matrix of concentrations of this compound and the EGFR inhibitor, both alone and in combination.

  • Viability/Proliferation Assays: Cell viability is assessed using assays such as MTT or CellTiter-Glo.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Conclusion

The preclinical data, though still emerging in detailed publications, provide a compelling rationale for the superiority of this compound combination therapy, particularly with EGFR inhibitors, in overcoming resistance in MET-driven cancers. The ongoing clinical trials, such as the SHIELD-2 study, are expected to translate these promising preclinical findings into tangible clinical benefits for patients with advanced solid tumors. The multi-targeted nature of this compound, hitting not only MET but also SRC and CSF1R, positions it as a unique and powerful agent in the oncologist's arsenal, especially within a combination therapy paradigm.

References

Safety Operating Guide

Proper Disposal of Elzovantinib (TPX-0022): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Elzovantinib (TPX-0022), a potent inhibitor of MET/CSF1R/SRC kinases utilized in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Skin and Body Protection Impervious clothing
Respiratory Protection Suitable respirator

Data sourced from the this compound (TPX-0022) Safety Data Sheet.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: this compound Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Containment: Wearing the appropriate PPE, contain the spill using absorbent materials.

  • Collection: Carefully collect the spilled material and absorbent materials.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

Elzovantinib_Disposal_Workflow cluster_prep Waste Generation cluster_segregation Segregation & Collection cluster_disposal Disposal cluster_documentation Documentation start This compound Waste Generated waste_type Determine Waste Type: - Unused/Expired Product - Contaminated Labware - Grossly Contaminated PPE start->waste_type collect_waste Collect in a designated, labeled, and sealed hazardous waste container. waste_type->collect_waste approved_facility Dispose of contents/container to an approved waste disposal plant. collect_waste->approved_facility Follow institutional and local regulations record_keeping Maintain disposal records. approved_facility->record_keeping

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

Handling and Storage Precautions:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Store away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Waste Disposal:

  • Segregation: Do not mix this compound waste with other waste streams. It must be segregated as hazardous chemical waste.

  • Containerization:

    • Place all solid waste, including unused or expired product and contaminated items (e.g., pipette tips, gloves, weigh boats), into a clearly labeled, leak-proof, and sealed hazardous waste container.

    • For liquid waste containing this compound, use a designated, sealed, and labeled hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound (TPX-0022)".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of the contents and container to an approved waste disposal plant.[1]

  • Regulatory Compliance: Always adhere to all local, state, and federal regulations regarding hazardous waste disposal.

First Aid Measures:

In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[1]

  • Inhalation: Immediately move to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.